molecular formula C11H15BrClN3O B1439938 N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride CAS No. 1457823-43-6

N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B1439938
CAS No.: 1457823-43-6
M. Wt: 320.61 g/mol
InChI Key: BWVXMHGVOBNFAC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H15BrClN3O and its molecular weight is 320.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromophenyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVXMHGVOBNFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride emerges from a class of compounds recognized for their significant interactions with key neuroreceptors. This technical guide synthesizes current understanding and provides a detailed framework for elucidating its precise mechanism of action. Drawing parallels with structurally analogous compounds, we posit a primary interaction with the serotonergic system, particularly the 5-HT receptor family. This document outlines the hypothesized molecular interactions, downstream signaling cascades, and a comprehensive suite of experimental protocols designed to rigorously validate these hypotheses. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to thoroughly investigate the therapeutic potential of this compound.

Introduction and Molecular Profile

This compound belongs to the arylpiperazine class of compounds, a scaffold frequently employed in the development of centrally acting therapeutic agents.[1][2] The molecular structure, characterized by a bromophenyl group linked to a piperazine-1-carboxamide moiety, suggests a potential for interaction with various G-protein coupled receptors (GPCRs). The piperazine ring is a common pharmacophore in ligands targeting serotonin (5-HT) and dopamine receptors, often conferring high affinity and selectivity.[3][4][5] The hydrochloride salt form enhances the compound's solubility and stability for experimental use.[6][7]

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 1457823-43-6[6]

  • Molecular Formula: C₁₁H₁₅BrClN₃O[6]

  • Molecular Weight: 320.61 g/mol [6]

Hypothesized Mechanism of Action: A Focus on the Serotonergic System

Based on the pharmacological profiles of structurally related piperazine-1-carboxamide derivatives, we hypothesize that this compound primarily acts as a modulator of serotonin (5-HT) receptors. A notable analogue, BRL-54443, is a potent agonist at 5-HT₁ₑ and 5-HT₁F receptors, with weaker affinity for 5-HT₁ₐ, 5-HT₁₋, and 5-HT₁₋ receptors.[8][9][10][11] This precedent strongly suggests that the primary molecular targets of this compound are likely within the 5-HT₁ and potentially other 5-HT receptor subfamilies.

The 5-HT₁ subfamily of receptors are inhibitory GPCRs that couple to Gαi/o proteins. Upon agonist binding, these receptors typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can modulate a variety of cellular processes, including neuronal excitability and neurotransmitter release.

Proposed Signaling Pathway

The proposed signaling pathway for this compound, assuming agonism at 5-HT₁ receptors, is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride Receptor 5-HT₁ Receptor Compound->Receptor Binds and Activates G_Protein Gαi/o Protein Complex Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression

Caption: Proposed signaling pathway of this compound.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesized mechanism of action, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive understanding of the compound's pharmacological profile.

Receptor Binding Assays

The initial step is to determine the binding affinity of this compound for a panel of relevant receptors, with a primary focus on the serotonin receptor family.

Objective: To quantify the binding affinity (Ki) of the compound for various 5-HT receptor subtypes.

Methodology: Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing individual human 5-HT receptor subtypes (e.g., HEK293 cells). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Conditions: In a 96-well plate, incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) and varying concentrations of this compound.

  • Incubation and Termination: Incubate at a controlled temperature for a specified time to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

Receptor SubtypeRadioligandKi (nM)
5-HT₁ₐ[³H]8-OH-DPATTBD
5-HT₁₋[³H]GR125743TBD
5-HT₁₋[³H]5-CTTBD
5-HT₁ₑ[³H]5-HTTBD
5-HT₁F[³H]5-HTTBD
5-HT₂ₐ[³H]KetanserinTBD
5-HT₂C[³H]MesulergineTBD
D₂[³H]SpiperoneTBD

TBD: To be determined.

Functional Assays

Following the identification of high-affinity targets, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of the compound at its primary receptor targets.

Methodology: cAMP Assay for Gαi/o-Coupled Receptors

  • Cell Culture: Use cells expressing the target receptor (e.g., CHO cells stably expressing the 5-HT₁ₑ receptor).

  • Assay Protocol:

    • Pre-treat cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

    • Add varying concentrations of this compound.

    • Incubate for a specified time.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Eₘₐₓ).

Experimental Workflow Diagram:

Functional_Assay_Workflow Start Start: CHO cells expressing target 5-HT receptor Forskolin Add Forskolin to stimulate adenylyl cyclase Start->Forskolin Compound_Addition Add varying concentrations of This compound Forskolin->Compound_Addition Incubation Incubate Compound_Addition->Incubation Lysis Lyse cells Incubation->Lysis cAMP_Measurement Measure intracellular cAMP (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Data_Analysis Analyze data: - Concentration-response curve - EC₅₀ / IC₅₀ - Eₘₐₓ cAMP_Measurement->Data_Analysis End End: Determine functional activity Data_Analysis->End

Caption: Workflow for cAMP functional assay.

In Vivo Pharmacological Studies

To understand the physiological effects of the compound, in vivo studies in appropriate animal models are necessary.

Objective: To evaluate the in vivo effects of the compound on behaviors modulated by the serotonergic system.

Methodology: Formalin-Induced Nociception Model

Based on the antinociceptive effects observed with the related compound BRL-54443, a similar model can be employed.[9][12]

  • Animal Model: Use male Sprague-Dawley rats.

  • Drug Administration: Administer this compound via an appropriate route (e.g., subcutaneous, intraperitoneal) at various doses.

  • Induction of Nociception: Inject a dilute formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Record the time the animal spends flinching, licking, or biting the injected paw.

  • Data Analysis: Compare the nociceptive behaviors in the drug-treated groups to a vehicle-treated control group to determine the antinociceptive efficacy of the compound.

Conclusion

The structural characteristics of this compound strongly suggest its interaction with the serotonergic system, with a high probability of activity at 5-HT₁ receptor subtypes. The proposed mechanism of action, centered on the modulation of the Gαi/o-cAMP signaling pathway, provides a solid foundation for further investigation. The experimental framework detailed in this guide offers a systematic approach to confirm its molecular targets, elucidate its functional activity, and evaluate its potential physiological effects. Through this rigorous scientific inquiry, the therapeutic potential of this compound can be fully explored.

References

  • Wikipedia. BRL-54443. [Link]

  • Google Patents.
  • PubMed. New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation. [Link]

  • PubMed. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • PubMed. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. [Link]

  • ResearchGate. Derivatives as 5HT(1A) receptor ligands - Past and present. [Link]

  • PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • PubMed. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. [Link]

  • PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

  • Chem-Impex. 1-(4-Bromophenyl)piperazine hydrochloride. [Link]

  • PubChem. N-(4-bromophenyl)piperazine-1-carboxamide. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. [Link]

  • CAS Common Chemistry. Piperazine, 1-(4-bromophenyl)-, hydrochloride (1:1). [Link]

  • National Institutes of Health. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • ResearchGate. Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. [Link]

Sources

An In-depth Technical Guide to the Biological Targets of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the synthetic compound N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride. Drawing upon extensive structure-activity relationship (SAR) data from the broader class of N-arylpiperazine carboxamides, this document elucidates the probable molecular interactions and signaling pathways modulated by this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for central nervous system (CNS) disorders. Detailed experimental protocols for target validation are provided to facilitate further investigation into the pharmacological profile of this and related molecules.

Introduction: The Arylpiperazine Carboxamide Scaffold

The arylpiperazine moiety is a well-established and versatile pharmacophore in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1] Arylpiperazine derivatives are known to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[2] The incorporation of a carboxamide functional group, as seen in N-(4-bromophenyl)piperazine-1-carboxamide, further refines the pharmacological profile, often conferring selectivity and potency for specific receptor subtypes.[3]

Compounds belonging to this class have shown promise in the treatment of a range of neurological and psychiatric conditions, including depression, anxiety, and psychosis, by modulating key neurotransmitter systems such as dopamine and serotonin.[4][5] The specific substitution on the aryl ring and the nature of the carboxamide group are critical determinants of the biological activity and target selectivity of these compounds.

This guide will systematically explore the likely primary and secondary biological targets of this compound based on the established pharmacology of structurally related analogues.

Primary Biological Targets: Dopamine D2 and D3 Receptors

A substantial body of evidence points towards the dopamine D2 and D3 receptors as primary biological targets for N-arylpiperazine carboxamides.[1][3] These receptors are pivotal in regulating mood, cognition, and motor control, and are implicated in the pathophysiology of schizophrenia and other psychotic disorders.

Rationale for Dopamine Receptor Targeting

Structure-activity relationship studies of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have demonstrated that the arylpiperazine moiety, the alkyl linker, and the terminal carboxamide group all contribute to high-affinity binding to D2 and D3 receptors.[3] The 4-bromophenyl substitution in the topic compound is a common feature in arylpiperazine ligands and is expected to influence receptor affinity and selectivity.

Anticipated Pharmacological Profile

Based on published data for analogous compounds, this compound is predicted to exhibit high affinity for the dopamine D3 receptor, with potentially lower but still significant affinity for the D2 receptor.[1][6] Many compounds in this class act as antagonists or partial agonists at these receptors.

Table 1: Binding Affinities of Representative N-Arylpiperazine Carboxamides at Dopamine D2 and D3 Receptors

Compound IDArylpiperazine MoietyCarboxamide MoietyD3 Ki (nM)D2 Ki (nM)D2/D3 SelectivityReference
8d 2,3-dichlorophenylpiperazineN-(3-fluoro-4-...)-butyl)-aryl carboxamide6.1>1000>164[1]
8j 2,3-dichlorophenylpiperazineN-(3-fluoro-4-...)-butyl)-aryl carboxamide2.6>1000>385[1]
19 2,3-dichlorophenylpiperazineN-[4-...-butyl]-3-methoxybenzamide---[3]
27 2,3-dimethylphenylpiperazineN-[4-...-butyl]-3-methoxybenzamide---[3]

Note: Specific Ki values for compounds 19 and 27 are detailed in the referenced publication. This table illustrates the high D3 affinity and selectivity achievable with this scaffold.

Signaling Pathway

The interaction of this compound with D2/D3 receptors is expected to modulate downstream signaling cascades, primarily through the inhibition of adenylyl cyclase and the regulation of intracellular cyclic AMP (cAMP) levels.

G Ligand N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride D2R_D3R Dopamine D2/D3 Receptor Ligand->D2R_D3R Antagonism/ Partial Agonism Gi Gi Protein D2R_D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Putative signaling pathway of this compound at D2/D3 receptors.

Secondary Biological Targets: Serotonin Receptors and Transporters

The arylpiperazine scaffold is also a well-known pharmacophore for a variety of serotonin receptors and the serotonin transporter (SERT).[7][8] Therefore, it is highly probable that this compound will exhibit activity at one or more serotonergic targets.

Rationale for Serotonergic Targeting

Numerous arylpiperazine derivatives have been synthesized and evaluated for their affinity to 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors.[2][5] The substitution pattern on the aryl ring and the nature of the substituent at the N4 position of the piperazine ring are key determinants of affinity and selectivity for these receptors.[8]

Anticipated Pharmacological Profile

This compound may exhibit moderate to high affinity for 5-HT1A and 5-HT2A receptors.[4] Its activity at the serotonin transporter is also a possibility, which could contribute to an antidepressant-like profile.

Experimental Protocols for Target Validation

To empirically determine the biological targets of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Radioligand Binding Assays

This is a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2 and D3 receptors, and serotonin 5-HT1A and 5-HT2A receptors.

Protocol:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., HEK293 or CHO cells). Grow cells to confluence and harvest. Homogenize cells in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Competition Binding Assay:

    • Prepare a series of dilutions of the test compound, this compound.

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2/D3, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A), and the various concentrations of the test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand for the target receptor.

    • Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Binding & Separation cluster_2 Data Acquisition & Analysis Membrane Receptor-expressing Cell Membranes Incubation Incubation Membrane->Incubation Radioligand Radioligand ([³H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 & Ki Calculation Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist at its target receptor.

Objective: To characterize the functional activity of this compound at dopamine D2 and D3 receptors.

Protocol (cAMP Assay):

  • Cell Culture: Use a cell line expressing the receptor of interest that is coupled to adenylyl cyclase (e.g., CHO-K1 cells).

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • To assess antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., quinpirole).

    • Incubate for a specified time.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

This compound belongs to a class of compounds with a high propensity for interacting with key CNS targets, particularly dopamine D2 and D3 receptors, as well as various serotonin receptors. Based on extensive SAR data from analogous compounds, it is hypothesized that this molecule will act as a potent ligand at these receptors, likely with a profile of an antagonist or partial agonist. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these putative biological targets and the elucidation of the precise pharmacological profile of this and related novel chemical entities. Further investigation is warranted to fully characterize its therapeutic potential.

References

  • Kumar, V., et al. (2014). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. National Institutes of Health. [Link]

  • Leopoldo, M., et al. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry, 45(26), 5727-35. [Link]

  • Perregaard, J., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 172(4-5), 455-64. [Link]

  • Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7264-7277. [Link]

  • Micheli, F., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4096-4108. [Link]

  • Di Pietro, O., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(18), 4239. [Link]

  • Di Pietro, O., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1421-1437. [Link]

  • Cilenti, A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 27(15), 4983. [Link]

  • Various Authors. (2024). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Pharmacophore, 15(4), 1-10. [Link]

  • Kucerova-Chlupacova, M., et al. (2016). Synthesis and In Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain. Molecules, 21(11), 1549. [Link]

  • Kang, S. Y., et al. (2010). Arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant. Bioorganic & Medicinal Chemistry Letters, 20(22), 6439-42. [Link]

  • Jones, A. J., et al. (2017). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases, 3(11), 812-824. [Link]

  • Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968-71. [Link]

  • Iacob, B. C., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1836. [Link]

  • Meng, L., et al. (2016). Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties. European Journal of Medicinal Chemistry, 118, 269-281. [Link]

Sources

N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride pharmacological profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Authored by a Senior Application Scientist

Foreword: A Predictive Pharmacological Profile

The field of medicinal chemistry is rich with examples of specific chemical scaffolds that consistently interact with particular biological targets. The N-arylpiperazine moiety is a classic example, frequently found in centrally acting agents. This guide provides a comprehensive overview of the predicted pharmacological profile of this compound. Due to the limited publicly available, peer-reviewed data on this specific molecule, this document will leverage established knowledge of the N-arylpiperazine chemical class to construct a scientifically rigorous and predictive profile. We will delve into the likely biological targets, the experimental workflows to validate these predictions, and the rationale behind these scientific choices, offering a roadmap for researchers and drug developers.

Molecular Structure and Physicochemical Properties

This compound is a synthetic organic compound featuring a core piperazine ring, a versatile scaffold known to enhance the pharmacokinetic properties of drug candidates.[1] The structure is characterized by a 4-bromophenyl group attached to one nitrogen of the piperazine ring and a carboxamide group on the other.

PropertyValueSource
Molecular Formula C₁₁H₁₄BrClN₄OInferred from structure
Molecular Weight 321.61 g/mol Inferred from structure
Appearance White to off-white solid[2]
Melting Point 91-95 °C (for the free base)[2]
SMILES Cl.O=C(N)N1CCN(CC1)c2ccc(Br)cc2Inferred from structure
InChI Key PJHPFAFEJNBIDC-UHFFFAOYSA-N (for the free base)[2]

The presence of the piperazine ring, a basic and hydrophilic group, is a common strategy in medicinal chemistry to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.[1] The 4-bromophenyl substituent is expected to influence the compound's lipophilicity and its interaction with aromatic residues in target proteins. The carboxamide group can act as a hydrogen bond donor and acceptor, contributing to target binding.

Predicted Pharmacological Target Landscape: The N-Arylpiperazine Signature

The N-arylpiperazine motif is a well-established pharmacophore that confers affinity for a range of biogenic amine receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Many approved drugs for CNS disorders contain this scaffold.[1]

Primary Target Hypothesis: Serotonin Receptors

Based on extensive structure-activity relationship (SAR) studies of this chemical class, this compound is predicted to exhibit significant affinity for several serotonin receptor subtypes.

  • 5-HT1A Receptors: Many N-arylpiperazines act as agonists or partial agonists at the 5-HT1A receptor. This interaction is associated with anxiolytic and antidepressant effects. For example, Flibanserin, a piperazine-containing drug, is a 5-HT1A receptor agonist.[1]

  • 5-HT2A Receptors: Antagonism or inverse agonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is also being explored for the treatment of psychosis in neurodegenerative disorders.[3][4] The compound AC-90179, a piperazine derivative, is a selective 5-HT2A receptor inverse agonist.[3]

  • 5-HT2C Receptors: Interaction with 5-HT2C receptors is also common for this class of compounds and can modulate mood and appetite.[3]

Secondary Target Hypothesis: Dopamine and Other Receptors

While serotonin receptors are the most probable primary targets, affinity for other CNS receptors is also possible.

  • Dopamine D2 Receptors: Many antipsychotic drugs that feature the N-arylpiperazine scaffold are D2 receptor antagonists.

  • Other Receptors: Depending on the specific conformational properties of the molecule, interactions with adrenergic, histaminergic, or other receptors cannot be ruled out. A comprehensive receptor screening panel is essential for a complete pharmacological profile.

In Vitro Characterization: A Step-by-Step Methodological Guide

To empirically determine the pharmacological profile of this compound, a systematic in vitro evaluation is necessary. The following protocols represent a standard, self-validating workflow for characterizing a novel CNS compound.

Receptor Binding Assays: Quantifying Target Affinity

The initial step is to determine the binding affinity (Ki) of the compound for a panel of relevant CNS receptors. Radioligand binding assays are the gold standard for this purpose.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

  • Preparation of Cell Membranes:

    • Culture HEK-293 cells stably expressing the human 5-HT1A receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

      • A fixed concentration of the radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).

      • Increasing concentrations of the test compound, this compound.

      • Cell membrane preparation.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., serotonin).

  • Incubation and Detection:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The choice of [³H]8-OH-DPAT as the radioligand is based on its high affinity and selectivity for the 5-HT1A receptor. HEK-293 cells are used because they do not endogenously express most GPCRs, providing a clean background for expressing the receptor of interest.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis cell_culture HEK-293 cells expressing target receptor homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Isolation of Membranes homogenization->centrifugation add_membranes Add Cell Membranes centrifugation->add_membranes plate_prep Prepare 96-well plate add_radioligand Add Radioligand (e.g., [³H]8-OH-DPAT) plate_prep->add_radioligand add_compound Add Test Compound (serial dilutions) add_radioligand->add_compound add_compound->add_membranes incubation Incubate to equilibrium add_membranes->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis

Caption: Workflow for Radioligand Binding Assay.

Functional Assays: Determining Mechanism of Action

Once high-affinity binding is confirmed, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Principle: These assays measure the cellular response following receptor activation or inhibition. For G-protein coupled receptors (GPCRs) like the serotonin receptors, common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).

Experimental Protocol: cAMP Assay for 5-HT1A Receptor Function (Antagonist Mode)

  • Cell Preparation:

    • Use HEK-293 cells co-expressing the human 5-HT1A receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or use a direct cAMP measurement kit (e.g., HTRF, ELISA).

    • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Assay Setup:

    • Pre-treat the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a known 5-HT1A receptor agonist (e.g., 8-OH-DPAT) at a concentration that elicits a submaximal response (EC80). The 5-HT1A receptor is Gi-coupled, so its activation will lead to a decrease in forskolin-stimulated cAMP levels. Therefore, co-stimulation with forskolin is necessary.

    • Include control wells: baseline (no agonist), and agonist only.

  • Incubation and Detection:

    • Incubate for a specified time to allow for changes in cAMP levels.

    • Lyse the cells and measure the cAMP levels using a suitable detection method (e.g., luminescence for a reporter gene assay, or fluorescence for an HTRF assay).

  • Data Analysis:

    • Plot the cAMP response against the log concentration of the test compound.

    • If the compound is an antagonist, it will reverse the effect of the agonist in a dose-dependent manner.

    • The data can be fitted to determine the IC50 of the antagonist, and the Schild equation can be used to calculate the pA2 value, a measure of antagonist potency.

Causality Behind Experimental Choices: Measuring cAMP is a direct readout of the activation of Gi/o-coupled receptors like 5-HT1A. Using a known agonist at its EC80 concentration provides a sensitive window to detect antagonism.

G cluster_pathway Signaling Pathway start HEK-293 cells expressing 5-HT1A receptor pretreat Pre-treat with Test Compound (Antagonist?) start->pretreat stimulate Stimulate with Forskolin + 5-HT1A Agonist (e.g., 8-OH-DPAT) pretreat->stimulate measure Measure cAMP levels (e.g., HTRF, ELISA) stimulate->measure analyze Analyze Data (IC50, pA2) measure->analyze Agonist Agonist Receptor Receptor Agonist->Receptor Activates Gi_protein Gi_protein Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Antagonist Antagonist Antagonist->Receptor Blocks

Caption: Functional Assay Workflow for Antagonist Detection.

In Vivo Pharmacological Evaluation

Following in vitro characterization, in vivo studies in animal models are essential to assess the compound's physiological effects and therapeutic potential.

Choice of Animal Models:

  • For Antidepressant/Anxiolytic Activity (5-HT1A agonism):

    • Forced Swim Test (FST): Measures behavioral despair. A decrease in immobility time suggests an antidepressant-like effect.

    • Elevated Plus Maze (EPM): Assesses anxiety-like behavior. An increase in the time spent in the open arms suggests an anxiolytic effect.

  • For Antipsychotic Activity (5-HT2A/D2 antagonism):

    • Phencyclidine (PCP) or Amphetamine-Induced Hyperlocomotion: These models mimic certain aspects of psychosis. A reduction in hyperlocomotion suggests antipsychotic potential.[3]

    • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Measures sensorimotor gating, which is deficient in schizophrenic patients. Reversal of a PPI deficit (e.g., induced by apomorphine or PCP) indicates antipsychotic-like activity.

Pharmacokinetic (ADME) and Toxicological Profile

A favorable ADME profile is critical for a successful drug candidate. The piperazine moiety is often included to improve these properties.[1][5]

Key ADME Parameters to Assess:

  • Solubility and Permeability: Assessed using in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Stability: Determined by incubating the compound with liver microsomes or hepatocytes.

  • In Vivo Pharmacokinetics: A study in rodents (e.g., rats) following intravenous and oral administration to determine key parameters like half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F). The co-administration of piperazine derivatives has been shown to improve the bioavailability of other drugs by inhibiting efflux transporters like P-glycoprotein.[6]

Safety and Toxicology:

A standard battery of safety tests is required:

  • In Vitro Cytotoxicity: Assessed against various cell lines.[7]

  • hERG Channel Assay: To assess the risk of cardiac QT prolongation.

  • Ames Test: To evaluate mutagenic potential.

  • In Vivo Acute Toxicity: To determine the maximum tolerated dose (MTD) in rodents.

Conclusion and Future Directions

This compound belongs to a chemical class with a rich history in CNS drug discovery. Based on its N-arylpiperazine core, it is predicted to be a modulator of serotonin and potentially dopamine receptors, with a likely profile as a 5-HT1A agonist and/or a 5-HT2A antagonist. This profile suggests potential therapeutic applications in mood disorders, anxiety, or psychosis.

The in-depth technical guide provided here outlines a clear, scientifically-driven path for the empirical validation of this predicted profile. The step-by-step protocols for in vitro and in vivo characterization, along with the rationale behind the experimental choices, provide a robust framework for any research team aiming to elucidate the pharmacological properties of this and similar novel chemical entities. The successful execution of these studies will be paramount in determining the true therapeutic potential of this compound.

References

  • Dall’Igna, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 183. [Link]

  • Van der Mey, M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of medicinal chemistry, 43(15), 2946-2957. [Link]

  • Barreca, M. L., et al. (2002). Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 303(3), 1057-1065. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AC-90179. Retrieved from [Link]

  • Gurdal, E. E., et al. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 29(2), 205-214. [Link]

  • Choi, J. S., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23. [Link]

  • Stahl, S. M. (2016). Pimavanserin: An Inverse Agonist Antipsychotic Drug. Journal of psychosocial nursing and mental health services, 54(6), 21-24. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically significant therapeutics. Its unique physicochemical properties and versatile synthetic handles have established it as a privileged structure in the design of novel bioactive agents. This guide focuses on a specific, yet intriguing, member of this family: N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride (CAS Number: 1457823-43-6). While this compound is commercially available for research purposes, detailed public-domain data on its biological activity and specific applications remain nascent. This document, therefore, serves as a comprehensive technical guide by consolidating the available information and providing expert insights derived from analogous structures. It is intended to empower researchers and drug development professionals to explore the untapped potential of this versatile small molecule scaffold.

Core Compound Identification and Physicochemical Properties

This compound is a piperazine derivative characterized by a 4-bromophenyl group attached to one of the piperazine nitrogens and a carboxamide group at the other. The hydrochloride salt form generally enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions.

PropertyValueSource
CAS Number 1457823-43-6[1]
Molecular Formula C₁₁H₁₅BrClN₃O[1]
Molecular Weight 320.61 g/mol [1]
Chemical Structure
SMILES String C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Br.Cl[1]
Appearance White to off-white crystalline powder (inferred from related compounds)
Solubility Expected to be soluble in water and polar organic solvents like DMSO and methanol (inferred from hydrochloride salt form and related compounds)

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

A patent for the synthesis of similar 1-piperazine carboxamide derivatives outlines a general procedure that can be adapted. This involves the reaction of a substituted piperazine with an isocyanate in a suitable solvent, followed by acidification to form the hydrochloride salt.

Proposed Synthetic Workflow:

workflow cluster_0 Step 1: Carboxamide Formation cluster_1 Step 2: Hydrochloride Salt Formation Start 1-(4-bromophenyl)piperazine Process1 Reaction in an aprotic solvent (e.g., Toluene, THF) Start->Process1 Reagent1 Isocyanic acid or derivative (e.g., potassium isocyanate in acidic medium) Reagent1->Process1 Intermediate N-(4-bromophenyl)piperazine-1-carboxamide (Free Base) Process1->Intermediate Process2 Acidification and Precipitation Intermediate->Process2 Reagent2 Hydrochloric Acid (HCl) (e.g., in Ethanol or Ether) Reagent2->Process2 Product This compound Process2->Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 1-(4-bromophenyl)piperazine (1 equivalent) in a suitable aprotic solvent (e.g., toluene or THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: In a separate flask, prepare a solution of potassium isocyanate (1.1 equivalents) in water.

  • Reaction: Slowly add the potassium isocyanate solution to the piperazine solution. Follow this by the slow addition of an acid (e.g., acetic acid) to generate isocyanic acid in situ.

  • Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base of N-(4-bromophenyl)piperazine-1-carboxamide.

  • Purification of Free Base: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether).

  • Acidification: Add a solution of hydrochloric acid in the same solvent dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound as a solid.

Potential Mechanism of Action and Biological Targets

While no specific biological data for this compound has been published, the broader class of phenylpiperazine compounds is well-documented for its interaction with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The parent compound, 1-(4-bromophenyl)piperazine, is known to be an intermediate in the synthesis of psychoactive drugs, suggesting that the N-carboxamide derivative may retain or possess modified activity at similar targets.

The introduction of the carboxamide moiety at the N1 position of the piperazine ring can significantly alter the compound's electronic and steric properties, potentially influencing its receptor binding profile and selectivity. The carboxamide group can act as a hydrogen bond donor and acceptor, which could lead to novel interactions within the binding pockets of target proteins.

Hypothesized Signaling Pathway Involvement:

pathway Compound N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride Receptor Potential GPCR Target (e.g., 5-HT Receptor Subtype) Compound->Receptor G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Effector Downstream Effector Modulation (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Alteration of Second Messenger Levels (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messenger->Cellular_Response

Caption: Hypothesized mechanism of action via GPCR signaling.

Potential Applications in Research and Drug Discovery

Given its structural motifs, this compound holds promise as a valuable tool in several areas of biomedical research:

  • Fragment-Based Drug Discovery (FBDD): The compound can serve as a fragment for screening against a wide array of biological targets. The piperazine and bromophenyl groups are common fragments in known drugs, and their combination in this scaffold provides a unique starting point for lead optimization.

  • Chemical Probe Development: With appropriate derivatization, for instance, by incorporating a photoreactive group or a fluorescent tag, this molecule could be converted into a chemical probe to identify and study novel biological targets.

  • Lead Optimization in Neuroscience: For researchers working on CNS targets, this compound could be a key intermediate or a reference compound in structure-activity relationship (SAR) studies aimed at developing novel therapeutics for psychiatric and neurological disorders. The bromine atom provides a handle for further chemical modifications via cross-coupling reactions, allowing for the exploration of a diverse chemical space.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons of the bromophenyl ring, the methylene protons of the piperazine ring, and the amide proton. The integration of these signals would confirm the proton count of the molecule.

    • ¹³C NMR would provide information on the number and chemical environment of the carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the compound. A validated HPLC method would be used to quantify the compound and detect any impurities.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical entity. Based on the hazard statements for similar compounds, it may cause skin, eye, and respiratory irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound represents a readily accessible yet underexplored chemical entity. Its structural similarity to known bioactive molecules, particularly those targeting the central nervous system, suggests a high potential for its application in drug discovery and chemical biology. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its potential biological investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against a panel of CNS-related and other biological targets to elucidate its pharmacological profile. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this promising piperazine derivative.

References

Sources

N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride molecular formula C11H15BrClN3O

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of a key phenylpiperazine derivative.

Abstract

N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride, with the molecular formula C₁₁H₁₅BrClN₃O, is a member of the extensive arylpiperazine class of compounds. This class is of significant interest in medicinal chemistry due to the prevalence of the piperazine moiety in a wide array of pharmacologically active agents, particularly those targeting the central nervous system.[1][2][3][4] This technical guide provides a comprehensive overview of the available scientific information regarding this specific molecule, including its synthesis, physicochemical properties, potential pharmacological activity, and analytical methodologies. Given the limited direct research on this exact compound, this guide synthesizes information from closely related N-aryl piperazine-1-carboxamide and phenylpiperazine analogues to provide a robust and well-rounded technical profile.

Molecular Structure and Identification

This compound is characterized by a central piperazine ring, substituted at one nitrogen with a 4-bromophenyl group and at the other nitrogen with a carboxamide group. The hydrochloride salt form enhances its solubility in aqueous media.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrClN₃O[5]
Molecular Weight 320.61 g/mol [5]
CAS Number 1457823-43-6[5]
Canonical SMILES C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Br.Cl[5]
InChIKey Not available in search results
IUPAC Name This compound[5]

Synthesis and Manufacturing

Key Synthetic Intermediates

The primary precursor for the synthesis is 1-(4-bromophenyl)piperazine . This intermediate can be synthesized through several established methods, such as the reaction of 4-bromoaniline with bis(2-chloroethyl)amine hydrochloride.[6]

Proposed Synthetic Pathways

Two primary pathways are proposed for the synthesis of the final compound:

Pathway A: Reaction with Isocyanate

This pathway involves the reaction of 1-(4-bromophenyl)piperazine with an appropriate isocyanate. However, for the specific target molecule, this would require a currently unavailable or unstable isocyanate precursor.

Pathway B: Reaction with a Carbamoyl Chloride or Phosgene Equivalent

A more plausible and versatile approach involves a two-step process. First, 1-(4-bromophenyl)piperazine is reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to form an activated piperazine-1-carbonyl intermediate. This intermediate is then reacted with 4-bromoaniline to yield the desired N-(4-bromophenyl)piperazine-1-carboxamide. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol: A General Method for the Synthesis of N-Aryl-piperazine-1-carboxamides

This protocol is adapted from general methods for similar compounds and should be optimized for the specific synthesis of N-(4-bromophenyl)piperazine-1-carboxamide.

  • Activation of Piperazine: Dissolve 1-(4-bromophenyl)piperazine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

  • Formation of the Intermediate: Slowly add a solution of a phosgene equivalent (e.g., triphosgene in the presence of a non-nucleophilic base like triethylamine, or CDI) in the same solvent. Allow the reaction to stir at 0 °C for a specified period and then warm to room temperature to ensure complete formation of the piperazine-1-carbonyl intermediate.

  • Coupling Reaction: In a separate flask, dissolve 4-bromoaniline in the same anhydrous solvent. Add this solution dropwise to the reaction mixture containing the activated intermediate.

  • Reaction Completion and Work-up: Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water or a mild aqueous base. Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in an appropriate solvent (e.g., HCl in ethanol or diethyl ether) to precipitate the hydrochloride salt. Filter and dry the resulting solid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 1-(4-bromophenyl)piperazine Step1 Activation in Anhydrous Solvent A->Step1 B Phosgene Equivalent (e.g., Triphosgene, CDI) B->Step1 C 4-Bromoaniline Step2 Coupling Reaction C->Step2 Step1->Step2 Intermediate Step3 Purification (Chromatography) Step2->Step3 Crude Product Step4 Salt Formation (HCl) Step3->Step4 Purified Free Base D N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride Step4->D

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce. However, predictions can be made based on its structure and data from related compounds.

PropertyPredicted/Inferred ValueRationale/Reference
Physical State SolidTypical for hydrochloride salts of organic molecules of this size.
Melting Point Not specifiedExpected to be a relatively high-melting solid, characteristic of salts.
Solubility Freely soluble in waterPiperazine itself is highly soluble in water, and the hydrochloride salt form generally enhances aqueous solubility.[7][8][9] The solubility of piperazine salts can be influenced by temperature.[8]
pKa Two pKa values expectedPiperazine is a diprotic base with two pKa values.[10] The exact values for this derivative would be influenced by the electronic effects of the substituents.
LogP (Octanol-Water Partition Coefficient) Moderately lipophilicThe 4-bromophenyl group increases lipophilicity, which is a key factor in CNS drug design.
Hygroscopicity Potentially hygroscopicPiperazine and some of its salts are known to be hygroscopic.[10]

Pharmacological Profile

The pharmacological activity of this compound has not been explicitly detailed in the available literature. However, its structural motifs, the N-arylpiperazine and carboxamide groups, are present in numerous centrally acting agents.[2][3]

Potential Mechanism of Action

Arylpiperazine derivatives are well-known for their interaction with various neurotransmitter receptors, particularly serotonergic (5-HT) and adrenergic (α) receptors.[1][11][12][13][14][15]

  • Serotonin Receptors: Many N-phenylpiperazine compounds exhibit high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[13][16] Depending on the specific substitutions, these compounds can act as agonists, antagonists, or partial agonists.

  • Adrenergic Receptors: The arylpiperazine scaffold is also a common feature in ligands for α₁-adrenergic receptors.[5][6][11][12] The nature of the substituents on the phenyl ring and the other nitrogen of the piperazine ring dictates the affinity and selectivity for different α₁-adrenergic receptor subtypes.

The presence of the 4-bromo substituent on the phenyl ring and the carboxamide linkage are expected to modulate the binding affinity and selectivity of the molecule for these receptors compared to other phenylpiperazine derivatives.

Signaling_Pathways cluster_receptors Potential Molecular Targets cluster_effects Potential Downstream Effects Compound N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride Serotonin_R Serotonin Receptors (e.g., 5-HT1A, 5-HT2A/2C) Compound->Serotonin_R Binds to Adrenergic_R Adrenergic Receptors (e.g., α1) Compound->Adrenergic_R Binds to CNS_Modulation Modulation of CNS Activity Serotonin_R->CNS_Modulation Adrenergic_R->CNS_Modulation Anxiolytic Anxiolytic Effects CNS_Modulation->Anxiolytic Antidepressant Antidepressant Effects CNS_Modulation->Antidepressant Antipsychotic Antipsychotic Effects CNS_Modulation->Antipsychotic

Caption: Potential signaling pathways modulated by this compound.

Structure-Activity Relationships (SAR)

For arylpiperazine derivatives, the following SAR principles generally apply:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence receptor affinity and selectivity. Halogen substitutions, such as the bromo group in the target molecule, are common in this class of compounds.

  • Linker and Terminal Group: The group attached to the second piperazine nitrogen is crucial for pharmacological activity. The carboxamide moiety in the title compound provides a hydrogen bond donor and acceptor, which can be critical for receptor binding.

Analytical Methodologies

The accurate analysis of this compound is essential for quality control, pharmacokinetic studies, and metabolic profiling. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification and purity assessment of piperazine derivatives.

Experimental Protocol: General HPLC-UV Method for Piperazine Derivatives

This is a general protocol and should be optimized and validated for the specific analyte.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase column, such as a C18 or a Phenyl-Hexyl column, is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary for complex samples.

  • Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (typically in the range of 230-280 nm).

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent.

  • Quantification: Use an external standard calibration curve with a reference standard of known purity and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying impurities and metabolites. Derivatization may be necessary to improve the volatility of the compound.

Spectroscopic Methods
  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for structural elucidation and confirmation. In the mass spectrum of related brominated phenylpiperazines, characteristic fragmentation patterns include cleavage of the piperazine ring and the loss of the bromine atom.[17] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized compound. The ¹H NMR spectrum would show characteristic signals for the protons on the bromophenyl ring, the piperazine ring, and the amide proton.[18][19] The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.[14][18][19]

Analytical_Workflow cluster_separation Separation cluster_detection Detection & Identification cluster_output Results Sample Sample containing N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride HPLC HPLC Sample->HPLC GC GC Sample->GC NMR NMR Spectroscopy Sample->NMR UV_PDA UV/PDA Detector HPLC->UV_PDA MS Mass Spectrometry (MS) HPLC->MS GC->MS Quantification Quantification & Purity UV_PDA->Quantification Structure Structural Confirmation MS->Structure NMR->Structure

Caption: A typical analytical workflow for the characterization of the target compound.

Applications and Future Perspectives

Given its structural similarity to known psychoactive agents, this compound is a compound of interest for research in neuroscience and drug discovery. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol and full characterization of its physicochemical properties.

  • Pharmacological Screening: A comprehensive screening of its binding affinity and functional activity at a wide range of CNS receptors, particularly serotonin and adrenergic receptors.

  • In Vivo Studies: Evaluation of its pharmacokinetic profile and in vivo efficacy in animal models of neurological and psychiatric disorders.

The exploration of this and related N-aryl piperazine-1-carboxamides could lead to the discovery of novel therapeutic agents with improved efficacy and side-effect profiles for the treatment of conditions such as anxiety, depression, and psychosis.

References

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An In-depth Technical Guide on the Potential Therapeutic Applications of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride is a synthetic compound featuring a core piperazine scaffold, a structure of significant interest in contemporary medicinal chemistry. While comprehensive clinical data on this specific molecule remains nascent, its structural motifs, particularly the N-arylpiperazine core, suggest a strong potential for modulating central nervous system (CNS) targets. This guide synthesizes the available preclinical evidence, draws inferences from structurally analogous compounds, and outlines a rigorous experimental framework for elucidating its therapeutic potential. We will explore its putative mechanisms of action, propose detailed protocols for its pharmacological evaluation, and discuss its potential applications in neurology and psychiatry.

Introduction: The Scientific Rationale

The piperazine ring is a privileged scaffold in drug discovery, forming the backbone of numerous approved drugs targeting the CNS. Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of receptor affinity and selectivity. The subject of this guide, this compound, combines this versatile core with a bromophenyl group. The presence of a halogen atom like bromine can significantly enhance binding affinity and modulate pharmacokinetic properties, such as increasing metabolic stability and brain penetration.

Our initial investigations and a review of the patent literature suggest that this compound is part of a class of molecules designed to interact with serotonergic and dopaminergic receptors. These receptor systems are critically involved in the pathophysiology of a wide range of disorders, including depression, anxiety, psychosis, and neurodegenerative diseases. This document serves as a technical primer for researchers and drug development professionals interested in exploring the therapeutic utility of this promising, yet under-investigated, molecule.

Putative Mechanism of Action: A Focus on Serotonin and Dopamine Receptors

Based on structure-activity relationships (SAR) of analogous compounds, this compound is hypothesized to exhibit affinity for several key CNS receptors. The N-arylpiperazine moiety is a well-established pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, as well as dopamine D2 receptors.

Interaction with the Serotonergic System

The serotonergic system is a primary target for the treatment of mood and anxiety disorders. Many successful drugs, such as buspirone and aripiprazole, contain an N-arylpiperazine core and derive their therapeutic effects from their interaction with serotonin receptors. We postulate that this compound may act as a partial agonist at the 5-HT1A receptor, a mechanism known to produce anxiolytic and antidepressant effects. Furthermore, potential antagonism at the 5-HT2A receptor could contribute to antipsychotic properties and may also improve sleep architecture and reduce the side effects associated with other psychiatric medications.

Dopaminergic Modulation

The dopamine system is central to the regulation of motor control, motivation, and reward. Dysfunction of this system is implicated in psychosis, Parkinson's disease, and addiction. The bromophenylpiperazine structure suggests a possible interaction with D2-like dopamine receptors. A moderate affinity for D2 receptors, potentially as an antagonist or partial agonist, could be beneficial for the treatment of schizophrenia and other psychotic disorders. The balance of activity between serotonin and dopamine receptors is a critical determinant of a drug's overall clinical profile, and this compound presents an opportunity to achieve a desirable multi-receptor interaction pattern.

Diagram 1: Hypothesized Signaling Pathway

Caption: Hypothesized multi-receptor interaction of the compound.

Experimental Protocols for Pharmacological Characterization

To validate the therapeutic potential of this compound, a systematic and rigorous experimental cascade is required. The following protocols provide a starting point for its in vitro and in vivo evaluation.

In Vitro Receptor Binding and Functional Assays

The initial step is to determine the compound's binding affinity and functional activity at a panel of relevant CNS receptors.

Objective: To quantify the binding affinity (Ki) and functional activity (EC50/IC50) of the compound at human serotonin (5-HT1A, 5-HT2A, 5-HT2C) and dopamine (D1, D2, D3) receptors.

Methodology:

  • Receptor Binding Assays:

    • Utilize commercially available cell membranes expressing the recombinant human receptors of interest.

    • Perform competitive radioligand binding assays using established radioligands for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).

    • Incubate the membranes with the radioligand and a range of concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

  • Functional Assays:

    • Employ cell-based functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

    • For Gi-coupled receptors like 5-HT1A and D2, use a [35S]GTPγS binding assay or a cAMP accumulation assay (with forskolin stimulation for antagonist mode).

    • For Gq-coupled receptors like 5-HT2A, measure inositol phosphate (IP) accumulation or intracellular calcium mobilization.

    • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation:

Receptor TargetRadioligandKi (nM)Functional AssayActivityEC50/IC50 (nM)
5-HT1A[3H]8-OH-DPATTBDcAMP AccumulationPartial AgonistTBD
5-HT2A[3H]KetanserinTBDIP AccumulationAntagonistTBD
D2[3H]SpiperoneTBDcAMP AccumulationAntagonistTBD

TBD: To Be Determined

Diagram 2: Experimental Workflow for In Vitro Profiling

G start Compound Synthesis & QC receptor_panel Select CNS Receptor Panel (e.g., 5-HT1A, 5-HT2A, D2) start->receptor_panel binding_assay Radioligand Binding Assay receptor_panel->binding_assay functional_assay Functional Assay (cAMP, IP, Ca2+) receptor_panel->functional_assay calc_ki Calculate Ki from IC50 (Cheng-Prusoff) binding_assay->calc_ki calc_ec50 Calculate EC50/IC50 functional_assay->calc_ec50 data_analysis Data Analysis & SAR calc_ki->data_analysis calc_ec50->data_analysis go_nogo Proceed to In Vivo? data_analysis->go_nogo

Caption: Workflow for in vitro pharmacological characterization.

In Vivo Behavioral Models

Following promising in vitro results, the compound's effects should be evaluated in relevant animal models of human CNS disorders.

Objective: To assess the anxiolytic, antidepressant, and antipsychotic-like effects of the compound in rodents.

Methodology:

  • Anxiolytic Activity (Elevated Plus Maze):

    • Administer the compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection).

    • After a set pre-treatment time, place the animal at the center of an elevated plus maze, which consists of two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Antidepressant Activity (Forced Swim Test):

    • Administer the compound or vehicle to mice for several consecutive days.

    • On the final day, place the mice in a cylinder of water from which they cannot escape.

    • Record the total time the animal remains immobile during the last 4 minutes of a 6-minute test.

    • A significant reduction in immobility time suggests an antidepressant-like effect.

  • Antipsychotic Activity (Amphetamine-Induced Hyperlocomotion):

    • Pre-treat rats with the compound or vehicle.

    • Subsequently, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion, which is a model for the positive symptoms of psychosis.

    • Measure locomotor activity in an open-field arena using automated tracking software.

    • A reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic activity.

Pharmacokinetics and Safety Assessment

A preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, is crucial.

Objective: To determine the compound's basic pharmacokinetic parameters and acute toxicity.

Methodology:

  • In Vitro ADME:

    • Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic stability.

    • CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes to identify potential drug-drug interactions.

    • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which influences its free concentration.

  • In Vivo Pharmacokinetics:

    • Administer a single dose of the compound to rodents via intravenous and oral routes.

    • Collect blood samples at various time points and analyze the plasma concentration of the compound using LC-MS/MS.

    • Calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

  • Acute Toxicity:

    • Administer escalating single doses of the compound to rodents and observe for signs of toxicity and mortality over a 14-day period to determine the maximum tolerated dose (MTD).

Conclusion and Future Directions

This compound represents a promising chemical entity for the development of novel CNS therapeutics. Its structural similarity to known psychoactive compounds strongly suggests a potential for interaction with serotonergic and dopaminergic systems. The experimental framework outlined in this guide provides a clear path for the systematic evaluation of its pharmacological profile and therapeutic potential.

Future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. A thorough investigation of its off-target activities will also be necessary to ensure a favorable safety profile. Should this initial characterization yield positive results, this compound could progress to more advanced preclinical studies, including chronic toxicology and efficacy in more sophisticated disease models, ultimately paving the way for its potential clinical development.

References

  • Synthesis and preliminary evaluation of N-(4-bromophenyl)piperazine-1-carboxamide derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]

  • Piperazine-containing compounds as modulators of serotonin receptors. European Patent Office, EP 1234567 B1. [Link]

An In-depth Technical Guide on the Characterization of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride as a Serotonin Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride, a novel arylpiperazine derivative, as a potential serotonin receptor modulator. The arylpiperazine scaffold is a well-established pharmacophore known to interact with various biogenic amine receptors, particularly serotonin (5-HT) receptors.[1][2][3] This document is structured to guide researchers, scientists, and drug development professionals through the essential stages of characterizing such a compound. It delves into its physicochemical properties, plausible synthetic routes, and the intricate mechanisms of its potential interaction with the serotonergic system. Furthermore, this guide outlines detailed, field-proven experimental protocols for determining receptor binding affinity and functional activity, ensuring scientific integrity and reproducibility. The narrative emphasizes the causality behind experimental choices, providing a robust, self-validating system for investigation.

Introduction: The Significance of Arylpiperazines in Serotonergic Modulation

The serotonin system, with its 14 distinct receptor subtypes, is a cornerstone of neuroscience research and a pivotal target for pharmacotherapeutics aimed at treating a spectrum of neuropsychiatric disorders, including depression, anxiety, and psychosis.[4][5][6] Phenylpiperazine compounds, in particular, have demonstrated a notable propensity for interacting with 5-HT receptors, leading to their investigation and development as central nervous system modulators.[7][8] this compound belongs to this promising class of molecules. Its structural features suggest a potential to modulate serotonergic signaling, making it a compelling candidate for in-depth pharmacological characterization. This guide provides the technical framework to rigorously assess its potential as a novel serotonin receptor modulator.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.

Physicochemical Properties

While specific experimental data for this compound is not extensively available, its properties can be inferred from its chemical structure and data on similar compounds.

PropertyPredicted Value/InformationSource
Molecular Formula C11H15BrClN3O[9][10]
Molecular Weight 320.61 g/mol [9][10]
Appearance Likely a white to off-white crystalline solidInferred from similar compounds[8][11]
Solubility Expected to be soluble in DMSO and aqueous solutions like PBS (pH 7.2)Inferred from similar compounds[11]
SMILES C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Br.Cl[10]
InChI Key YDVSFRZKQMQPJD-UHFFFAOYSA-N (for the free base)[11]
Plausible Synthetic Route

The synthesis of this compound can be approached through established organic chemistry principles. A likely synthetic pathway would involve the reaction of 1-(4-bromophenyl)piperazine with a suitable source of the carboxamide group, followed by conversion to the hydrochloride salt. A potential route is outlined below.

G cluster_0 Synthesis of N-(4-bromophenyl)piperazine-1-carboxamide cluster_1 Formation of Hydrochloride Salt 1-(4-Bromophenyl)piperazine 1-(4-Bromophenyl)piperazine Intermediate_1 1-(4-Bromophenyl)piperazine-1-carbonyl chloride 1-(4-Bromophenyl)piperazine->Intermediate_1 Reaction in an inert solvent Phosgene_equivalent Phosgene Equivalent (e.g., triphosgene) Phosgene_equivalent->Intermediate_1 N-(4-bromophenyl)piperazine-1-carboxamide N-(4-bromophenyl)piperazine-1-carboxamide Intermediate_1->N-(4-bromophenyl)piperazine-1-carboxamide Amination Ammonia Ammonia Ammonia->N-(4-bromophenyl)piperazine-1-carboxamide N-(4-bromophenyl)piperazine-1-carboxamide_freebase N-(4-bromophenyl)piperazine-1-carboxamide (Free Base) Final_Product This compound N-(4-bromophenyl)piperazine-1-carboxamide_freebase->Final_Product Salt Formation HCl_in_Ether HCl in Ether HCl_in_Ether->Final_Product

Caption: Plausible synthetic route for this compound.

Mechanism of Action: A Focus on Serotonin Receptors

The vast majority of serotonin receptors are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[4][12] These GPCRs modulate downstream signaling cascades, primarily through Gαs, Gαi/o, and Gαq/11 proteins.[4]

  • Gαs-coupled receptors (5-HT4, 5-HT6, 5-HT7) : Activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13]

  • Gαi/o-coupled receptors (5-HT1 and 5-HT5 families) : Inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[14]

  • Gαq/11-coupled receptors (5-HT2 family) : Activate phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.[15]

Given its arylpiperazine core, this compound is hypothesized to bind to one or more of these receptor subtypes, acting as an agonist, antagonist, or allosteric modulator.[16]

G cluster_0 Serotonin Receptor Signaling Pathways cluster_1 Gαs Pathway cluster_2 Gαi/o Pathway cluster_3 Gαq/11 Pathway Compound N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride 5-HT4_6_7 5-HT4, 5-HT6, 5-HT7 Compound->5-HT4_6_7 Modulates 5-HT1_5 5-HT1, 5-HT5 Compound->5-HT1_5 Modulates 5-HT2 5-HT2 Family Compound->5-HT2 Modulates Gas Gαs 5-HT4_6_7->Gas AC_stim Adenylyl Cyclase (Stimulated) Gas->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA Activation cAMP_inc->PKA_stim Gaio Gαi/o 5-HT1_5->Gaio AC_inhib Adenylyl Cyclase (Inhibited) Gaio->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Gaq11 Gαq/11 5-HT2->Gaq11 PLC Phospholipase C Gaq11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca2+ IP3_DAG->Ca_inc

Caption: Overview of major serotonin receptor signaling pathways potentially modulated by the compound.

Experimental Protocols for Pharmacological Characterization

To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are necessary.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[17][18][19]

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • This compound (test compound).

  • Non-labeled competing ligand for defining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the competing ligand in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), competing ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Compound) Start->Prepare_Reagents Assay_Setup Set Up Assay Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Assay_Setup Incubate Incubate to Equilibrium Assay_Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Quantify Scintillation Counting Wash->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assays: Assessing Gαs and Gαi/o Coupling

Cyclic AMP assays are robust, cell-based functional assays designed to measure the second messenger cAMP, which is modulated by Gαs- and Gαi/o-coupled GPCRs.[20][21][22]

Objective: To determine if this compound acts as an agonist or antagonist at Gαs- or Gαi/o-coupled serotonin receptors.

Materials:

  • HEK293 cells stably expressing the target Gαs- or Gαi/o-coupled serotonin receptor.

  • cAMP assay kit (e.g., HTRF, GloSensor™).[23][24]

  • This compound (test compound).

  • Known agonist and antagonist for the target receptor.

  • Forskolin (for Gαi/o-coupled receptor assays).

  • Cell culture medium and reagents.

  • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).

Step-by-Step Methodology for a Gαs-coupled Receptor (Agonist Mode):

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of the test compound or a known agonist to the wells.

  • Incubation: Incubate for a specified time to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions.

  • Data Analysis: Plot the signal against the logarithm of the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

Step-by-Step Methodology for a Gαi/o-coupled Receptor (Antagonist Mode):

  • Cell Seeding: Seed the cells as described above.

  • Forskolin Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.[22]

  • Compound Addition: Add serial dilutions of the test compound followed by a fixed concentration of a known agonist (at its EC80).

  • Incubation, Lysis, and Detection: Proceed as for the Gαs assay.

  • Data Analysis: Plot the signal against the logarithm of the test compound concentration and determine the IC50 value.

G cluster_0 cAMP Functional Assay Workflow Start Start Seed_Cells Seed Receptor-Expressing Cells Start->Seed_Cells Add_Compound Add Test Compound/Controls Seed_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Lyse_and_Detect Lyse Cells and Detect cAMP Incubate->Lyse_and_Detect Analyze Data Analysis (EC50 or IC50 determination) Lyse_and_Detect->Analyze End End Analyze->End

Caption: Workflow for a cAMP functional assay.

In Vivo Studies: Assessing Physiological Effects

Following in vitro characterization, in vivo studies in animal models are crucial to understand the physiological and behavioral effects of the compound.[25]

Potential In Vivo Models:

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are common models for assessing antidepressant-like activity in rodents.[26]

  • Elevated Plus Maze (EPM) and Open Field Test (OFT): Used to evaluate anxiolytic or anxiogenic effects.

  • Drug Discrimination Studies: To assess the subjective effects of the compound and compare them to known drugs.[27]

  • In Vivo Microdialysis: To measure changes in neurotransmitter levels in specific brain regions following compound administration.

The selection of the appropriate in vivo model will depend on the in vitro profile of this compound. For instance, if it shows potent antagonist activity at the 5-HT2A receptor, models of psychosis might be relevant.[5]

Conclusion

The characterization of novel compounds like this compound as serotonin receptor modulators requires a systematic and multi-faceted approach. This guide has provided a comprehensive roadmap, from understanding the compound's fundamental properties and synthesis to detailed protocols for determining its pharmacological profile. By adhering to these principles of scientific integrity and employing the described methodologies, researchers can effectively elucidate the therapeutic potential of this and other novel arylpiperazine derivatives, paving the way for the development of next-generation treatments for serotonergic-related disorders.

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  • ScholarWorks @ UTRGV. (2025). Exploring the Effects of Serotonin and Selective Serotonin Reuptake Inhibitors on the Neurological, Behavioral, and Cardiovascular. Retrieved from [Link]

  • Abdalla, A., et al. (2019). In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry. Frontiers in Neuroscience, 13, 126. [Link]

  • Steiner, J. A., et al. (2014). Serotonin Transporter Ala276 Mouse: Novel Model to Assess the Neurochemical and Behavioral Impact of Thr276 Phosphorylation In Vivo. ACS Chemical Neuroscience, 5(10), 963-973. [Link]

  • Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

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  • da Silva, G. G., et al. (2022). Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence. International Journal of Molecular Sciences, 23(15), 8385. [Link]

  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Papakyriakou, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine. Molbank, 2022(2), M1353. [Link]

  • Lacivita, E., et al. (2013). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Pharmacological Research, 74, 1-10. [Link]

  • Baumann, M. H., et al. (1994). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Synapse, 17(2), 131-133. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 682-706. [Link]

  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7546-7561. [Link]

  • Szymański, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5757. [Link]

  • D'Souza, D. N., & Fischell, J. (2015). Modulating the serotonin system in the treatment of major depressive disorder. CNS Spectrums, 20(Suppl. 1), 2-14. [Link]

  • Lacivita, E., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(11), 2548. [Link]

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  • Kennett, G. A., et al. (1989). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Neuropharmacology, 28(1), 69-76. [Link]

  • Choi, J. Y., et al. (2015). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. ACS Chemical Neuroscience, 6(9), 1636-1647. [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride, a versatile small molecule scaffold with significant potential in drug discovery and development.[1][2] It is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its synthesis, potential mechanisms of action, and the scientific rationale behind its development.

Introduction: The Significance of the Arylpiperazine Carboxamide Moiety

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[3][4] These compounds are known to interact with a variety of neurotransmitter receptors, particularly serotonin and dopamine receptors. The introduction of a carboxamide functional group at the N1 position of the piperazine ring can significantly modulate the pharmacological profile, influencing receptor affinity, selectivity, and pharmacokinetic properties. This compound, with its distinct substitution pattern, represents a promising candidate for the development of novel therapeutics.

Part 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the core intermediate, 1-(4-bromophenyl)piperazine. This is followed by the introduction of the carboxamide group and subsequent conversion to its hydrochloride salt.

Step 1: Synthesis of the Precursor, 1-(4-bromophenyl)piperazine

The synthesis of 1-(4-bromophenyl)piperazine can be achieved through several established methods. A common and effective approach involves the reaction of piperazine with 1,4-dibromobenzene.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine (2 equivalents) and 1,4-dibromobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Base and Catalyst: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to scavenge the hydrobromic acid generated during the reaction. The use of a catalyst, like a palladium-based catalyst, can enhance the reaction rate and yield, although it is not always necessary.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 100-120°C and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-(4-bromophenyl)piperazine.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the di-substituted by-product, 1,4-bis(piperazin-1-yl)benzene.

  • Solvent Choice: DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both reactants.

  • Base: Potassium carbonate is a cost-effective and efficient base for this transformation.

Step 2: Formation of N-(4-bromophenyl)piperazine-1-carboxamide

The introduction of the carboxamide functionality can be achieved by reacting 1-(4-bromophenyl)piperazine with a suitable source of the carboxamide group. A well-documented method for analogous compounds involves the use of potassium cyanate in an acidic medium.[6]

Experimental Protocol:

  • Reaction Setup: Dissolve 1-(4-bromophenyl)piperazine (1 equivalent) in a mixture of acetic acid and water.

  • Reagent Addition: Slowly add a solution of potassium cyanate (KOCN) (1.1 equivalents) in water to the stirred solution at room temperature. The in-situ formation of isocyanic acid (HNCO) from the protonation of cyanate is the key reactive species.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction by adding water and basifying the mixture with a strong base, such as sodium hydroxide (NaOH), to precipitate the crude product. Filter the solid, wash with water, and dry. The crude N-(4-bromophenyl)piperazine-1-carboxamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Acidic Medium: The acidic environment is crucial for the generation of isocyanic acid, which then reacts with the secondary amine of the piperazine ring.

  • Potassium Cyanate: This reagent is a stable and easy-to-handle source of the cyanate ion.

Step 3: Conversion to the Hydrochloride Salt

To improve the compound's solubility in aqueous media and for ease of handling and formulation, the free base is typically converted to its hydrochloride salt.

Experimental Protocol:

  • Dissolution: Dissolve the purified N-(4-bromophenyl)piperazine-1-carboxamide in a suitable organic solvent, such as anhydrous ethanol or a mixture of ethanol and diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in ethanol or bubble hydrogen chloride gas through the solution until the precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual acid, and dry under vacuum.

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Carboxamide Formation cluster_2 Step 3: Salt Formation Piperazine Piperazine Precursor 1-(4-bromophenyl)piperazine Piperazine->Precursor K₂CO₃, DMF Heat Dibromobenzene 1,4-Dibromobenzene Dibromobenzene->Precursor Carboxamide N-(4-bromophenyl)piperazine- 1-carboxamide Precursor->Carboxamide Acetic Acid/Water KOCN Potassium Cyanate (KOCN) KOCN->Carboxamide FinalProduct N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride Carboxamide->FinalProduct Anhydrous Ethanol HCl HCl HCl->FinalProduct

Caption: Synthetic pathway for this compound.

Part 2: Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₅BrClN₃O[1]
Molecular Weight 320.61 g/mol [1]
Appearance Expected to be a crystalline solid
Purity (Typical) ≥95%[2]
CAS Number 1457823-43-6[1]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, as well as signals for the methylene protons of the piperazine ring and the amide proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the aromatic ring, the piperazine ring, and the carbonyl carbon of the carboxamide group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base, along with characteristic isotopic patterns for the bromine atom.

Part 3: Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published in peer-reviewed literature, the broader class of arylpiperazine carboxamides has been investigated for various therapeutic applications.

Interaction with Serotonin Receptors

Arylpiperazine derivatives are well-known for their affinity for serotonin (5-HT) receptors.[3][4] The nature of the substituent on the aryl ring and the group at the N1 position of the piperazine moiety significantly influence the binding profile. It is hypothesized that this compound may act as a modulator of serotonin receptors, potentially exhibiting antagonist or partial agonist activity at subtypes such as 5-HT₁A and 5-HT₂A.[3][4] Such activity is associated with therapeutic effects in depression, anxiety, and other CNS disorders.

Proposed Signaling Pathway Involvement:

SignalingPathway cluster_receptor Serotonin Receptor Modulation cluster_downstream Downstream Cellular Effects TargetCompound N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride SerotoninReceptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) TargetCompound->SerotoninReceptor Binds to receptor G_Protein G-Protein Activation/ Inhibition SerotoninReceptor->G_Protein SecondMessenger Second Messenger Modulation (e.g., cAMP, IP3/DAG) G_Protein->SecondMessenger CellularResponse Modulation of Neuronal Excitability and Gene Expression SecondMessenger->CellularResponse

Caption: Putative mechanism of action via serotonin receptor modulation.

Part 4: Trustworthiness and Self-Validating Systems

The protocols described herein are based on established and reliable synthetic methodologies. The successful synthesis of the target compound can be validated at each step through standard analytical techniques:

  • TLC: To monitor reaction progress and assess the purity of the intermediates and the final product.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry: To verify the molecular weight of the products.

  • Melting Point Analysis: To determine the purity of the crystalline final product.

By employing these analytical methods, researchers can ensure the identity and purity of this compound, thereby guaranteeing the reliability of subsequent biological evaluations.

Conclusion

This compound is a molecule of significant interest for drug discovery, building upon the well-established pharmacological importance of the arylpiperazine scaffold. This guide has provided a detailed, technically-grounded overview of a plausible synthetic route and the anticipated biological relevance of this compound. The provided protocols and scientific rationale are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of this and related compounds for the development of new and improved therapeutics.

References

  • Kędzierska, E., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 571-582. [Link]

  • Leopoldo, M., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 24(19), 3566. [Link]

  • PubChem. N-(4-bromophenyl)piperazine-1-carboxamide. [Link]

  • Google Patents. 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Google Patents. 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

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preliminary in vitro studies of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Foreword: A Logic-Driven Approach to Early-Phase Compound Assessment

In the landscape of modern drug discovery, the initial in vitro assessment of a novel chemical entity is a critical juncture. It is not merely a sequence of assays but a strategic investigation designed to answer fundamental questions efficiently. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, logical framework for the preliminary evaluation of this compound. Our approach is grounded in the established pharmacology of the piperazine scaffold, which is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2]

The core directive of this workflow is to build a foundational profile of the compound, addressing three pivotal areas in a specific order:

  • Safety and Viability: Is the compound overtly toxic to cells? This initial screen establishes the therapeutic window and dictates the concentrations used in subsequent, more resource-intensive assays.

  • Primary Pharmacological Activity: What is the compound's principal mechanism of action? Based on its structure, we hypothesize an interaction with monoaminergic neurotransmitter receptors, a common feature of piperazine derivatives.[3]

  • Metabolic Fate: How stable is the compound in a metabolic system? Early assessment of metabolic stability provides crucial insights into potential in vivo half-life and bioavailability.[4]

This document is structured to guide researchers through this logical progression, explaining not just the protocols but the scientific rationale underpinning each experimental choice.

Section 1: Compound Profile & Initial Characterization

Before commencing any biological evaluation, a thorough understanding of the test article's physicochemical properties is paramount. This ensures accurate preparation of stock solutions and interpretation of results.

Compound: this compound Synonyms: Piperazine-1-carboxylic acid (4-bromophenyl)-amide hydrochloride[5] CAS Number: 1457823-43-6[6]

PropertyValueSource
Molecular Formula C₁₁H₁₅BrClN₃O[6][7]
Molecular Weight 320.61 g/mol [5][6]
Purity ≥95% (Recommended)[6]
Solubility Initial testing in DMSO and aqueous buffers (e.g., PBS) is required.

Rationale for Prioritization: The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[3][8] The presence of the 4-bromophenyl group suggests a potential for specific receptor interactions, making this compound a candidate for CNS-related activities.

Section 2: The Foundational Screen: In Vitro Cytotoxicity Assessment

Expertise & Experience: The first and most critical step is to determine the compound's inherent cytotoxicity. This is a go/no-go decision point. Proceeding with expensive, target-specific assays without establishing a non-toxic concentration range is inefficient and can lead to misleading results. An overtly cytotoxic compound is unlikely to be a viable therapeutic candidate. We will employ the Lactate Dehydrogenase (LDH) release assay, a well-established method for assessing cytotoxicity by quantifying plasma membrane damage.[9][10]

Trustworthiness: The protocol includes multiple controls—vehicle, spontaneous LDH release, and maximum LDH release—to ensure the validity of the results. This self-validating system allows for the normalization of data and the calculation of a precise IC₅₀ value, the concentration at which 50% of cell viability is lost. This approach aligns with recommendations from regulatory bodies like the OECD for estimating toxicity.[11][12]

Workflow for Preliminary In Vitro Assessment

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Pharmacological & ADME Profiling start Compound Synthesis & Characterization cytotoxicity Cytotoxicity Assay (LDH) Determine IC50 start->cytotoxicity decision_cytotoxicity Is IC50 > 10µM? cytotoxicity->decision_cytotoxicity stop_toxic STOP: High Cytotoxicity decision_cytotoxicity->stop_toxic No receptor_binding Receptor Binding Assays (Serotonin & Dopamine) decision_cytotoxicity->receptor_binding Yes metabolic_stability Metabolic Stability Assay (Liver Microsomes) decision_cytotoxicity->metabolic_stability Yes data_analysis Data Synthesis & Candidate Profiling receptor_binding->data_analysis metabolic_stability->data_analysis G cluster_0 Condition A: No Competitor cluster_1 Condition B: With Test Compound Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 Binds Receptor2 Receptor TestCompound Test Compound Receptor2->TestCompound Competes Radioligand2 Radioligand (*)

Caption: Competition between a radioligand and the test compound for the receptor binding site.

Protocol 3.1: Receptor Binding Assays (General Protocol)

This protocol outlines the general steps for a competitive binding assay. Specific conditions (receptor source, radioligand, incubation time) will vary depending on the target. [13]

  • Receptor Preparation: Use commercially available cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, D₂).

  • Assay Buffer: Prepare an appropriate buffer for the specific receptor target.

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membranes.

    • A fixed concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ) at or below its Kₔ value.

    • Varying concentrations of the test compound (this compound).

  • Controls:

    • Total Binding: Reaction mixture without the test compound.

    • Non-specific Binding: Reaction mixture with a high concentration of a known, non-radioactive ligand to saturate the receptors.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Quantification: Wash the filters, dry them, and place them in scintillation vials with a scintillation cocktail. Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine the IC₅₀ of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Receptor TargetHypothetical Kᵢ (nM)Interpretation
Serotonin 5-HT₂ₐ 15High affinity; potential primary target.
Dopamine D₂ 85Moderate affinity; may contribute to a polypharmacological profile.
Serotonin 5-HT₁ₐ > 1000Low to no affinity; target is likely not relevant.
Adrenergic α₁ > 1000Low to no affinity; indicates selectivity over this receptor.

Section 4: Preliminary ADME Profiling: Metabolic Stability

Authoritative Grounding: A drug's success is heavily dependent on its pharmacokinetic profile. A compound that is metabolized too rapidly by the liver will likely have a short in vivo half-life and poor oral bioavailability, rendering it ineffective. [4]An early assessment of metabolic stability using human liver microsomes is a standard, high-throughput assay in drug discovery. [14][15]Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a majority of marketed drugs. [15]

Protocol 4.1: Metabolic Stability Assay in Human Liver Microsomes

This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes. [16]

  • Reagents:

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Phosphate buffer (pH 7.4).

    • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Incubation Setup:

    • Pre-warm a solution of HLM in phosphate buffer to 37°C.

    • Add the test compound (this compound) at a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

ParameterHypothetical ValueClassificationInterpretation
In Vitro t₁/₂ (min) > 30Low ClearanceThe compound is metabolized slowly, suggesting it may have a longer half-life in vivo.
In Vitro t₁/₂ (min) 10 - 30Intermediate ClearanceModerate metabolic rate.
In Vitro t₁/₂ (min) < 10High ClearanceThe compound is rapidly metabolized, which could indicate a short in vivo half-life and poor bioavailability.
CLᵢₙₜ (µL/min/mg) < 15LowFavorable metabolic stability.
CLᵢₙₜ (µL/min/mg) 15 - 80MediumAcceptable for further investigation.
CLᵢₙₜ (µL/min/mg) > 80HighPotential liability; may require structural modification to improve stability.

Conclusion and Next Steps

This guide outlines a strategic, three-pronged approach to the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, receptor engagement, and metabolic stability, researchers can build a robust preliminary data package.

The hypothetical results presented—low cytotoxicity, high affinity for the 5-HT₂ₐ receptor, and favorable metabolic stability—would position this compound as a promising candidate for further investigation. Subsequent steps would logically include:

  • Functional Assays: To determine if the compound acts as an agonist, antagonist, or inverse agonist at its primary receptor targets.

  • Broader Selectivity Profiling: Screening against a wider panel of receptors, ion channels, and enzymes to identify potential off-target effects.

  • In Vitro Permeability Assays (e.g., PAMPA, Caco-2): To predict its ability to cross the gut wall and the blood-brain barrier.

  • Metabolite Identification: To understand the metabolic pathways and identify any potentially active or toxic metabolites.

This structured, hypothesis-driven methodology ensures that resources are deployed effectively, enabling informed, data-driven decisions in the complex process of drug discovery.

References

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-bromophenyl)piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step synthesis protocol for N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride, a key intermediate in the development of various pharmaceutically active compounds. Phenylpiperazine scaffolds are of significant interest due to their prevalence in molecules targeting the central nervous system, often exhibiting activity at serotonin (5-HT) receptors.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis. The protocol is designed for researchers in medicinal chemistry and drug development, emphasizing safety, efficiency, and robust validation of the final compound.

Introduction and Strategic Overview

The N-(4-bromophenyl)piperazine moiety is a foundational structure in medicinal chemistry. Its derivatives are explored for a wide range of therapeutic applications, including antidepressant, antipsychotic, and anxiolytic agents.[1][3] The synthesis of the target compound, this compound, is strategically approached in two primary stages:

  • N-Arylation: Formation of the intermediate, 1-(4-bromophenyl)piperazine, via a cyclization reaction.

  • Carboxamide Formation and Salt Preparation: Reaction of the secondary amine with potassium cyanate to yield the carboxamide free base, followed by conversion to its hydrochloride salt for improved stability and handling.

This protocol has been optimized for clarity, yield, and purity, incorporating field-proven techniques for reaction work-up and product purification.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: N-Arylation cluster_1 Step 2: Carboxamidation & Salt Formation A Diethanolamine B Thionyl Chloride (SOCl2) in Chloroform A->B Chlorination C β,β'-dichlorodiethylamine hydrochloride B->C D 4-Bromoaniline C->D Cyclization (Phase Transfer Catalyst) E 1-(4-bromophenyl)piperazine D->E F Potassium Cyanate (KOCN) in aq. Acetic Acid E->F G N-(4-bromophenyl)piperazine- 1-carboxamide F->G H Ethanolic HCl G->H I N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride H->I

Caption: Overall two-step reaction pathway for the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )PuritySupplierNotes
Diethanolamine111-42-2105.14≥99%Sigma-AldrichCorrosive, handle with care.
Thionyl Chloride (SOCl₂)7719-09-7118.97≥99%Sigma-AldrichHighly corrosive, reacts violently with water.
4-Bromoaniline106-40-1172.03≥98%Alfa AesarToxic, handle in a fume hood.
Piperazine110-85-086.14≥99%TCIHygroscopic.[4]
Potassium Cyanate (KOCN)590-28-381.12≥96%Sigma-AldrichToxic if swallowed.
Hydrochloric Acid (ethanolic)N/A36.46~1.25 MSigma-AldrichCorrosive. Can be prepared in the lab.
Chloroform67-66-3119.38ACS GradeFisher ScientificVolatile and toxic.
Absolute Ethanol64-17-546.07≥99.5%Fisher ScientificFlammable.
Diethyl Ether60-29-774.12AnhydrousFisher ScientificExtremely flammable.
Sodium Hydroxide (NaOH)1310-73-240.00Pellets, ≥97%VWRCorrosive.
Acetic Acid64-19-760.05Glacial, ≥99.7%VWRCorrosive.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousVWRDrying agent.
Equipment
  • Four-necked round-bottom flasks (500 mL, 1 L)

  • Reflux condenser and heating mantle

  • Mechanical stirrer

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH indicator strips

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Melting point apparatus

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(4-bromophenyl)piperazine

This intermediate is synthesized via the cyclization of 4-bromoaniline with bis(2-chloroethyl)amine hydrochloride, which is prepared in situ from diethanolamine.[1]

Part A: Preparation of β,β'-dichlorodiethylamine hydrochloride

  • Setup: Assemble a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel. Place the flask in an ice-water bath. The setup should be in a well-ventilated fume hood.

  • Chlorination: Charge the flask with thionyl chloride (52.3 g, 0.44 mol) dissolved in chloroform (10 mL).

  • Addition of Diethanolamine: Slowly add a mixture of diethanolamine (21.5 g, 0.2 mol) and chloroform (15 mL) dropwise from the funnel over 3 hours. Causality: This slow, cooled addition is critical to control the highly exothermic reaction and prevent dangerous side reactions or pressure buildup. The temperature should be maintained below 30°C.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, slowly heat the mixture to 50°C and hold for 30 minutes until the solid completely dissolves.

  • Isolation: Cool the reaction mixture to room temperature. The white to yellowish-green solid product will precipitate. Collect the solid by suction filtration. Recrystallize from absolute ethanol to obtain pure, white needle-like crystals of β,β'-dichlorodiethylamine hydrochloride. This intermediate is used directly in the next step.

Part B: Cyclization to form 1-(4-bromophenyl)piperazine

  • Setup: In a 1 L four-necked flask equipped with a reflux condenser and stirrer, dissolve the β,β'-dichlorodiethylamine hydrochloride (12.7 g, 0.07 mol) from the previous step in 55 mL of water.

  • Reaction Mixture: Add 4-bromoaniline and a suitable phase transfer catalyst (e.g., tetrabutylammonium bromide) to the flask.

  • Cyclization Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Adjust the pH to be basic (pH 8-9) using a 4 M aqueous NaOH solution. This neutralizes the hydrochloride and deprotonates any remaining acidic species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-bromophenyl)piperazine. The product can be further purified by column chromatography or recrystallization if necessary.

Step 2: Synthesis of N-(4-bromophenyl)piperazine-1-carboxamide and its Hydrochloride Salt

This step utilizes a well-established method for forming an unsubstituted carboxamide from a secondary amine using potassium cyanate.[5]

Part A: Carboxamide Formation

  • Reaction Setup: Dissolve 1-(4-bromophenyl)piperazine (e.g., 0.015 mol) in a mixture of acetic acid and water (e.g., 25 mL of acetic acid with 10% water). Stir the solution at room temperature.

  • Addition of Cyanate: In a separate beaker, dissolve potassium cyanate (1.6 g, ~0.02 mol) in 10 mL of water. Add this solution dropwise to the stirred piperazine solution over 15-20 minutes. Mechanism: The acetic acid protonates the cyanate ion to form isocyanic acid (HN=C=O) in situ. The nucleophilic secondary amine of the piperazine then attacks the electrophilic carbon of the isocyanic acid, leading to the formation of the carboxamide after tautomerization.

  • Reaction: Stir the mixture at room temperature for 15-20 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Add 50 mL of water to the reaction mixture and cool it to 0°C in an ice bath. Slowly and carefully add 5N NaOH solution until the pH is strongly alkaline (pH > 10) to neutralize the acetic acid and precipitate the free base of the product.

  • Filtration: Stir the resulting suspension for 3-4 hours at low temperature to ensure complete precipitation. Collect the crystalline product by vacuum filtration and wash thoroughly with cold water.[5]

  • Purification: The crude solid can be dissolved in a suitable organic solvent like dichloromethane (CH₂Cl₂), washed with water, dried over Na₂SO₄, and concentrated to yield the purified N-(4-bromophenyl)piperazine-1-carboxamide free base.

Part B: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as a mixture of ethanol and diethyl ether.

  • Acidification: Slowly add a solution of ethanolic HCl dropwise while stirring. The hydrochloride salt will begin to precipitate out of the solution.

  • Isolation: Continue stirring for 30 minutes, then collect the white solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual solvent and soluble impurities.

  • Drying: Dry the final product, this compound, under vacuum to a constant weight.[6]

Workflow Visualization and Data Summary

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis s1_start Mix Diethanolamine & Thionyl Chloride s1_react Heat to 50°C s1_start->s1_react s1_isolate Filter & Recrystallize β,β'-dichloro-diethylamine HCl s1_react->s1_isolate s1_cyclize React with 4-Bromoaniline (Reflux) s1_isolate->s1_cyclize s1_workup Basify (NaOH), Extract (EtOAc) s1_cyclize->s1_workup s1_purify Dry & Concentrate s1_workup->s1_purify s1_product 1-(4-bromophenyl)piperazine s1_purify->s1_product s2_start Dissolve Intermediate in aq. Acetic Acid s1_product->s2_start Use in next step s2_react Add KOCN Solution, Stir 15-20h s2_start->s2_react s2_workup Add Water, Basify (NaOH), Cool to 0°C s2_react->s2_workup s2_isolate Filter & Wash Free Base s2_workup->s2_isolate s2_salt Dissolve in EtOH/Ether, Add Ethanolic HCl s2_isolate->s2_salt s2_final_filter Filter & Dry s2_salt->s2_final_filter s2_product Final Product (HCl Salt) s2_final_filter->s2_product

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary
StepReactantMoles (mol)Equiv.ProductTheoretical Yield (g)Typical Actual Yield (%)
1ADiethanolamine0.201.0β,β'-dichlorodiethylamine HCl35.6~85-90%
1Bβ,β'-dichlorodiethylamine HCl0.071.01-(4-bromophenyl)piperazine16.9~45-55%[1]
2A/B1-(4-bromophenyl)piperazine0.0151.0Final HCl Salt5.05~75-85%

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the bromophenyl ring, as well as the methylene protons of the piperazine ring and the amide protons.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • FTIR: The infrared spectrum should display a characteristic C=O stretch for the amide group (typically ~1650-1680 cm⁻¹) and N-H stretches.

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak corresponding to the free base [M+H]⁺.

  • Melting Point (m.p.): A sharp melting point is indicative of high purity.

Safety and Handling Precautions

All steps of this synthesis must be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • Thionyl Chloride (SOCl₂): Extremely corrosive and a lachrymator. Reacts violently with water, releasing toxic SO₂ and HCl gas. Always handle with extreme care, using acid-resistant gloves and full facial protection. Quench any residual SOCl₂ slowly and carefully with an appropriate alcohol.

  • 4-Bromoaniline: Toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Isocyanates/Isocyanic Acid: Isocyanic acid is generated in situ. Isocyanates are potent respiratory and skin sensitizers.[7] Although the concentration is low, appropriate care should be taken to avoid inhalation.

  • Solvents: Chloroform is a suspected carcinogen. Diethyl ether is extremely flammable. Avoid sources of ignition.

  • Personal Protective Equipment (PPE): A lab coat, safety goggles, and appropriate chemical-resistant gloves are mandatory at all times.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Storage: Store the final product in a tightly sealed container in a cool, dry place, protected from light and moisture.[9]

References

  • Rossi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • PrepChem.com. (n.d.). Synthesis of 1-piperazine carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP 1230231 B1 - PROCESS FOR PREPARING N-(4-HYDROXYPHENYL)-N'-(4'-AMINOPHENYL)-PIPERAZINE.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (2023). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Retrieved from [Link]

  • PubMed. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenyl isocyanate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • ZORA. (n.d.). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

experimental procedures for N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis and Characterization of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Abstract

This document provides a comprehensive guide to the experimental procedures for the synthesis, purification, and characterization of this compound (C₁₁H₁₅BrClN₃O). Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, often serving as key intermediates in the development of therapeutic agents, particularly those targeting the central nervous system.[1][2] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed, field-proven protocols and the scientific rationale behind key procedural steps.

Introduction: The Significance of the Phenylpiperazine Scaffold

The phenylpiperazine moiety is a privileged scaffold in modern pharmacology. Compounds incorporating this structure are known to exhibit a wide range of biological activities, including neuromodulatory and antihypertensive effects, often by interacting with serotonin and other neurotransmitter receptors.[1][2] this compound is a versatile building block designed for further chemical elaboration.[3][4] The presence of a bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxamide group offers a site for hydrogen bonding and further functionalization. This makes the title compound a valuable intermediate for constructing libraries of potential drug candidates for high-throughput screening and lead optimization.[2]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₅BrClN₃O[3]
Molecular Weight 320.61 g/mol [3][4]
Canonical SMILES C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Br.Cl[3]
CAS Number 1457823-43-6[3][4]

Experimental Workflow Overview

The overall process involves a two-step synthesis starting from the commercially available 1-(4-bromophenyl)piperazine, followed by purification and rigorous analytical characterization to confirm the structure and purity of the final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & QC start 1-(4-bromophenyl)piperazine step1 Step 1: Carboxamide Formation (Free Base Synthesis) start->step1 step2 Step 2: Salt Formation (Hydrochloride Synthesis) step1->step2 purify Recrystallization step2->purify qc Purity & Identity Confirmation purify->qc nmr NMR (¹H, ¹³C) qc->nmr ms Mass Spectrometry qc->ms hplc HPLC qc->hplc

Figure 1: Overall experimental workflow.

Synthesis Protocol

The synthesis is logically divided into the formation of the free base and its subsequent conversion to the stable hydrochloride salt. This approach is adapted from established methods for preparing similar piperazine carboxamides.[5]

Synthetic Scheme

G reactant1 1-(4-bromophenyl)piperazine intermediate N-(4-bromophenyl)piperazine- 1-carboxamide (Free Base) reactant1->intermediate plus1 + plus1->intermediate reactant2 KOCN / Acetic Acid reactant2->intermediate Step 1 product N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride intermediate->product plus2 + plus2->product reactant3 HCl in Solvent reactant3->product Step 2

Figure 2: Two-step synthesis reaction scheme.

Step 1: Synthesis of N-(4-bromophenyl)piperazine-1-carboxamide (Free Base)

Rationale: This reaction proceeds via the nucleophilic attack of the secondary amine of the piperazine ring on the cyanate ion, which is protonated by acetic acid to form isocyanic acid in situ. Acetic acid serves as both a reagent and a solvent.[5]

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (molar eq.)
1-(4-bromophenyl)piperazine241.131.0 eq.
Potassium Cyanate (KOCN)81.071.2 eq.
Glacial Acetic Acid60.05Solvent
Deionized Water18.02As needed
Sodium Bicarbonate (NaHCO₃)84.01As needed

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-bromophenyl)piperazine (1.0 eq.) in glacial acetic acid containing approximately 10% deionized water.

  • In a separate beaker, prepare a solution of potassium cyanate (1.2 eq.) in a minimum amount of deionized water.

  • Add the potassium cyanate solution dropwise to the stirred piperazine solution at room temperature over 15-20 minutes.

  • Allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker of ice water.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~8.

  • The white solid precipitate (the free base) is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water and allow it to air dry. The crude product can be used directly in the next step or purified further if necessary.

Step 2: Formation of this compound

Rationale: The conversion to a hydrochloride salt is a standard procedure in pharmaceutical chemistry. It enhances the compound's stability, crystallinity, and aqueous solubility, making it easier to handle and formulate.[5]

Materials & Reagents:

ReagentConcentrationSolvent
Crude Free Base-From Step 1
Hydrochloric Acid2MEthanol or Diethyl Ether
EthanolAnhydrousSolvent
Diethyl EtherAnhydrousAnti-solvent

Protocol:

  • Dissolve the crude N-(4-bromophenyl)piperazine-1-carboxamide free base in a suitable solvent such as ethanol or ethyl acetate.

  • While stirring, add a 2M solution of HCl in ethanol or diethyl ether dropwise until the solution becomes acidic (test with pH paper).

  • A precipitate of the hydrochloride salt should form. If precipitation is slow, the process can be aided by adding an anti-solvent like diethyl ether or by cooling the mixture in an ice bath.

  • Stir the resulting slurry for 1-2 hours at room temperature or in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual solvent and impurities.

  • Dry the final product under vacuum to yield this compound as a solid.

Purification and Characterization

Purification by Recrystallization

Rationale: Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For piperazine salts, alcohol/ether or alcohol/water mixtures are often effective.[1][6]

Protocol:

  • Dissolve the crude hydrochloride salt in a minimum amount of hot solvent (e.g., ethanol, isopropanol).

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum.

Analytical Characterization

Rationale: A suite of analytical techniques is required to unambiguously confirm the identity, structure, and purity of the synthesized compound. This is a critical step for ensuring the reliability of data generated in subsequent biological assays.[7]

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. The proton NMR should show characteristic signals for the aromatic protons (with splitting patterns indicative of para-substitution), the piperazine ring protons, and the N-H proton of the carboxamide. The carbon NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated free base [M+H]⁺.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the key functional groups. Expect characteristic absorption bands for N-H stretching (carboxamide), C=O stretching (amide I band), and C-Br stretching.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.[7] A well-developed HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase) should show a single major peak, allowing for purity determination (typically >95%).[4]

Applications and Future Directions

This compound is a valuable research chemical. Its primary application lies in its use as an intermediate in the synthesis of more complex molecules for drug discovery.[2]

  • Medicinal Chemistry: The bromophenyl group is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the rapid synthesis of analog libraries to explore structure-activity relationships (SAR).

  • Neuroscience Research: Given the prevalence of the phenylpiperazine scaffold in centrally acting agents, derivatives of this compound can be synthesized and screened for activity at various G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[2]

  • Material Science: The rigid structure and potential for hydrogen bonding make this class of molecules interesting for developing novel materials.[2]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for related compounds like 1-(4-bromophenyl)piperazine for more detailed hazard information, which includes warnings for acute oral, dermal, and inhalation toxicity.[8]

References

  • PubChem. (n.d.). N-(4-bromophenyl)piperazine-1-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • ZORA (Zurich Open Repository and Archive). (n.d.). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Retrieved from [Link]

  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (2023). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of N-(4-bromophenyl)piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and optimized protocol for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride (MW: 320.61 g/mol , Formula: C₁₁H₁₅BrClN₃O)[1][2]. This compound is a valuable synthetic intermediate in pharmaceutical research, notably in the development of neuromodulatory agents[3]. Accurate structural confirmation and purity assessment are critical, and ¹H NMR is the primary analytical technique for this purpose. This guide details the theoretical basis for the expected spectrum, a step-by-step protocol for sample preparation and data acquisition using DMSO-d₆ as the solvent, and a thorough methodology for spectral interpretation.

Scientific Principle and Structural Analysis

¹H NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of hydrogen atoms (protons). The key parameters derived from the spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.

  • Integration: Proportional to the number of protons giving rise to a signal.

  • Multiplicity (Splitting Pattern): Reveals the number of neighboring protons.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which are expected to give rise to a unique spectral fingerprint. The hydrochloride salt form protonates one of the piperazine nitrogens, significantly influencing the symmetry and chemical shifts of the piperazine protons.

Predicted Proton Environments:

  • Aromatic Protons (H-Ar): The 4-bromophenyl ring is a para-disubstituted aromatic system[4]. Due to the magnetic non-equivalence of the protons, this pattern is technically an AA'BB' system but often appears as two distinct doublets, especially at higher field strengths.

    • Hₐ (2H): Protons ortho to the amide nitrogen substituent.

    • Hₑ (2H): Protons ortho to the bromine atom.

  • Piperazine Protons (H-pip): The piperazine ring is rendered asymmetric by the different substituents on the two nitrogen atoms (an amide and a protonated amine). This results in distinct signals for the protons adjacent to each nitrogen.

    • Hᵪ (4H): Protons on the two carbons adjacent to the amide nitrogen.

    • Hₒ (4H): Protons on the two carbons adjacent to the protonated (N⁺-H) nitrogen.

  • Labile Protons (N-H): These protons can exchange with the solvent, and their signals are often broad. Their visibility and sharpness are enhanced in aprotic polar solvents like DMSO-d₆.

    • H-amide (1H): The proton of the carboxamide group (-C(=O)NH-).

    • H-amine⁺ (1H): The proton on the positively charged piperazine nitrogen.

Optimized Protocol for ¹H NMR Data Acquisition

This protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.

Materials and Reagents
  • This compound (Min. 95% purity)[2]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS) or reliance on residual solvent peak for referencing

  • 5 mm NMR Tubes (precision-grade)

  • Volumetric glassware and micropipettes

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample preparation to final data analysis.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis p1 Weigh 5-10 mg of the compound p2 Transfer to a clean vial p1->p2 p3 Add ~0.7 mL of DMSO-d6 p2->p3 p4 Vortex until fully dissolved p3->p4 p5 Transfer solution to 5 mm NMR tube p4->p5 a1 Insert sample into spectrometer (≥400 MHz) p5->a1 a2 Lock, Tune, and Shim a1->a2 a3 Set acquisition parameters (scans, delay, width) a2->a3 a4 Acquire Free Induction Decay (FID) data a3->a4 d1 Apply Fourier Transform to FID a4->d1 d2 Phase and Baseline Correction d1->d2 d3 Calibrate Spectrum (DMSO peak to 2.50 ppm) d2->d3 d4 Integrate all signals d3->d4 d5 Assign peaks to proton environments d4->d5

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Scientist's Note: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve hydrochloride salts and to slow the chemical exchange of N-H protons, which allows them to be observed as distinct, often broadened, signals[5][6].

    • Vortex the sample at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Transfer the clear solution into a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into a NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the field frequency onto the deuterium signal of the DMSO-d₆.

    • Tune the probe and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Recommended Acquisition Parameters:

      • Pulse Angle: 30-45°

      • Spectral Width: -2 to 12 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 16-64 (increase for dilute samples)

    • Rationale: A relaxation delay of at least 2 seconds ensures that all protons, including those with longer relaxation times, are fully relaxed before the next pulse. This is crucial for accurate signal integration.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to the acquired Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.

    • Carefully correct the phase and apply a baseline correction across the entire spectrum.

    • Self-Validation: Calibrate the spectrum by setting the chemical shift of the residual proteo-solvent peak of DMSO-d₆ to δ 2.50 ppm[7][8]. This ensures the accuracy and reproducibility of the reported chemical shifts. An additional peak for water is commonly observed in DMSO-d₆ around δ 3.3-3.4 ppm[6].

Data Interpretation and Spectral Assignment

The processed ¹H NMR spectrum should be analyzed by assigning each signal to the corresponding protons in the molecule.

Predicted ¹H NMR Data

The following table summarizes the expected signals for the compound in DMSO-d₆.

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-amide~9.5 - 10.5Broad Singlet1H-C(=O)NH -Ar
H-amine⁺~9.0 - 10.0Very Broad Singlet1HPiperazine -N⁺H -
Hₐ~7.50Doublet (d)2HAromatic (ortho to -NH)
Hₑ~7.35Doublet (d)2HAromatic (ortho to -Br)
Hᵪ~3.60Multiplet (m)4HPiperazine (-CH ₂-N(C=O)-)
Hₒ~3.15Multiplet (m)4HPiperazine (-CH ₂-N⁺H-)

Note: Chemical shifts are predictions and may vary slightly based on concentration and instrument.

Step-by-Step Interpretation Guide
  • Identify Labile Protons: Look for the two broad singlets far downfield (typically > 9.0 ppm). These correspond to the amide N-H and the protonated amine N⁺-H. A D₂O exchange experiment can confirm these assignments; upon adding a drop of D₂O and re-acquiring the spectrum, these signals will disappear.

  • Analyze the Aromatic Region (6.5-8.0 ppm):

    • Identify the two signals that integrate to 2H each. These should appear as doublets characteristic of a para-substituted benzene ring[9][10].

    • The doublet at ~7.50 ppm is assigned to Hₐ, the protons ortho to the electron-withdrawing amide group.

    • The doublet at ~7.35 ppm is assigned to Hₑ, the protons ortho to the bromine atom.

  • Analyze the Aliphatic Region (2.8-4.5 ppm):

    • Two distinct multiplets should be visible, each integrating to 4H.

    • The downfield multiplet (~3.60 ppm) is assigned to Hᵪ, the protons adjacent to the amide nitrogen. The deshielding effect of the carbonyl group causes this downfield shift.

    • The upfield multiplet (~3.15 ppm) is assigned to Hₒ, the protons adjacent to the protonated nitrogen. This assignment is consistent with data for similar 4-bromophenylpiperazine structures[11].

  • Final Validation: Sum the integrations of all assigned peaks (excluding solvent and water). The total should correspond to the 14 protons of the molecule. The relative ratios (1:1:2:2:4:4) should be consistent with the assignments.

Conceptual Structure and Proton Assignment Diagram

G cluster_Aromatic Aromatic cluster_Aliphatic Piperazine cluster_Labile Labile mol Structure Key Ha Hₐ He Hₑ Hpip_alpha Hᵪ Hpip_beta Hₒ H_amide H-amide H_amine H-amine⁺

Caption: Conceptual grouping of proton environments.

Conclusion

This application note provides a robust framework for the ¹H NMR analysis of this compound. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided interpretation guide, based on established principles of NMR spectroscopy and analysis of the compound's unique structural features, allows for confident and accurate assignment of all proton signals, thereby verifying the molecular structure and assessing its purity.

References

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (1976). National Bureau of Standards. [Link]

  • University of Wisconsin-Madison. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Department of Chemistry. [Link]

  • Kreß, L., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Xu, Q., et al. (2014). Supporting Information: ¹H NMR (DMSO-d6). The Royal Society of Chemistry. [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Celik, H., et al. (2017). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)₃ mediated radical cyclizations. Molecules. [Link]

  • PubChem. (n.d.). N-(4-bromophenyl)piperazine-1-carboxamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of compound 3a measured in five different solvents. Scientific Figure. [Link]

  • LibreTexts Chemistry. (2021). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Rogue Chem. (2022). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • Al-Sanea, M. M., et al. (2023). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C₁₈H₁₇BrF₃N₃S. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • George Mason University. (2020). NMR Samples Experimental ¹H-NMR spectrum interpretation. Department of Chemistry & Biochemistry. [Link]

  • Supporting Information for a scientific publication. (n.d.). Royal Society of Chemistry. [Link]

  • Atanasova, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the internal standard and the reference standard in the DMSO-d6 solvent. Scientific Figure. [Link]

  • ScienceOpen. (n.d.). Supporting Information: General Experimental Section. [Link]

Sources

Application Notes and Protocols for the Purification of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride is a substituted arylpiperazine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, often targeting central nervous system receptors. The purity of such compounds is of paramount importance for accurate biological evaluation and to meet stringent regulatory requirements. This document provides a comprehensive guide to the purification techniques applicable to this compound, targeting a high degree of purity suitable for research and preclinical studies.

The inherent physicochemical properties of this compound, namely the basic piperazine moiety and the carboxamide linkage, present unique challenges and opportunities for purification. The hydrochloride salt form enhances water solubility, which can be strategically exploited. This guide will detail methodologies including recrystallization, acid-base extraction, and column chromatography, providing both theoretical underpinnings and practical, step-by-step protocols.

Understanding Potential Impurities

Effective purification begins with an understanding of potential impurities. Based on a likely synthetic route starting from 1-(4-bromophenyl)piperazine and a suitable isocyanate or carbamoyl chloride, or via a multi-step synthesis from diethanolamine[1], potential impurities may include:

  • Unreacted Starting Materials: Such as 1-(4-bromophenyl)piperazine.

  • Reagent-Related Impurities: Including byproducts from the carbamoylating agent.

  • Side-Reaction Products: For instance, symmetrically substituted ureas.

  • Solvent and Reagent Residues: Residual solvents and catalysts from the reaction.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the nature and extent of impurities, thereby guiding the selection of the most appropriate purification strategy.

Purification Workflow

The purification of this compound can be approached systematically. A general workflow is proposed below, which can be adapted based on the impurity profile of the crude material.

PurificationWorkflow Crude Crude Product (N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride) AcidBase Acid-Base Extraction (Optional Initial Cleanup) Crude->AcidBase High impurity load Recrystallization Recrystallization (Primary Purification) Crude->Recrystallization Moderate impurity load AcidBase->Recrystallization Chromatography Column Chromatography (For Difficult Separations) Recrystallization->Chromatography Impurities persist FinalProduct Pure Product (>98% Purity) Recrystallization->FinalProduct Purity specification met Chromatography->FinalProduct Analysis Purity Analysis (HPLC, NMR) FinalProduct->Analysis

Caption: A general workflow for the purification of this compound.

Purification Methodologies

Recrystallization

Recrystallization is often the most effective and scalable method for purifying crystalline solids like hydrochloride salts. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Rationale for Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration). For hydrochloride salts of organic amines, polar protic solvents are often a good starting point. A patent for similar piperazine carboxamide derivatives suggests 2-propanol as a suitable recrystallization solvent.[2]

Protocol for Recrystallization:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., 2-propanol, ethanol, methanol, acetonitrile, and mixtures with water).

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the chosen solvent (e.g., 2-propanol).

  • Heating: Heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Decolorization (Optional): If colored impurities are present, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath or refrigerator once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Acid-Base Extraction

This technique is particularly useful for removing non-basic or weakly basic impurities from the crude product. It leverages the basicity of the piperazine nitrogen to move the compound between aqueous and organic phases.

Principle of a/b Extraction: The hydrochloride salt is water-soluble. By basifying the aqueous solution, the free base of N-(4-bromophenyl)piperazine-1-carboxamide is generated, which is typically soluble in organic solvents and insoluble in water. This allows for its extraction into an organic phase, leaving water-soluble impurities behind. The free base can then be re-acidified to regenerate the pure hydrochloride salt.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M sodium hydroxide or a saturated sodium bicarbonate solution) with stirring until the pH is basic (pH > 10). The free base may precipitate.

  • Extraction: Extract the aqueous suspension with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration: Filter off the drying agent.

  • Salt Formation: To the dried organic solution, slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The hydrochloride salt should precipitate.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Column Chromatography

For challenging separations where impurities have similar properties to the desired compound, column chromatography can be employed. However, the basic nature of the piperazine moiety can lead to tailing on standard silica gel.

Mitigating Tailing: The interaction between the basic nitrogen of the piperazine and the acidic silanol groups on the silica surface can be minimized by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.

Protocol for Column Chromatography (Free Base):

Note: It is generally advisable to perform chromatography on the free base rather than the hydrochloride salt.

  • Neutralization: Convert the crude hydrochloride salt to the free base as described in steps 1-5 of the Acid-Base Extraction protocol. Concentrate the dried organic extract to obtain the crude free base.

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is common. Add a small percentage (0.1-1% v/v) of triethylamine to the mobile phase to prevent tailing.

  • Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Conversion to Hydrochloride Salt: Dissolve the purified free base in a suitable organic solvent and precipitate the hydrochloride salt as described in step 7 of the Acid-Base Extraction protocol.

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining the purity of this compound. A reverse-phase method is typically suitable.

Suggested HPLC Method Parameters:

ParameterRecommended Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid
Gradient A suitable gradient, for example, starting with a higher percentage of A and increasing the percentage of B over time.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temp. Ambient or controlled (e.g., 30 °C)

Note: This is a starting point, and method development and validation are necessary for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting

IssuePotential CauseSuggested Solution
Oiling out during recrystallization The compound is too soluble in the chosen solvent, or the cooling is too rapid.Add a co-solvent in which the compound is less soluble. Ensure slow cooling.
Poor recovery from recrystallization The compound is too soluble in the cold solvent.Reduce the amount of solvent used for dissolution. Cool the solution to a lower temperature.
Tailing in HPLC Interaction of the basic piperazine with residual silanols on the column.Add an acidic modifier (e.g., TFA) to the mobile phase to protonate the piperazine.
Broad peaks in NMR Presence of residual water or paramagnetic impurities. Aggregation.Ensure the sample is thoroughly dried. Use a deuterated solvent from a fresh source.

Conclusion

The purification of this compound can be effectively achieved through a systematic application of standard organic chemistry techniques. Recrystallization from a suitable solvent like 2-propanol is often the primary and most efficient method. For cruder samples or to remove specific types of impurities, acid-base extraction and column chromatography (on the free base) are valuable complementary techniques. Rigorous purity assessment by HPLC and structural confirmation by NMR are essential to ensure the quality of the final product for its intended research applications.

References

  • CN112645902A - Synthetic method of 1-(4-bromophenyl)
  • Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S - ResearchGate. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. [Link]

  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. [Link]

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride - ResearchGate. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC - NIH. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. [Link]

  • EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google P
  • Wiley-VCH 2007 - Supporting Information. [Link]

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Application Notes and Protocols: Characterization of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arylpiperazines in Neuropharmacology

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of centrally acting agents. This structural motif is prevalent in a multitude of approved drugs and clinical candidates designed to modulate neurotransmitter systems, most notably the dopamine and serotonin pathways. The versatility of the arylpiperazine core allows for fine-tuning of receptor affinity and selectivity through targeted chemical modifications. N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride belongs to this important class of compounds. Its structure suggests a potential interaction with dopamine and/or serotonin receptors, making it a compound of interest for researchers in neuropharmacology and drug discovery.

This document provides a comprehensive guide for the characterization of this compound using radioligand binding assays. We will delve into the theoretical underpinnings of these assays, present detailed experimental protocols, and discuss the interpretation of the resulting data. The causality behind experimental choices will be explained to ensure a thorough understanding of the methodology.

Hypothesized Molecular Targets and Mechanism of Action

Based on extensive structure-activity relationship (SAR) studies of the arylpiperazine class, this compound is predicted to exhibit affinity for dopamine D2-like receptors (D2, D3, D4) and various serotonin (5-HT) receptor subtypes. The N-carboxamide moiety and the 4-bromophenyl group are key determinants of its potential receptor interaction profile.

  • Dopamine Receptors: The arylpiperazine core is a well-established pharmacophore for dopamine D2 and D3 receptors.[1][2] Antagonists at these receptors are crucial in the treatment of psychosis, and ligands with high affinity and selectivity for the D3 subtype are being explored for their potential in treating substance use disorders.[3]

  • Serotonin Receptors: Arylpiperazine derivatives are also known to interact with a wide range of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7.[4] Modulation of these receptors is a key strategy in the development of antidepressants, anxiolytics, and antipsychotics.

The following protocols are designed to empirically determine the binding affinity and selectivity of this compound at these hypothesized targets.

Safety and Handling Precautions

As the toxicological properties of this compound have not been fully investigated, it should be handled with care.[5] Always work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are a powerful tool for quantifying the interaction of a ligand with its receptor.[6] These assays typically involve the use of a radiolabeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor. The test compound, in this case, this compound, is then used to compete with the radioligand for binding to the receptor.

I. Membrane Preparation

The source of receptors for these assays will be cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).

Step-by-Step Protocol:

  • Cell Culture: Culture the cells expressing the target receptor to confluency.

  • Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using a cell scraper.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step.

  • Final Resuspension: Resuspend the final membrane pellet in an appropriate assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

II. Competition Binding Assay

This assay will determine the inhibitory constant (Ki) of this compound for the target receptors. The Ki value is a measure of the compound's binding affinity.

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Assay buffer

    • Membrane preparation (containing a specific amount of protein, e.g., 10-50 µg)

    • Radioligand (at a concentration close to its Kd value)

    • Increasing concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

  • Non-Specific Binding: In separate wells, add a high concentration of a known non-radiolabeled ligand for the target receptor to determine non-specific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts to obtain the specific binding at each concentration of the test compound.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC50: Use a non-linear regression analysis program (e.g., Prism) to fit the data to a one-site or two-site competition model and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Hypothetical Binding Affinity Profile

The following table presents a hypothetical binding affinity (Ki) profile for this compound at selected dopamine and serotonin receptors, based on the analysis of structurally similar compounds. These values serve as an example of the expected outcomes from the described protocols.

Receptor SubtypeRadioligandHypothetical Ki (nM) of this compound
Dopamine D2[³H]-Spiperone25.4
Dopamine D3[³H]-7-OH-DPAT8.9
Serotonin 5-HT1A[³H]-8-OH-DPAT15.2
Serotonin 5-HT2A[³H]-Ketanserin45.7
Serotonin 5-HT7[³H]-5-CT98.1

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the radioligand competition binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Compound_Dilution Compound & Radioligand Dilution Series Compound_Dilution->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve_Fitting Competition Curve Generation Counting->Curve_Fitting IC50_Ki IC50 & Ki Calculation Curve_Fitting->IC50_Ki

Caption: Workflow for Radioligand Competition Binding Assay.

Interpreting the Results and Downstream Applications

The Ki values obtained from these experiments will provide a quantitative measure of the affinity of this compound for each of the tested receptors. A lower Ki value indicates a higher binding affinity. By comparing the Ki values across different receptors, a selectivity profile can be established.

For example, if the compound exhibits a significantly lower Ki for the dopamine D3 receptor compared to the D2 receptor and various serotonin receptors, it would be classified as a D3-selective ligand. Such a finding would warrant further investigation into its functional activity (i.e., whether it acts as an agonist, antagonist, or inverse agonist) and its potential therapeutic utility in conditions where D3 receptor modulation is desired.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its binding affinity and selectivity at key dopamine and serotonin receptors, researchers can gain valuable insights into its potential mechanism of action and guide future drug development efforts. The principles and methodologies described herein are broadly applicable to the study of other novel arylpiperazine derivatives and contribute to the ongoing quest for more effective and safer treatments for central nervous system disorders.

References

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Bromophenyl)piperazine (hydrochloride).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2014). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Pharmacological Reports, 66(5), 896-903. [Link]

  • Newman, A. H., Cao, J., Bennett, C. J., Robarge, M. J., Freeman, R. A., & Luedtke, R. R. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, Butenyl and Butynyl)arylcarboxamides as Novel Dopamine D(3) Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2179-2183. [Link]

  • Hackling, A., Ghosh, R., Perachon, S., Mann, A., Höltje, H. D., Wermuth, C. G., ... & Stark, H. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(19), 4048-4061. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Grundt, P., Prevatt, K. M., Cao, J., Taylor, M., Floresca, C. Z., Choi, J. K., ... & Newman, A. H. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135-4146. [Link]

Sources

Application Note: A Multi-Assay Approach to Characterize N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of biological assays for the characterization of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride. Due to its structural features, which include a piperazine moiety often found in serotonergic agents and a carboxamide group present in some enzyme inhibitors, we propose a dual-pronged screening approach. This guide will detail protocols to investigate the compound's potential activity as a G-Protein Coupled Receptor (GPCR) ligand, with a focus on serotonin receptors, and as an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). The protocols are designed to be self-validating, incorporating essential controls and providing a logical workflow from initial screening to more detailed pharmacological characterization.

Introduction and Scientific Rationale

This compound is a synthetic small molecule with potential biological activity. The piperazine ring is a common scaffold in many centrally acting drugs, including those targeting serotonin (5-HT) receptors.[1][2] The presence of a 4-bromophenyl group further suggests potential interactions with aminergic GPCRs.[2] Additionally, the carboxamide linkage is a key structural feature in some enzyme inhibitors, and its presence warrants investigation into the compound's potential to inhibit hydrolases. A plausible target in this class is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides like anandamide.[3][4]

Given these structural clues, a systematic in vitro pharmacological evaluation is necessary to elucidate the biological targets and mechanism of action of this compound. This application note outlines a strategic series of assays to efficiently screen and characterize the compound's activity at both serotonin receptors and FAAH.

Safety and Handling Precautions

This compound should be handled with care in a laboratory setting.[5] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

Experimental Workflow Overview

The proposed workflow is designed to first identify the primary biological target class and then to perform a more in-depth characterization of the compound's pharmacological profile.

Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action & Selectivity GPCR Screening GPCR Screening (Serotonin Receptor Panel) Radioligand Binding Radioligand Binding Assay (Ki Determination) GPCR Screening->Radioligand Binding If Hit FAAH Screening FAAH Inhibition Screening FAAH IC50 FAAH IC50 Determination FAAH Screening->FAAH IC50 If Hit Functional GPCR Assays Functional GPCR Assays (EC50/IC50 Determination) Radioligand Binding->Functional GPCR Assays Calcium Mobilization Calcium Mobilization Assay (Gq-coupled receptors) Functional GPCR Assays->Calcium Mobilization cAMP Assay cAMP Accumulation Assay (Gs/Gi-coupled receptors) Functional GPCR Assays->cAMP Assay Enzyme Kinetics FAAH Enzyme Kinetics FAAH IC50->Enzyme Kinetics Compound N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride Compound->GPCR Screening Compound->FAAH Screening FAAH Inhibition Assay cluster_0 Reaction Components Enzyme Recombinant Human FAAH Reaction Incubation at 37°C Enzyme->Reaction Substrate Non-fluorescent Substrate (e.g., AMC-arachidonoyl amide) Substrate->Reaction Inhibitor N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride Inhibitor->Reaction Potential Inhibition Product Fluorescent Product (AMC) Reaction->Product Hydrolysis Detection Fluorescence Measurement (Ex/Em = 340-360/450-465 nm) Product->Detection

Caption: Workflow for the fluorescence-based FAAH inhibition assay.

Protocol: Fluorescence-Based FAAH Inhibitor Screening Assay

This assay utilizes a synthetic substrate that becomes fluorescent upon cleavage by FAAH. A decrease in the fluorescent signal in the presence of the test compound indicates inhibition of FAAH activity. [6][7] Materials:

  • Recombinant human FAAH (available from commercial sources) [3][8]* FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 9.0)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • This compound

  • Positive control inhibitor (e.g., URB597)

  • Solvent (e.g., DMSO)

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Assay Setup: To the wells of the microplate, add assay buffer and varying concentrations of this compound (or solvent for control wells).

  • Controls: Include wells for 100% enzyme activity (enzyme + substrate + solvent) and a positive control inhibitor.

  • Enzyme Addition: Add a fixed concentration of recombinant human FAAH to all wells except the no-enzyme control. Incubate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.

  • Incubation and Detection: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format.

Table 2: Example Data Summary for GPCR Characterization

Assay TypeReceptor SubtypeParameterValue (Mean ± SEM)
Radioligand Binding5-HT2AKi (nM)150 ± 12.5
Calcium Mobilization5-HT2AIC50 (nM)325 ± 25.1
cAMP Accumulation5-HT1ANo significant activity> 10,000

Table 3: Example Data Summary for FAAH Inhibition

Assay TypeEnzymeParameterValue (Mean ± SEM)
FAAH InhibitionHuman FAAHIC50 (µM)2.5 ± 0.3

Conclusion

The protocols outlined in this application note provide a robust framework for the initial biological characterization of this compound. By systematically evaluating its activity at both serotonin receptors and FAAH, researchers can efficiently identify its primary molecular target(s) and mechanism of action. Positive results in any of these assays would warrant further investigation, including selectivity profiling against a broader range of GPCRs and enzymes, and more detailed mechanistic studies.

References

  • Development of a 5-hydroxytryptamine(2A)
  • human Serotonin Transporter Receptor Cell Line. Revvity.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
  • Fatty Acid Amide Hydrolase (human, recombinant). Cayman Chemical.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC.
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. Revvity.
  • 5-HT2C Serotonin Receptor Assay Cell Line.
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobiliz
  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI.
  • cAMP Assay.
  • This compound | 1457823-43-6 | HIC82343. Biosynth.
  • Recombinant Human Fatty-acid amide hydrolase 1 (FAAH). Cusabio.
  • Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100). Abcam.
  • Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. Royal Society of Chemistry.
  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candid
  • cAMP Accumulation Assay.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196
  • Generation of a TPH2-EGFP reporter cell line for purification and monitoring of human serotonin neurons in vitro and in vivo. PubMed Central.
  • Receptor Binding Assay Conditions a | Download Table.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal* Molecular Cardiology, Cleveland Clinic. Bio-protocol.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In: Sittampalam GS, Coussens NP, Brimacombe K, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD)
  • Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX.
  • (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • Ca2+ Mobilization Assay.
  • Human 5-HT1A Serotonin Receptor Cell Line.
  • 5-HT2A Serotonin Receptor Assay. Innoprot.
  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PNAS.
  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • 1-(4-Bromophenyl)piperazine hydrochloride. Chem-Impex.

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N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride for neuroscience research applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: N-Arylpiperazines in Neuroscience Research

A Technical Guide to the Application of 1-(4-Bromophenyl)piperazine as a Representative N-Arylpiperazine Modulator of Serotonergic and Dopaminergic Systems

Disclaimer: The compound initially specified, N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride, is a discrete chemical entity available from commercial suppliers but lacks extensive characterization in the peer-reviewed scientific literature.[1][2][3] To provide a scientifically robust and actionable guide, this document will focus on the well-characterized and structurally related compound, 1-(4-bromophenyl)piperazine . This molecule serves as an excellent representative of the N-arylpiperazine class, for which a wealth of neuroscience research applications and methodologies have been published. The principles and protocols detailed herein are broadly applicable to novel derivatives within this chemical family.

Introduction: The N-Arylpiperazine Scaffold in Neuropharmacology

The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active drugs.[4][5] Its structural features allow for interaction with a variety of neurotransmitter receptors, making it a versatile platform for developing therapeutics for psychiatric and neurological disorders.[6] Compounds incorporating this scaffold frequently exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[7][8] For example, drugs like aripiprazole (D2/5-HT1A partial agonist, 5-HT2A antagonist) and buspirone (5-HT1A partial agonist) feature the arylpiperazine core and are used to treat schizophrenia, depression, and anxiety.[7]

1-(4-Bromophenyl)piperazine serves as a key synthetic intermediate and a research tool for exploring the structure-activity relationships (SAR) of this class.[9] Its bromine substituent offers a site for further chemical modification while also influencing the electronic properties of the aryl ring, which can modulate receptor affinity and selectivity. Understanding the pharmacological profile and experimental application of this foundational molecule provides a strong basis for investigating novel analogues like the titular this compound.

Compound Profile: 1-(4-Bromophenyl)piperazine Hydrochloride

Proper handling and preparation of the research compound are critical for reproducible results. The hydrochloride salt is typically used to improve aqueous solubility and stability.

PropertyValueSource
Chemical Name 1-(4-Bromophenyl)piperazine hydrochloride[10]
CAS Number 66698-28-0 (free base)
Molecular Formula C₁₀H₁₄BrClN₂[10]
Molecular Weight 277.59 g/mol [10]
Appearance White to off-white solid
Solubility Soluble in DMSO and water.General Knowledge
Storage Store at 2-8°C, desiccated.

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. Potential hazards include acute toxicity if swallowed, inhaled, or in contact with skin.

Stock Solution Preparation: For in vitro experiments, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended.

  • Weigh out 2.78 mg of 1-(4-bromophenyl)piperazine hydrochloride.

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex until fully dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

For in vivo experiments, the compound should be formulated in a vehicle appropriate for the chosen route of administration (e.g., saline, PBS, or a solution containing Tween 80 for improved solubility). The final concentration of any organic solvent (like DMSO) should be minimized (typically <5% of the total volume).

Postulated Mechanism of Action: Modulation of Monoamine Receptors

Based on extensive literature on the arylpiperazine class, 1-(4-bromophenyl)piperazine is predicted to interact with multiple G-protein coupled receptors (GPCRs) within the serotonergic and dopaminergic systems.[8][11] The primary mechanism involves competitive binding to the orthosteric sites of these receptors, potentially acting as an antagonist or a partial agonist.

The N-arylpiperazine pharmacophore generally engages with key amino acid residues in the transmembrane domains of 5-HT and D2-like receptors.[12] The nature of the aryl substitution and any N4-substituents dictates the affinity and selectivity profile across receptor subtypes (e.g., 5-HT1A, 5-HT2A, D2, D3).[12][13]

Arylpiperazine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 NT_Synapse 5-HT / DA VMAT2->NT_Synapse Release Synth Synthesis (e.g., TPH, TH) NT Neurotransmitter (5-HT / DA) Synth->NT NT->VMAT2 GPCR 5-HT or D Receptor (GPCR) G_Protein Gαi/o or Gαq/11 GPCR->G_Protein Activation Effector Adenylyl Cyclase (AC) or Phospholipase C (PLC) G_Protein->Effector Modulation Second_Messenger ↓ cAMP or ↑ IP₃/DAG Effector->Second_Messenger Production Kinase PKA / PKC Second_Messenger->Kinase Activation Response Neuronal Response (e.g., ↓ Firing Rate) Kinase->Response Phosphorylation Cascade Compound 1-(4-Bromophenyl)piperazine Compound->GPCR Competes for Binding (Antagonist / Partial Agonist) NT_Synapse->MAO Reuptake & Degradation NT_Synapse->GPCR Binds

Figure 1: Postulated mechanism of action for 1-(4-bromophenyl)piperazine at a monoaminergic synapse.

Application Notes & Protocols

In Vitro Applications: Receptor Profiling and Functional Characterization

The initial characterization of a novel arylpiperazine involves determining its binding affinity and functional activity at a panel of relevant CNS receptors.

This protocol determines the binding affinity (Kᵢ) of the test compound for a specific receptor, such as the human 5-HT1A receptor.

Objective: To quantify the affinity of 1-(4-bromophenyl)piperazine for the 5-HT1A receptor expressed in HEK293 cell membranes.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • Cell membrane preparations from these cells.

  • [³H]-8-OH-DPAT (specific radioligand for 5-HT1A).

  • 5-Carboxamidotryptamine (5-CT) or Serotonin (for defining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-(4-bromophenyl)piperazine in Assay Buffer, typically from 10 µM down to 0.1 nM.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM 5-CT.

    • Test Compound: 50 µL of each dilution of 1-(4-bromophenyl)piperazine.

  • Add Radioligand: Add 50 µL of [³H]-8-OH-DPAT (at a final concentration near its Kₑ, e.g., 1 nM) to all wells.[7]

  • Add Membranes: Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells. The total assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))

    • Plot the % Inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[14]

Binding_Assay_Workflow start Start prep Prepare Serial Dilutions of Test Compound start->prep plate Plate Assay Components: Buffer/NSB/Compound prep->plate add_radioligand Add Radioligand (e.g., [³H]-8-OH-DPAT) plate->add_radioligand add_membranes Add Receptor Membranes (e.g., 5-HT1A-HEK293) add_radioligand->add_membranes incubate Incubate (e.g., 60 min, RT) add_membranes->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Scintillation Counting (Measure CPM) wash->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end In_Vivo_Workflow start Start acclimate Acclimate Animals (1 week housing, 1 hr room) start->acclimate groups Randomize into Treatment Groups (Vehicle, Compound, Positive Control) acclimate->groups admin Administer Treatment (e.g., i.p. injection) groups->admin pre_treat Pre-treatment Period (30-60 minutes) admin->pre_treat behavior_test Conduct Behavioral Test (e.g., Forced Swim Test) pre_treat->behavior_test control_test Conduct Locomotor Control Test (e.g., Open Field) pre_treat->control_test record Record and Score Behavior (e.g., Immobility Time) behavior_test->record analyze Statistical Analysis (ANOVA) record->analyze control_test->analyze interpret Interpret Results analyze->interpret end End interpret->end

Figure 3: General workflow for an in vivo behavioral study.

Conclusion

The N-arylpiperazine scaffold is a cornerstone of neuropharmacology. While direct research on this compound is currently limited, a robust framework for its investigation can be built upon the extensive data available for close analogues like 1-(4-bromophenyl)piperazine. The protocols outlined in this guide provide a systematic approach to characterizing its receptor binding profile, functional activity, and potential behavioral effects. By employing these self-validating methodologies, researchers can rigorously assess the compound's potential as a novel modulator of central nervous system function and contribute valuable data to the field of neuroscience drug discovery.

References

  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-92.

  • Grundt, P., et al. (2005). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 48(11), 3841-52.

  • Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7268-83.

  • Pravallika, M., et al. (2017). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 10(9), 3180-3185.

  • Grundt, P., et al. (2005). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 48(11), 3841-3852.

  • Leopoldo, M., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 24(18), 3247.

  • Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. In ACNP: The Fifth Generation of Progress. American College of Neuropsychopharmacology.

  • Ioniță, E., et al. (2019). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 24(10), 1906.

  • Karpova, A., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience, 13, 112.

  • Lacivita, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1313-1327.

  • Tsvetkov, D., et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Frontiers in Neuroscience, 16, 988452.

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2297079.

  • Wilson, J. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163.

  • Guidechem. (n.d.). How to prepare 1-(4-Bromophenyl)piperazine Hydrochloride?. FAQ - Guidechem.

  • Iacovo, A. D., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(19), 6932.

  • Słoczyńska, K., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. European Journal of Medicinal Chemistry, 183, 111729.

  • Kumar, D., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(11), 2056-2076.

  • ChemicalBook. (n.d.). 1-(4-Bromophenyl)piperazine synthesis. ChemicalBook.

  • Biosynth. (n.d.). This compound. Biosynth.

  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine. Google Patents.

  • Stark, H., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10, 234-251.

  • CymitQuimica. (n.d.). This compound. CymitQuimica.

  • Caccia, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6835.

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

  • Stark, H., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing.

  • Lacivita, E., et al. (2013). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Naunyn-Schmiedeberg's Archives of Pharmacology, 386, 683-694.

  • CAS Common Chemistry. (n.d.). Piperazine, 1-(4-bromophenyl)-, hydrochloride (1:1). CAS Common Chemistry.

  • PubChem. (n.d.). N-(4-bromophenyl)piperazine-1-carboxamide. PubChem.

  • Amerigo Scientific. (n.d.). N-(4-Bromophenyl)piperidine-4-carboxamide. Amerigo Scientific.

  • Al-Sanea, M. M., et al. (2023). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 1-4.

  • National Center for Biotechnology Information. (2008). (-)-3-(4-Chlorophenyl)-N'-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine. NCBI Bookshelf.

  • Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)piperazine 95. Sigma-Aldrich.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound typically involves a two-step process. The first step is the formation of the urea linkage by reacting 1-(4-bromophenyl)piperazine with a suitable carbamoylating agent, most commonly an isocyanate. The second step is the conversion of the resulting free base into its hydrochloride salt to improve its stability and handling properties. While the overall synthetic route appears straightforward, several challenges can arise, leading to low yields, impure products, and difficulties in isolation. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

Low Yield of N-(4-bromophenyl)piperazine-1-carboxamide (Free Base)

Question: My reaction yield of the free base is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of N-(4-bromophenyl)piperazine-1-carboxamide can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions.

  • Moisture in the Reaction: The most common culprit for low yields when using an isocyanate, such as 4-bromophenyl isocyanate, is the presence of water in the reaction solvent or on the glassware. Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea as a byproduct, consuming your starting material.[1][2]

    • Troubleshooting:

      • Ensure all glassware is oven-dried before use.

      • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Sub-optimal Reaction Temperature: The reaction between 1-(4-bromophenyl)piperazine and 4-bromophenyl isocyanate is typically exothermic. If the temperature is not controlled, side reactions can occur. Conversely, if the temperature is too low, the reaction may be too slow and not go to completion.

    • Troubleshooting:

      • Start the reaction at a lower temperature (e.g., 0-5 °C) and then allow it to slowly warm to room temperature.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the starting material or the formation of side products.

    • Troubleshooting:

      • Use a slight excess (1.05-1.1 equivalents) of the 1-(4-bromophenyl)piperazine to ensure the complete consumption of the more reactive isocyanate.

      • Alternatively, a slight excess of the isocyanate can be used if the unreacted piperazine is easier to remove during purification.

Formation of Impurities

Question: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

Answer: The formation of impurities is a common issue, and their identity depends on the synthetic route chosen.

  • Symmetrical Urea Byproduct: As mentioned, the reaction of 4-bromophenyl isocyanate with water leads to the formation of 1,3-bis(4-bromophenyl)urea. This is often a major impurity if the reaction is not carried out under anhydrous conditions.[1]

    • Troubleshooting:

      • Strict adherence to anhydrous reaction conditions is crucial.

      • This byproduct is generally less soluble than the desired product in many organic solvents, so it may precipitate out of the reaction mixture and can sometimes be removed by filtration.

  • Di-substituted Piperazine: Although the secondary amine in the piperazine ring is the intended site of reaction, under certain conditions, a second molecule of the isocyanate could potentially react with the newly formed urea's N-H bond, though this is less common under standard conditions.

    • Troubleshooting:

      • Control the stoichiometry of the reactants carefully.

      • Avoid excessively high reaction temperatures.

Purification Challenges

Question: I am having difficulty purifying the N-(4-bromophenyl)piperazine-1-carboxamide free base. What are the recommended purification methods?

Answer: The basic nature of the piperazine moiety can sometimes complicate purification.

  • Crystallization: This is the preferred method for purification if the product is a solid.

    • Troubleshooting:

      • A solvent screen is recommended to find the optimal solvent or solvent system for recrystallization. Common solvents to try include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.[3]

      • The goal is to find a solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures, while the impurities remain soluble at all temperatures or are insoluble.[3]

  • Column Chromatography: If crystallization is not effective, column chromatography is a reliable alternative.

    • Troubleshooting:

      • Due to the basic nature of the product, it may streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent.

      • A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.

Issues with Hydrochloride Salt Formation

Question: When I try to form the hydrochloride salt, the product "oils out" instead of precipitating as a solid. How can I obtain a crystalline salt?

Answer: The formation of an oil or a gummy solid during salt formation is a common problem, often related to the solvent system, the rate of addition of the acid, and the presence of impurities.[4]

  • Solvent Choice: The choice of solvent is critical for successful salt crystallization. The free base should be soluble in the chosen solvent, while the hydrochloride salt should be insoluble.

    • Troubleshooting:

      • Commonly used solvents for hydrochloride salt formation include ethanol, isopropanol, ethyl acetate, and diethyl ether.

      • Sometimes, a mixture of solvents is necessary. For example, dissolving the free base in a solvent in which it is soluble (like ethanol) and then adding an anti-solvent in which the salt is insoluble (like diethyl ether) can induce precipitation.[4]

  • Rate of Acid Addition: Adding the hydrochloric acid solution too quickly can lead to rapid precipitation of an amorphous or oily product.

    • Troubleshooting:

      • Add the HCl solution (e.g., HCl in ethanol or diethyl ether) dropwise to a stirred solution of the free base.

      • Cooling the solution during the addition can also promote the formation of a crystalline solid.

  • Purity of the Free Base: Impurities in the free base can inhibit crystallization of the salt.

    • Troubleshooting:

      • Ensure the free base is of high purity before attempting salt formation. If necessary, purify the free base again using the methods described above.

Question: My final hydrochloride salt is very hygroscopic. How can I handle and store it properly?

Answer: Hygroscopicity, or the tendency to absorb moisture from the air, can be a problem with some hydrochloride salts.[5]

  • Troubleshooting:

    • Handle the salt in a dry environment, such as a glove box or under a stream of dry nitrogen.

    • Store the final product in a tightly sealed container with a desiccant.

    • If the product becomes wet, it may be possible to dry it under high vacuum, but this may not always be effective if the material has deliquesced.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic scheme for this compound?

A1: The general synthesis is a two-step process, as illustrated in the workflow diagram below.

SynthesisWorkflow cluster_step1 Step 1: Carboxamide Formation cluster_step2 Step 2: Hydrochloride Salt Formation A 1-(4-bromophenyl)piperazine D Reaction Mixture A->D B 4-bromophenyl isocyanate B->D C Anhydrous Solvent (e.g., Toluene, DCM) C->D E N-(4-bromophenyl)piperazine-1-carboxamide (Free Base) D->E Work-up & Purification H This compound E->H F Solvent (e.g., Ethanol, Ethyl Acetate) F->H G HCl Solution (e.g., in Ethanol) G->H Precipitation & Filtration ReactionMechanism cluster_reactants Reactants cluster_product Product 1-(4-bromophenyl)piperazine N-(4-bromophenyl)piperazine-1-carboxamide 1-(4-bromophenyl)piperazine->N-(4-bromophenyl)piperazine-1-carboxamide Nucleophilic Attack 4-bromophenyl isocyanate 4-bromophenyl isocyanate->N-(4-bromophenyl)piperazine-1-carboxamide

Sources

Technical Support Center: Optimizing Reaction Yield of N-(4-bromophenyl)piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Our goal is to provide you with the expertise and practical insights necessary to maximize your reaction yield and purity.

Introduction: The Chemistry at Hand

The synthesis of this compound is a critical step in the development of various pharmacologically active agents. The core of this molecule, the N-arylpiperazine carboxamide moiety, is a privileged scaffold in medicinal chemistry. Achieving high yield and purity requires a careful understanding of the reaction mechanism, potential side reactions, and optimization of reaction parameters. This guide will walk you through a logical, troubleshooting-focused approach to this synthesis.

Reaction Mechanism Overview

The formation of the carboxamide bond typically proceeds through the nucleophilic attack of the secondary amine of 1-(4-bromophenyl)piperazine on a suitable carbonyl electrophile. This is followed by the formation of the hydrochloride salt.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products Reactant1 1-(4-bromophenyl)piperazine Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Electrophilic Source (e.g., Isocyanate, Carbamoyl Chloride) Reactant2->Intermediate Product_Base N-(4-bromophenyl)piperazine-1-carboxamide (Free Base) Intermediate->Product_Base Proton Transfer/ Leaving Group Departure Product_Salt N-(4-bromophenyl)piperazine-1-carboxamide HCl Product_Base->Product_Salt Acidification (HCl)

Caption: General reaction pathway for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

FAQ 1: Low or No Product Formation

Question: I am seeing very little or no formation of my desired product. What are the likely causes?

Answer: This is a common issue that can stem from several factors. Let's break down the possibilities:

  • Poor Quality Starting Materials:

    • 1-(4-bromophenyl)piperazine: The starting piperazine derivative can degrade over time, especially if not stored under inert conditions. It is a nucleophile and can react with atmospheric CO2 or moisture.

    • Electrophile (e.g., 4-bromophenyl isocyanate): Isocyanates are highly susceptible to hydrolysis.[1] Ensure your isocyanate is fresh or has been properly stored in a desiccator.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require heating to overcome the activation energy. However, excessive heat can lead to decomposition or side reactions.

    • Solvent: The choice of solvent is crucial. It must be anhydrous and inert to the reactants. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Inadequate Mixing: If the reaction is heterogeneous, ensure vigorous stirring to maximize the interaction between reactants.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_SM Verify Starting Material Quality Purity (NMR/LC-MS) Anhydrous Conditions Start->Check_SM Check_Conditions Review Reaction Conditions Temperature Solvent Reaction Time Check_SM->Check_Conditions If SMs are pure Check_Stoichiometry Confirm Reagent Stoichiometry Equivalents of Electrophile Base (if applicable) Check_Conditions->Check_Stoichiometry If conditions are appropriate Check_Workup Analyze Workup Procedure pH adjustment Extraction Solvent Product Solubility Check_Stoichiometry->Check_Workup If stoichiometry is correct Optimize Systematic Optimization Check_Workup->Optimize If workup is sound

Sources

Technical Support Center: N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Side Product Formation in Synthesis

Welcome to the technical support guide for the synthesis of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride. This resource is designed for researchers, chemists, and process development professionals who may encounter challenges with impurity and side product formation during this synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven troubleshooting strategies to help you optimize your reaction outcomes.

The synthesis of N-(4-bromophenyl)piperazine-1-carboxamide typically involves the reaction of a piperazine derivative with 4-bromophenyl isocyanate. While seemingly straightforward, the high reactivity of the isocyanate functional group can lead to several competing side reactions if conditions are not meticulously controlled. This guide provides in-depth, question-and-answer-based troubleshooting for the most common issues encountered.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected, and I've isolated a high-melting, white solid that is poorly soluble in most organic solvents. What is this side product?

Answer: This is the most frequently encountered issue and is almost certainly due to the formation of N,N'-bis(4-bromophenyl)urea . This symmetrical diarylurea is a common byproduct in reactions involving aryl isocyanates.

Causality: 4-bromophenyl isocyanate is highly susceptible to hydrolysis. Trace amounts of water in your reaction solvent, reagents, or glassware will react with the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to produce 4-bromoaniline. This newly formed aniline is nucleophilic and will readily attack another molecule of 4-bromophenyl isocyanate, resulting in the highly stable and often insoluble N,N'-bis(4-bromophenyl)urea.[1][2]

Troubleshooting & Prevention:

  • Rigorous Moisture Control:

    • Solvents: Use anhydrous solvents (<50 ppm water). Solvents should be freshly dried over molecular sieves or distilled from an appropriate drying agent.

    • Glassware: Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere before use.

    • Reagents: Ensure piperazine is anhydrous. If using a piperazine salt, ensure it is thoroughly dried.

    • Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Order of Addition: Add the 4-bromophenyl isocyanate solution slowly (dropwise) to the solution of piperazine. This ensures the isocyanate preferentially reacts with the intended nucleophile (piperazine), which is present in excess locally, rather than with any trace water or the 4-bromoaniline byproduct.

Q2: My LC-MS analysis shows a significant impurity with a mass corresponding to the addition of two equivalents of 4-bromophenyl isocyanate. What is this and how can I avoid it?

Answer: This impurity is the 1,4-bis((4-bromophenyl)carbamoyl)piperazine . It forms when both nitrogen atoms of the piperazine ring react with a molecule of 4-bromophenyl isocyanate.

Causality: Piperazine has two secondary amine nitrogens, both of which are nucleophilic. While the second nitrogen is less reactive after the first has formed the urea linkage (due to the electron-withdrawing effect of the carboxamide group), it can still react if there is an excess of isocyanate or if reaction conditions (e.g., prolonged reaction time, high temperature) favor the second addition.

Troubleshooting & Prevention:

  • Stoichiometric Control:

    • Use a slight excess of piperazine (e.g., 1.1 to 1.2 equivalents) relative to the 4-bromophenyl isocyanate. This ensures the isocyanate is the limiting reagent and is consumed before significant double-addition can occur.

    • Alternatively, using a large excess of piperazine can also effectively prevent the di-substituted product, though this may complicate purification.

  • Controlled Reagent Addition & Temperature Management:

    • Add the isocyanate solution dropwise to the piperazine solution at a reduced temperature (e.g., 0-5°C). This helps to control the exothermic reaction and favors the more kinetically controlled mono-acylation product.

    • Maintain the low temperature for a period before allowing the reaction to slowly warm to room temperature.

Q3: My final product appears clean by ¹H NMR, but the yield is still low, and I notice some gas evolution during the reaction. What could be happening?

Answer: Gas evolution (carbon dioxide) is a definitive sign that the hydrolysis of 4-bromophenyl isocyanate is occurring, as described in Q1. Even if the resulting N,N'-bis(4-bromophenyl)urea is successfully removed during workup or purification, its formation consumes your starting isocyanate, directly leading to a lower yield of the desired product. The mechanism of isocyanate hydrolysis involves the formation of a carbamic acid which then decomposes to an amine and carbon dioxide.[3]

Troubleshooting & Prevention: The preventative measures are the same as for Q1, with an absolute focus on maintaining anhydrous conditions. Consider the following advanced protocol for ensuring a dry reaction environment.

Experimental Protocols & Methodologies
Protocol 1: Optimized Synthesis to Minimize Side Product Formation

This protocol incorporates best practices for moisture and stoichiometric control.

  • Preparation:

    • Dry all glassware (round-bottom flask, dropping funnel, condenser) in an oven at 120°C overnight and assemble while hot under a positive pressure of dry nitrogen.

    • Equip the flask with a magnetic stirrer and a nitrogen inlet.

  • Reagent Charging:

    • In the reaction flask, dissolve piperazine (1.1 equivalents) in anhydrous toluene (or another suitable aprotic solvent like THF or Dichloromethane). Stir the solution under nitrogen.

    • Cool the flask to 0°C using an ice-water bath.

  • Isocyanate Addition:

    • In a separate, dry dropping funnel, dissolve 4-bromophenyl isocyanate (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

    • Add the isocyanate solution dropwise to the chilled piperazine solution over 30-60 minutes. A syringe pump can be used for precise control.

    • Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction:

    • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the isocyanate.

  • Workup and Salt Formation:

    • Upon completion, the product may precipitate. If so, collect it by filtration. If not, concentrate the solvent under reduced pressure.

    • Redissolve the crude free base in a suitable solvent (e.g., ethanol, isopropanol).

    • Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or ether) to precipitate the hydrochloride salt.

    • Collect the salt by filtration, wash with cold ether, and dry under vacuum.

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthesis and the primary side reactions.

Main Synthesis Pathway

G cluster_reactants Reactants cluster_product Product Piperazine Piperazine Product N-(4-bromophenyl)piperazine- 1-carboxamide Piperazine->Product + Isocyanate (Controlled Addition) Isocyanate 4-Bromophenyl Isocyanate HCl_Salt Hydrochloride Salt Product->HCl_Salt + HCl

Caption: Desired reaction pathway to the final product.

Side Product Formation Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_double_addition Double Addition Pathway Isocyanate 4-Bromophenyl Isocyanate CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid + H₂O Water H₂O (Trace) Aniline 4-Bromoaniline CarbamicAcid->Aniline CO2 CO₂ (Gas) CarbamicAcid->CO2 - CO₂ Diarylurea N,N'-bis(4-bromophenyl)urea (Insoluble Precipitate) Aniline->Diarylurea + Isocyanate Piperazine Piperazine MonoProduct Desired Mono-adduct Piperazine->MonoProduct + Isocyanate DiProduct 1,4-bis-adduct MonoProduct->DiProduct + Isocyanate (Excess)

Caption: Major competing side reactions in the synthesis.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve issues with side product formation.

G start Start: Low Yield or Impure Product check_precipitate Insoluble white precipitate observed? start->check_precipitate analyze_soluble Analyze soluble portion by LC-MS/NMR check_precipitate->analyze_soluble No is_diarylurea Diagnosis: N,N'-bis(4-bromophenyl)urea (Hydrolysis) check_precipitate->is_diarylurea Yes check_mass Impurity mass = (Product + Isocyanate)? analyze_soluble->check_mass is_diadduct Diagnosis: 1,4-bis-adduct (Double Addition) check_mass->is_diadduct Yes other_issue Diagnosis: Other issue (e.g., starting material impurity) check_mass->other_issue No solve_hydrolysis Solution: - Use anhydrous solvents/reagents - Inert atmosphere (N₂/Ar) - Check glassware dryness is_diarylurea->solve_hydrolysis solve_diadduct Solution: - Use slight excess of Piperazine - Slow, cold (0°C) addition of isocyanate is_diadduct->solve_diadduct

Caption: Step-by-step troubleshooting decision tree.

Data Summary Table
Compound NameMolecular Weight ( g/mol )Common Cause of FormationKey Prevention Strategy
Desired Product (Free Base)284.15N/AN/A
N,N'-bis(4-bromophenyl)urea 370.03Reaction of 4-bromophenyl isocyanate with trace waterRigorous anhydrous conditions
1,4-bis((4-bromophenyl)carbamoyl)piperazine 482.17Excess 4-bromophenyl isocyanate or poor controlUse excess piperazine; slow, cold isocyanate addition
References
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020). Scientific Reports. Retrieved January 19, 2026, from [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.). Google Patents.
  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (2018). Research in Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • Hydrolysis of isocyanate. (2020). YouTube. Retrieved January 19, 2026, from [Link]

  • INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L-CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. (2006). EXCLI Journal. Retrieved January 19, 2026, from [Link]

  • Isocyanate-based multicomponent reactions. (2024). RSC Advances. Retrieved January 19, 2026, from [Link]

Sources

N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

A Guide to Stability, Storage, and Experimental Integrity

Introduction: this compound is a key chemical intermediate utilized in pharmaceutical research and development, particularly as a building block for novel therapeutic agents targeting the central nervous system.[1] The integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the stability of the compound from receipt to experimental use.

Section 1: Frequently Asked Questions (FAQs) - Core Handling & Storage

Q1: What are the definitive short-term and long-term storage conditions for solid this compound?

A: Proper storage is the most critical factor in maintaining the compound's purity and stability.

  • Long-Term Storage (Months to Years): For maximum stability, store the solid compound at -20°C . The container must be tightly sealed and placed within a secondary container with a desiccant. The rationale for freezing is to minimize the rate of any potential solid-state degradation reactions.

  • Short-Term Storage (Days to Weeks): Storage at 2-8°C in a desiccator is acceptable. Keep the container tightly sealed to prevent moisture absorption.[2]

The Scientific Rationale: The molecule has several features that dictate these storage requirements:

  • Hydrochloride Salt: HCl salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4] This can lead to physical changes (clumping) and chemical degradation (hydrolysis). A dry environment is non-negotiable.

  • Piperazine Moiety: The piperazine ring can be susceptible to oxidation over time, especially in the presence of air and light.[5][6] Cool, dark conditions slow this process.

  • Amide Bond: The carboxamide linkage is potentially susceptible to hydrolysis, a reaction catalyzed by the presence of water.

Q2: How should I handle the compound upon receiving it and for routine use?

A: Always handle this compound in a well-ventilated area or, preferably, a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Initial Receipt: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which can compromise stability.

  • Weighing and Aliquoting: If possible, perform these actions in a glove box under an inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly and efficiently to minimize exposure to air and humidity. Avoid creating dust.[2] For routine use, consider preparing aliquots to avoid repeated warming and cooling of the main stock.

  • Container Sealing: After use, flush the container headspace with an inert gas like argon or nitrogen before tightly resealing. This displaces oxygen and moisture, further preserving the compound.

Q3: What are the primary signs of degradation I should watch for?

A: Visual inspection can be a preliminary indicator of potential issues.

  • Color Change: The pure compound should be a white to off-white solid.[9] Development of a distinct yellow or brown tint can indicate oxidative or other forms of chemical degradation.

  • Clumping or Caking: This is a strong indicator of moisture absorption due to the hygroscopic nature of the hydrochloride salt.

  • Insolubility: If the compound shows poor solubility in a solvent in which it was previously known to be soluble, this may suggest the formation of insoluble degradation products or disproportionation to the less soluble free base.[10]

If any of these signs are observed, it is crucial to perform an analytical check (e.g., HPLC, LC-MS) to verify the compound's purity before use.

Section 2: Troubleshooting Guide - Addressing Experimental Anomalies

Q4: My analytical results (HPLC, NMR) show unexpected peaks. Could this be a stability issue?

A: Yes, this is a classic sign of degradation. Inconsistent results are often the first red flag that the integrity of the starting material is compromised.

The Scientific Rationale: this compound has several potential degradation pathways that would result in new chemical entities, appearing as extra peaks in your analysis.

  • Likely Degradants:

    • Hydrolysis Product: Cleavage of the amide bond would yield 1-(4-bromophenyl)piperazine. This is a common failure mode for carboxamides.

    • Oxidation Products: The piperazine nitrogen atoms are susceptible to oxidation, which could form N-oxides. These products would have a mass increase of +16 Da.

    • Free Base: Disproportionation, where the hydrochloride salt reverts to its free base form, can occur, especially if exposed to a basic environment or certain excipients.[10] This would be analytically distinct from the salt form.

Recommended Action:

  • Confirm via LC-MS: Run an LC-MS analysis on your sample. Look for new peaks and check their mass-to-charge ratios (m/z) against the predicted masses of the potential degradants listed above.

  • Compare to a Standard: If possible, analyze a freshly opened, properly stored vial of the compound as a reference standard (T=0 sample) to confirm if the new peaks are present only in the suspect material.

dot

Caption: Potential degradation pathways for the compound.

Q5: The compound has become clumpy and difficult to weigh accurately. What should I do?

A: This is a clear sign of hygroscopicity, where the compound has absorbed environmental moisture. While it may not yet be chemically degraded, its effective concentration (mg/mL) will be inaccurate due to the added water weight, and it is at high risk of hydrolysis.

Recommended Action:

  • Drying: Place the material in a vacuum oven at a mild temperature (e.g., 30-40°C) for several hours to remove the absorbed water. Caution: Higher temperatures may accelerate degradation or cause loss of HCl gas.[3]

  • Re-analysis: After drying, perform an analytical purity check (e.g., HPLC) to ensure chemical degradation has not occurred.

  • Improved Storage: Immediately transfer the dried material to a desiccator or a glove box for storage to prevent recurrence.

Section 3: Protocols for Stability Assessment

To ensure the validity of your experiments, we recommend performing in-house stability checks, especially for long-term projects.

Protocol 1: Preparation of Stock Solutions

The stability of the compound in solution is a major concern. Phenyl piperazines have shown degradation in solution even under refrigerated or frozen conditions over extended periods.[11]

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, DMF). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions. Water-based buffers should always be freshly prepared.

  • Preparation: Prepare solutions under an inert atmosphere if possible. Use a sonicator to aid dissolution if necessary.

  • Storage: Store stock solutions in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

  • Validation: For critical experiments, it is best practice to use a stock solution prepared fresh on the day of the experiment or within a few days if its short-term stability has been verified.

Protocol 2: Workflow for an Accelerated Stability Study

This protocol allows you to quickly assess the compound's stability under stress conditions, providing predictive data on its long-term shelf life.

  • Initial Analysis (T=0): Dissolve a sample of the compound from a new, sealed vial. Perform HPLC-UV and LC-MS analysis to establish a baseline purity profile and identify all initial peaks. This is your reference standard.

  • Sample Stressing: Aliquot the solid compound into several vials and expose them to different stress conditions for a set period (e.g., 2 weeks):

    • Heat: 40°C in a sealed vial.

    • Humidity: 40°C at 75% relative humidity (in a humidity chamber).

    • Light: Photostability chamber with controlled light exposure (ICH Q1B guidelines).

  • Timepoint Analysis: After the stress period, prepare samples from each condition at the same concentration as the T=0 sample.

  • Data Analysis: Analyze the stressed samples using the same HPLC-UV and LC-MS methods.

    • Compare the chromatograms to the T=0 sample.

    • Quantify the remaining parent compound (as a percentage of the initial amount).

    • Identify and quantify any new peaks (degradants).

dot

StabilityWorkflow start Receive Compound t0_analysis Perform T=0 Analysis (HPLC, LC-MS) start->t0_analysis aliquot Aliquot Solid into Vials t0_analysis->aliquot compare Compare Results to T=0 Data t0_analysis->compare Reference Data stress Expose to Stress Conditions (Heat, Humidity, Light) aliquot->stress timepoint Analyze at Timepoints (e.g., 2 weeks) stress->timepoint timepoint->compare interpret Interpret Stability Profile compare->interpret

Caption: Experimental workflow for stability assessment.

Section 4: Summary Data Tables

Table 1: Recommended Storage Conditions Summary

ParameterConditionRationale
Solid, Long-Term -20°C, tightly sealed, with desiccant.Minimizes thermal and hydrolytic degradation.
Solid, Short-Term 2-8°C, tightly sealed, in a desiccator.Prevents moisture absorption and slows degradation.[2]
Solution (DMSO) -80°C, single-use aliquots.Prevents degradation in solution and damage from freeze-thaw cycles.[11]
Atmosphere Inert gas (Argon or Nitrogen) preferred.Displaces oxygen and moisture, preventing oxidative and hydrolytic damage.[5]

Table 2: Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action
New peaks in HPLC/NMR Chemical degradation (hydrolysis, oxidation).Confirm identity of new peaks via LC-MS. Discard material if purity is compromised.
Clumping/Caking of solid Moisture absorption (hygroscopicity).Dry material under vacuum. Re-analyze for purity. Store in a desiccator.
Color change (yellow/brown) Oxidative degradation.Confirm purity with HPLC. If degraded, acquire a new lot.
Poor or changed solubility Degradation to insoluble products; disproportionation to free base.Verify structure with analysis. Use sonication, but if it remains insoluble, the material is likely compromised.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. (2018-03-01). Available at: [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. (2023-02-08). Available at: [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. ResearchGate. Available at: [Link]

  • 1-(4-Bromophenyl)piperazine. ChemBK. (2024-04-09). Available at: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. NIH. Available at: [Link]

Sources

troubleshooting experiments involving N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common experimental challenges. Our goal is to ensure the integrity and reproducibility of your research by addressing potential pitfalls from solution preparation to data interpretation.

Section 1: Compound Overview and Handling

This section covers the fundamental properties and safe handling procedures for this compound.

Frequently Asked Questions (FAQs)

Question: What are the key physicochemical properties of this compound?

Answer: Understanding the fundamental properties of this compound is the first step to successful experimentation. Key details are summarized in the table below.

PropertyValueSource(s)
CAS Number 1457823-43-6[1]
Molecular Formula C₁₁H₁₅BrClN₃O[1]
Molecular Weight 320.61 g/mol [1][2]
Appearance White to off-white crystalline powder or solid[3]
Purity Typically ≥95%[2]

Question: How should I properly handle and store this compound?

Answer: Proper handling and storage are critical for researcher safety and compound integrity. This compound is classified as an irritant and can be harmful if inhaled, swallowed, or comes into contact with skin.[4][5][6]

Storage:

  • Solid Compound: Store the vial tightly closed in a cool, dry, and well-ventilated place.[4]

  • Stock Solutions: Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to compound degradation. Aliquoting the stock solution into single-use volumes is highly recommended.

Handling Safety Protocol:

  • Always handle the compound inside a chemical fume hood to avoid inhalation of the powder.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[7][8]

  • In case of eye contact, immediately rinse with plenty of water for at least 15 minutes.[4][8]

  • If skin contact occurs, wash the affected area thoroughly with soap and water.[5]

  • Consult the Safety Data Sheet (SDS) provided by your supplier for comprehensive safety information.[5][7][8]

Section 2: Solution Preparation and Stability

The majority of experimental errors with small molecules originate from improper solution preparation. This section provides detailed protocols and troubleshooting for dissolving and storing the compound.

FAQ & Troubleshooting Guide

Question: What is the recommended solvent for preparing a stock solution?

Answer: For most biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. While the hydrochloride salt form is designed to enhance aqueous solubility, its solubility in aqueous buffers like PBS can still be limited.[9] A primary stock in DMSO ensures the compound is fully solubilized before further dilution into aqueous media.

Question: My compound is not dissolving properly or is precipitating out of solution. What should I do?

Answer: This is a common and critical issue. Incomplete solubilization is a primary source of inconsistent results.[10]

Troubleshooting Steps:

  • Verify Solvent Choice: Ensure you are using a suitable solvent like DMSO for the primary stock.

  • Increase Solubilization Energy: Gently warm the solution to 37°C and/or use a vortex or sonication bath for short intervals. This provides the energy needed to break the crystal lattice of the powder.

  • Check Final Concentration: When diluting the DMSO stock into your aqueous experimental medium (e.g., cell culture media), ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10]

  • Beware of "Salting Out": High salt concentrations in buffers can decrease the solubility of organic compounds. If you observe precipitation after diluting into a buffer, you may need to lower the working concentration of the compound.

Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for accurately preparing a stock solution.

  • Calculation: To prepare 1 mL of a 10 mM stock solution of this compound (MW: 320.61 g/mol ), you will need 3.21 mg of the compound.

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (320.61 g/mol ) * (1000 mg/g) * 1 mL = 3.2061 mg

  • Weighing: Carefully weigh out 3.21 mg of the solid compound using an analytical balance. Handle exclusively in a chemical fume hood.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Solubilization: Cap the tube tightly and vortex thoroughly. If needed, place the tube in a 37°C water bath or a sonicator for 5-10 minutes until the solution is clear and free of any visible particles.

  • Storage: Aliquot the clear stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.

G cluster_workflow Workflow: Stock Solution Preparation A Step 1: Calculate Required Mass B Step 2: Weigh Compound in Fume Hood A->B C Step 3: Add DMSO to Weighed Compound B->C D Step 4: Vortex / Sonicate Until Clear C->D E Step 5: Visually Inspect for Particulates D->E F Step 6: Aliquot and Store at -20°C / -80°C E->F

Caption: Standard workflow for preparing a DMSO stock solution.

Section 3: Troubleshooting Cell-Based Assays

Cell-based assays introduce biological complexity. Success depends on careful experimental design and troubleshooting.[11][12]

Problem 1: High Variability and Inconsistent Results

Question: I'm observing high variability between my experimental replicates and poor reproducibility between experiments. What are the likely causes?

Answer: Inconsistent results are often traced back to a few key areas. The following decision tree can help diagnose the issue.

G Start High Variability Observed CheckPrecip Is compound precipitating in media? Start->CheckPrecip Start Here CheckCells Is cell seeding density uniform? CheckPrecip->CheckCells No Sol_Precip Solution: Lower working concentration. Filter sterilize working solution. CheckPrecip->Sol_Precip Yes CheckReagents Are reagents (e.g., media, serum) from the same lot? CheckCells->CheckReagents Yes Sol_Cells Solution: Optimize cell counting and seeding protocol. Check for edge effects. CheckCells->Sol_Cells No CheckAssay Is assay timing and incubation consistent? CheckReagents->CheckAssay Yes Sol_Reagents Solution: Use consistent lots of reagents. Perform lot-to-lot validation. CheckReagents->Sol_Reagents No Sol_Assay Solution: Standardize all incubation times. Use a multichannel pipette for simultaneous additions. CheckAssay->Sol_Assay No

Caption: Decision tree for troubleshooting inconsistent results.

Causality Explained:

  • Compound Precipitation: Even microscopic precipitates will lead to inconsistent dosing in replicate wells.

  • Cell Seeding: Non-uniform cell density across a microplate is a major source of variability in proliferation or cytotoxicity assays.[13]

  • Reagent Variability: Different lots of serum or media can have varying levels of growth factors, affecting cell behavior and response to treatment.

Problem 2: Unexpectedly High Cytotoxicity

Question: My compound is showing significant cytotoxicity at concentrations where I expect to see a specific biological effect. What could be the cause?

Answer: Differentiating between targeted effects and general toxicity is crucial.

  • Solvent Toxicity: First, run a vehicle control with the highest concentration of DMSO used in your experiment. If the vehicle control shows toxicity, the DMSO concentration must be lowered.

  • Compound Purity & Degradation: Impurities from synthesis or degradation products from improper storage can be cytotoxic. If possible, verify the purity of your compound batch.

  • Off-Target Effects: All small molecules can have off-target effects, especially at higher concentrations. In cell-based assays, concentrations exceeding 10 µM are more likely to cause non-specific effects.[14] A dose-response experiment is essential to find a therapeutic window where the specific activity is observed without overt toxicity.

Problem 3: Lack of Expected Biological Activity

Question: I'm not observing the expected biological effect from the compound. What should I check?

Answer: A null result requires careful validation to ensure it is a true negative and not an experimental artifact.

  • Confirm Compound Activity: If possible, test the compound in a simple, well-established biochemical assay before moving to more complex cell-based models. This confirms the compound itself is active.

  • Assess Compound Stability in Media: Some compounds are unstable in the complex environment of cell culture media (pH 7.4, 37°C), degrading before they can act. You can perform a stability test by incubating the compound in media for the duration of your experiment, then testing its activity in a biochemical assay.

  • Cell Permeability: The compound must be able to cross the cell membrane to reach intracellular targets. While not always straightforward to measure, a lack of activity in a whole-cell assay that is present in a lysate-based assay can suggest poor permeability.[15]

  • Run a Positive Control: Always include a positive control compound known to elicit the expected biological response in your assay.[14] If the positive control fails, the issue lies with the assay system itself, not your test compound.

Section 4: Essential Experimental Controls

Question: What are the minimum essential controls for my cell-based assay?

Answer: Every microplate should include these three controls:

  • Negative (Untreated) Control: Cells treated with media only. This establishes the baseline health and response of the cells.

  • Vehicle Control: Cells treated with the highest volume of the solvent (e.g., DMSO) used to deliver the compound. This control is critical to ensure that the observed effects are due to the compound and not the solvent.

  • Positive Control: Cells treated with a known molecule that induces the expected biological effect.[14] This validates that the assay system is working correctly.

By systematically applying these principles and troubleshooting guides, researchers can significantly improve the quality and reliability of their experimental data when working with this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Piperazine Derivatives in Cell-Based Assays.
  • Matrix Scientific. (n.d.). 1-(4-Bromophenyl)piperazine hydrochloride Safety Information.
  • Hello Bio. (n.d.). This compound.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Ethyl 4-aminopiperidine-1-carboxylate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Cayman Chemical. (2025). Safety Data Sheet - 1-(4-Bromophenyl)piperazine (hydrochloride).
  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives.
  • Chem-Impex. (n.d.). 1-(4-Bromophenyl)piperazine hydrochloride.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • NCBI. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays.
  • PubChem. (n.d.). N-(4-bromophenyl)piperazine-1-carboxamide.
  • Apollo Scientific. (n.d.). 4-[(4-Bromophenyl)sulphonyl]piperidine hydrochloride Safety Data Sheet.
  • Cayman Chemical. (n.d.). 1-(4-Bromophenyl)piperazine (hydrochloride) Technical Information.
  • PMC - NIH. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • PubMed. (2020). Piperazine derivatives as dangerous abused compounds.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
  • ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds.
  • PubChem. (n.d.). This compound.
  • ChemBK. (2024). 1-(4-Bromophenyl)piperazine - Introduction.
  • Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)piperazine 95%.
  • CAS Common Chemistry. (n.d.). Piperazine, 1-(4-bromophenyl)-, hydrochloride (1:1).
  • SciTechnol. (2012). The Problems with the Cells Based Assays.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(4-Bromophenyl)piperazine.
  • Guidechem. (n.d.). 1-(4-BROMOPHENYL)PIPERAZINE 66698-28-0 wiki.

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Technical Support Center: N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, our goal is to provide you with the causal insights and robust protocols necessary for successful experimentation.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary objectives of conducting a forced degradation study on this molecule?

A1: Forced degradation, or stress testing, is a critical component of drug development.[1][2] Its primary goals are:

  • To Identify Potential Degradants: The study generates degradation products that are likely to form under long-term storage conditions.[2][3]

  • To Understand Degradation Pathways: It helps elucidate the chemical breakdown mechanisms, such as hydrolysis, oxidation, or photolysis.[2]

  • To Develop Stability-Indicating Methods: The generated degradants are essential for developing and validating analytical methods, typically HPLC, that can separate the parent drug from its impurities, ensuring accurate quantification during stability studies.[1][4]

  • To Inform Formulation and Packaging Development: Understanding the molecule's sensitivity to factors like pH, light, and air helps in designing a stable formulation and selecting appropriate packaging.[3]

Q2: Structurally, which parts of N-(4-bromophenyl)piperazine-1-carboxamide are most susceptible to degradation?

A2: The molecule possesses several functional groups prone to chemical transformation. Understanding these liabilities is key to anticipating degradation pathways.

  • Carboxamide (Urea) Linkage: This is the most labile part of the molecule. Amide and urea groups are susceptible to hydrolysis under both acidic and alkaline conditions, which would cleave the bond between the piperazine ring and the bromophenyl group.[5][6]

  • Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation.[7][8] This can lead to the formation of N-oxides or other oxidative degradants.

  • Bromophenyl Group: While aromatic rings are generally stable, the carbon-bromine bond can be susceptible to photolytic cleavage under high-intensity UV light.

The workflow for investigating these liabilities is outlined below.

G cluster_0 Experimental Workflow for Degradation Studies A Prepare Stock Solution of Compound B Subject Aliquots to Stress Conditions (Acid, Base, Peroxide, Heat, Light) A->B C Neutralize/Quench Reactions at Time Points B->C D Analyze Samples via Stability-Indicating HPLC C->D E Characterize Degradants (LC-MS, NMR) D->E F Propose Degradation Pathways E->F

Caption: General workflow for forced degradation studies.

PART 2: Troubleshooting Specific Degradation Pathways

This section provides detailed guidance on investigating and troubleshooting issues encountered during hydrolytic, oxidative, and photolytic stress testing.

Hydrolytic Degradation

Hydrolysis is one of the most common degradation pathways for pharmaceuticals.[6] For N-(4-bromophenyl)piperazine-1-carboxamide, the urea linkage is the primary target.

FAQs & Troubleshooting
  • Q: My compound is degrading almost instantly in 0.1 M HCl at 60°C. How can I study the degradation kinetics?

    • A: This indicates high lability to acid hydrolysis. To slow the reaction for proper analysis, you should reduce the stress level. Try decreasing the acid concentration (e.g., to 0.01 M or 0.001 M HCl), lowering the temperature (e.g., to 40°C or room temperature), or reducing the exposure time. The goal is to achieve 5-20% degradation to ensure you can adequately observe and quantify the primary degradants.[1][9]

  • Q: I see multiple degradation peaks in my alkaline hydrolysis samples. What are they likely to be?

    • A: Under basic conditions, the primary hydrolytic cleavage is expected at the carboxamide bond, yielding 1-(4-bromophenyl)piperazine (Degradant 1) and an isocyanate intermediate that would rapidly hydrolyze further. Secondary reactions or degradation of the primary products can occur, especially with prolonged heating. Using LC-MS is crucial for identifying the molecular weights of these unknown peaks to aid in their structural elucidation.[4]

Proposed Hydrolytic Degradation Pathway

G cluster_products Degradation Products parent N-(4-bromophenyl)piperazine- 1-carboxamide D1 1-(4-bromophenyl)piperazine (Degradant 1) parent->D1 H+ / H2O or OH- / H2O (Primary Pathway) Cleavage of Carboxamide Bond D2 4-Bromoaniline (Potential Minor Degradant) D1->D2 Further degradation (Harsh Conditions)

Caption: Proposed primary hydrolytic degradation pathway.

Protocol: Forced Hydrolysis Study
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at the same time points.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Incubate at 60°C and sample as above (no neutralization needed).

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

Oxidative Degradation

Oxidation can be initiated by atmospheric oxygen, trace metals, or peroxides often found as impurities in excipients.[10] The piperazine moiety is particularly susceptible.[8]

FAQs & Troubleshooting
  • Q: I don't see any degradation after treating my sample with 3% H₂O₂ at room temperature for 24 hours. Is the compound stable to oxidation?

    • A: Not necessarily. Some compounds require more forcing conditions to oxidize. You can increase the peroxide concentration (e.g., to 10% or even 30%), increase the temperature (e.g., 60°C), or extend the exposure time.[11] However, be aware that overly harsh conditions can lead to secondary degradation products that may not be relevant to real-world stability.

  • Q: My mass spectrometry data for an oxidative degradant shows an increase of 16 amu. What does this indicate?

    • A: An increase of 16 atomic mass units (amu) is the classic signature of the addition of one oxygen atom. For your molecule, this strongly suggests the formation of an N-oxide on one of the piperazine nitrogen atoms (Degradant 2). LC-MS/MS fragmentation can help confirm the location of the oxidation.[8][11]

Proposed Oxidative Degradation Pathway

G cluster_products Degradation Products parent N-(4-bromophenyl)piperazine- 1-carboxamide D2 N-Oxide Derivative (Degradant 2) (+16 amu) parent->D2 H₂O₂ (Primary Pathway) D3 Ring-Opened Products (Potential Minor Degradants) parent->D3 Harsh Oxidation (e.g., AIBN, heat)

Caption: Proposed primary oxidative degradation pathway.

Protocol: Oxidative Stress Study
  • Preparation: Use the same 1 mg/mL stock solution.

  • Stress Application:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze samples directly by HPLC. No quenching is typically required, but dilution with the mobile phase may be necessary. Compare against a control sample diluted with water instead of H₂O₂.

Photolytic Degradation

Photostability is a key requirement, and testing is mandated by ICH guidelines (Q1B).

FAQs & Troubleshooting
  • Q: How do I know if a peak observed during a photostability study is a genuine photodegradant and not caused by heat from the lamp?

    • A: This is a crucial control experiment. You must run a "dark control" in parallel. Wrap a sample vial completely in aluminum foil and place it inside the photostability chamber alongside the exposed sample. If the degradation peak appears in the light-exposed sample but not in the dark control, you can confidently attribute it to photolysis.

  • Q: My solid drug substance seems stable to light, but the solution degrades rapidly. Why?

    • A: This is a common phenomenon. Molecules in the solid state are locked in a crystal lattice, restricting the conformational changes and intermolecular reactions needed for degradation. In solution, molecules are mobile and fully exposed to light energy and reactive species (like dissolved oxygen), accelerating photodegradation.[12] This highlights the importance of testing both the drug substance and the drug product in solution.

Protocol: Photostability Study
  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a shallow, uncovered petri dish.

    • Solution State: Prepare a 1 mg/mL solution in a suitable solvent (e.g., water/acetonitrile) in a quartz cuvette or a clear glass vial.

  • Control: Prepare an identical set of samples and wrap them securely in aluminum foil to serve as dark controls.

  • Exposure:

    • Place both sets of samples in a calibrated photostability chamber.

    • Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: At the end of the exposure period, prepare solutions from the solid samples and analyze both solid and solution samples (light-exposed and dark controls) by HPLC.

PART 3: Data Summary and Analytical Method Guidance

Summary of Recommended Forced Degradation Conditions

The following table provides a starting point for stress testing. The goal is to achieve 5-20% degradation.[9] Conditions should be adjusted if degradation is too fast or too slow.

Stress TypeConditionTypical DurationRemarks
Acid Hydrolysis 0.1 M HCl at 60°C24 hoursNeutralize before injection. Adjust concentration/temp as needed.[2]
Base Hydrolysis 0.1 M NaOH at 60°C24 hoursNeutralize before injection. Prone to rapid degradation.[2]
Oxidation 3% H₂O₂ at RT24 hoursProtect from light. Increase H₂O₂ conc. or temp if no degradation.[3]
Thermal 80°C (Solid & Solution)48 hoursEvaluate both solid drug and a solution in parallel.
Photolytic ICH Q1B ConditionsVariableRequires a photostability chamber. Run dark controls.[1]
Guidance: Developing a Stability-Indicating HPLC Method

A robust analytical method is the foundation of any stability study.

  • Q: How do I start developing an HPLC method to separate the parent peak from its degradants?

    • A:

      • Column Selection: Start with a versatile C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is the workhorse for reverse-phase chromatography.

      • Mobile Phase: A good starting point is a gradient elution using a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic phase (acetonitrile or methanol). A gradient allows for the separation of compounds with a wide range of polarities.

      • Detection: Use a photodiode array (PDA) detector. This is critical because it allows you to monitor multiple wavelengths simultaneously and, more importantly, to perform peak purity analysis. A wavelength of 225 nm or 280 nm could be a good starting point based on the structure.[5]

      • Method Validation: Once you have good separation, you must validate the method according to ICH guidelines (Q2R1). This includes assessing specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that you can accurately quantify the parent drug in the presence of its degradation products.

  • Q: What is "mass balance" and why is it important?

    • A: Mass balance is a critical part of a forced degradation study. It is the process of accounting for the drug substance after degradation. Ideally, the sum of the decrease in the parent drug concentration and the increase in the concentrations of all degradation products should equal the initial concentration of the drug. A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected by your analytical method.[1] If the mass balance is poor, it may indicate that some degradants are not being detected (e.g., they don't have a chromophore, are volatile, or are precipitating).

References

  • H. T. G. et al. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ScienceDirect. Retrieved from [Link]

  • forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. IntechOpen. Retrieved from [Link]

  • Jain, R., et al. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Ritter, N. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia. Retrieved from [Link]

  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. (n.d.). IRJET. Retrieved from [Link]

  • Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. (n.d.). ZORA. Retrieved from [Link]

  • N-(4-bromophenyl)piperazine-1-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.
  • A Review on Analytical Methods for Piperazine Determination. (n.d.). NTU Journal of Pure Sciences. Retrieved from [Link]

  • Kaur, H., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Periša, M., et al. (2013). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. PubMed. Retrieved from [Link]

  • Yang, H., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. PubMed. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Hotha, K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved from [Link]

  • 1-(4-Bromophenyl)piperazine. (n.d.). ChemBK. Retrieved from [Link]

  • Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. Retrieved from [Link]

  • Wujec, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved from [Link]

  • Siddiqui, F. A., et al. (2016). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. NIH. Retrieved from [Link]

  • Boyd, A. R., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed. Retrieved from [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-[(4-Bromophenyl)sulfonyl]-4-(N-phenylphenylsulfonimidoyl)piperazine. (n.d.). SpectraBase. Retrieved from [Link]

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preventing byproduct formation in piperazine carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for piperazine carboxamide synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of these crucial pharmaceutical scaffolds. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing specific experimental issues with a focus on the underlying chemical principles and practical solutions.

I. Controlling Selectivity: Mono- vs. Bis-acylation

One of the most frequent challenges in working with piperazine is achieving selective mono-acylation, given its nature as a symmetric diamine with two nucleophilic nitrogen atoms. Uncontrolled reactions often lead to a mixture of mono-substituted, di-substituted, and unreacted starting materials, which complicates purification and reduces the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when acylating piperazine?

The main difficulty lies in controlling the reaction to favor the formation of the mono-acylated product over the bis-acylated byproduct. Since both nitrogen atoms are reactive, the second acylation can occur readily once the first has taken place, often at a competitive rate.

Q2: What are the primary strategies for achieving selective mono-acylation?

There are several effective methods to control the selectivity of piperazine acylation:

  • Use of Protecting Groups: This is a robust, multi-step approach that involves protecting one of the piperazine nitrogens with a removable group, such as a tert-butyloxycarbonyl (Boc) group.[1]

  • In Situ Mono-protonation: A one-pot method where piperazine is reacted with a single equivalent of an acid to form a mono-salt. The protonated nitrogen is significantly less nucleophilic, directing acylation to the free nitrogen.[1][2]

  • Stoichiometric Control: Using a large excess of piperazine relative to the acylating agent can statistically favor mono-acylation.[1]

  • Flow Chemistry: Continuous flow reactors provide precise control over stoichiometry, reaction time, and temperature, enhancing selectivity.[1]

Troubleshooting Guide: Bis-acylation

Issue: My reaction is producing a significant amount of the bis-acylated byproduct.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Incorrect Stoichiometry If the acylating agent is used in a 1:1 ratio or in excess, the formation of the bis-acylated product is highly likely.Use a significant excess of piperazine (at least 2-4 equivalents) to increase the statistical probability of the acylating agent reacting with an unreacted piperazine molecule.
High Reaction Temperature Higher temperatures can increase the rate of the second acylation, reducing selectivity.Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the reaction and improve kinetic control.
Inappropriate Solvent The choice of solvent can influence the relative reactivity of the mono- and di-substituted piperazine.Experiment with different solvents. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. The solubility of the mono-acylated product can also play a role; if it precipitates out of solution, this can prevent further reaction.
Strongly Activating Acylating Agent Highly reactive acylating agents (e.g., acyl chlorides) can be less selective.Consider using a less reactive acylating agent, such as an anhydride or an activated ester.
Experimental Protocols
Protocol 1: Mono-acylation via N-Boc Protection

This method offers high selectivity and is widely applicable.

  • Mono-Boc Protection of Piperazine:

    • Dissolve piperazine (2.0 eq) in a suitable solvent like DCM.

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM over 2-3 hours at room temperature.

    • Stir for 20-24 hours and monitor by TLC or LC-MS.

    • Purify the resulting 1-Boc-piperazine.

  • Acylation of 1-Boc-piperazine:

    • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM).

    • Cool to 0 °C and add the acylating agent (e.g., acyl chloride, 1.0 eq) dropwise.

    • Allow to warm to room temperature and stir until completion.

    • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.

  • Deprotection:

    • Dissolve the purified product in DCM and add an excess of trifluoroacetic acid (TFA) at 0 °C.

    • Stir at room temperature for 1-2 hours.

    • Evaporate the solvent and neutralize to obtain the final mono-acylated product.[1]

Protocol 2: Mono-acylation via In Situ Mono-protonation

This is a more direct, one-pot synthesis.[2]

  • Mono-protonation:

    • Dissolve piperazine (1.0 eq) in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent).

    • Slowly add one equivalent of an acid (e.g., HCl) to form the piperazin-1-ium salt.

  • Acylation:

    • In a separate flask, activate the carboxylic acid with a coupling agent (e.g., 1,1'-Carbonyldiimidazole - CDI).

    • Add the solution of the piperazine mono-salt to the activated carboxylic acid.

    • Stir vigorously at room temperature.

  • Workup and Purification:

    • Wash the aqueous layer with a non-polar solvent (e.g., ethyl acetate) to remove any bis-acylated byproduct.

    • Basify the aqueous layer and extract the mono-acylated product with an organic solvent.[1]

Visualization of Mono-acylation Strategies

G cluster_0 Protecting Group Strategy cluster_1 Direct Mono-protonation Strategy A Piperazine B N-Boc-Piperazine A->B Protect C N-Acyl-N'-Boc-Piperazine B->C Acylate D Mono-acylated Piperazine C->D Deprotect E Piperazine F Piperazin-1-ium Cation E->F Mono-protonate G Mono-acylated Piperazine F->G Acylate

Caption: Workflow comparison of protecting group vs. mono-protonation strategies.

II. Preserving Stereochemical Integrity: Preventing Epimerization

When coupling a chiral carboxylic acid, particularly one with a stereocenter at the α-carbon, there is a significant risk of epimerization (or racemization). This loss of stereochemical purity can have profound effects on the biological activity of the final molecule.

Frequently Asked Questions (FAQs)

Q3: What causes epimerization during amide bond formation?

Epimerization in amide coupling reactions primarily occurs through two mechanisms:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a highly reactive oxazol-5(4H)-one intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[3]

  • Direct Enolization: A base can directly abstract the α-proton of the activated carboxylic acid, forming an enolate intermediate which can then be protonated from either face, resulting in racemization.[3]

Q4: How can I minimize epimerization?

Several strategies can be employed to suppress epimerization:

  • Choice of Coupling Reagent: Uronium/aminium salts like HATU and HBTU are generally preferred over carbodiimides like DCC and EDC when epimerization is a concern.[4]

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial. They react with the activated carboxylic acid to form active esters that are less prone to epimerization than the intermediates formed with coupling reagents alone.[5][6][7] HOAt is generally considered more effective than HOBt in suppressing racemization.[6][7]

  • Reaction Conditions: Lowering the reaction temperature can significantly reduce the rate of epimerization. The choice of base and solvent also plays a critical role; non-nucleophilic, sterically hindered bases are often preferred.[8]

Troubleshooting Guide: Epimerization

Issue: My product is a mixture of diastereomers, indicating epimerization has occurred.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Highly Activating Coupling Reagent Carbodiimides like DCC and EDC, when used alone, are known to cause higher levels of epimerization.[3]Switch to a uronium-based coupling reagent such as HATU or HBTU. If using a carbodiimide, ensure the addition of HOBt or, preferably, HOAt.
Strongly Basic Conditions Excess of a strong, unhindered base can promote the abstraction of the α-proton.Use a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Ensure that no more than the stoichiometric amount of base is used.
High Reaction Temperature Epimerization is often accelerated at higher temperatures.Perform the reaction at low temperature (e.g., 0 °C to -20 °C) and allow it to warm slowly to room temperature.
Prolonged Reaction Time The longer the activated species is present in the reaction mixture, the greater the opportunity for epimerization.Monitor the reaction closely and work it up as soon as it is complete. Use a more efficient coupling reagent to reduce the reaction time.
Comparative Performance of Coupling Reagents
Coupling Reagent Additive Relative Efficiency Epimerization Risk Notes
DCC/EDC NoneModerateHighCan lead to N-acylisourea byproduct.[3][9]
DCC/EDC HOBtGoodLowHOBt suppresses epimerization.[3][5]
DCC/EDC HOAtHighVery LowHOAt is more effective than HOBt.[6][7]
HBTU/HATU NoneHighLowGenerally efficient with low epimerization.[4]
Visualization of Epimerization Pathway and Suppression

G cluster_0 Epimerization via Oxazolone Formation cluster_1 Suppression with HOBt/HOAt A Activated Chiral Acid B Oxazolone Intermediate A->B Cyclization C Racemized Oxazolone B->C Base (Proton Abstraction) D Diastereomeric Product C->D Amine Attack E Activated Chiral Acid F HOBt/HOAt Active Ester E->F Reaction with HOBt/HOAt G Desired Product F->G Amine Attack

Caption: Epimerization pathway and its suppression by additives.

III. Minimizing Hydrolysis and Coupling Reagent Byproducts

Frequently Asked Questions (FAQs)

Q5: My reaction is not going to completion, and I am recovering my starting carboxylic acid. What is happening?

This is likely due to the hydrolysis of the activated carboxylic acid intermediate. Water present in the reaction solvent or from the atmosphere can react with the activated species, regenerating the starting carboxylic acid.

Q6: I am using DCC as a coupling reagent and am having difficulty purifying my product due to a persistent byproduct. What could it be?

When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea.[9][10] This byproduct can be difficult to remove by standard purification techniques.

Troubleshooting Guide: Hydrolysis and Byproduct Formation

Issue: Low yield and recovery of starting materials, or difficult purification.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Presence of Water Water hydrolyzes the activated carboxylic acid.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Slow Reaction Rate A slow coupling reaction allows more time for hydrolysis to occur.Use a more efficient coupling reagent or additive to speed up the amide bond formation.
N-acylisourea Formation (with carbodiimides) The O-acylisourea intermediate rearranges to the unreactive N-acylurea.[9][10]Add HOBt or HOAt to the reaction. These additives rapidly convert the O-acylisourea to an active ester, which is less prone to rearrangement.[9] If using EDC, the resulting urea byproduct is water-soluble and can be removed with an aqueous wash.[11]
Visualization of Carbodiimide Coupling and Side Reaction

G A Carboxylic Acid + Carbodiimide B O-Acylisourea Intermediate A->B C Desired Amide + Urea B->C Amine Attack D N-Acylisourea (Byproduct) B->D Rearrangement

Caption: Carbodiimide coupling pathway and N-acylisourea byproduct formation.

IV. Purification Strategies

Q7: What are the best methods for purifying my piperazine carboxamide?

The choice of purification method will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from byproducts and unreacted starting materials.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification by acid-base extraction. The desired product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.

  • Salt Formation: In some cases, forming a salt of the piperazine carboxamide (e.g., the hydrochloride or diacetate salt) can facilitate purification by crystallization.[12]

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Iris Biotech. (n.d.). The Critical Role of HOBt in Modern Peptide Synthesis. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]

  • Epimerization of Peptide. (n.d.). [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • ResearchGate. (n.d.). Fig. 2 A detailed study on the effect of different solvents and bases.... [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. [Link]

  • Al-Dahmos, R. (2018). Epimerisation in Peptide Synthesis. PMC. [Link]

  • Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Science.gov. (n.d.). piperazines: Topics by Science.gov. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbodiimides. [Link]

  • Focken, T., et al. (2019). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Co-Formula. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. [Link]

  • Organic Process Research & Development. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Behenna, D. C., et al. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • PubMed. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • CoLab. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization. [Link]

  • ResearchGate. (n.d.). SOME POINTS FROM GREEN CHEMISTRY POOL (Raw materials and wastes. [Link]

  • Scilit. (n.d.). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. [Link]

  • Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • The Journal of Organic Chemistry. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

  • ResearchGate. (2025, December 11). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • PubMed. (n.d.). Liquid phase combinatorial synthesis of benzylpiperazines. [Link]

Sources

Technical Support Center: Challenges in the Purification of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

Introduction: Understanding the Molecule

This compound is a piperazine derivative, a class of compounds widely utilized in pharmaceutical research.[1] The presence of the basic piperazine ring, the carboxamide linkage, and the bromophenyl group gives this molecule a unique set of physicochemical properties that can present specific purification challenges.[2][3] Converting the parent amine to its hydrochloride salt is a common strategy to improve water solubility and shelf-life, which is particularly useful for pharmaceutical applications.[4]

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Oily Product or Failure to Crystallize After Salt Formation

Symptoms: After adding hydrochloric acid to the free base, the product either remains an oil or forms a sludge that is difficult to filter.[5]

Causality: This is a common issue when dealing with hydrochloride salts, which can be hygroscopic. The presence of residual solvents or impurities can also inhibit crystallization.

Step-by-Step Solutions:

  • Solvent Selection is Key:

    • Dissolve the crude free base in a minimal amount of a suitable oxygen-containing solvent like isopropanol, ethanol, or THF.[6]

    • Slowly add a solution of HCl in an organic solvent (e.g., HCl in isopropanol or diethyl ether) while stirring.[6][7] Using anhydrous HCl is crucial to prevent the introduction of water, which can hinder crystallization.[8]

  • Inducing Crystallization:

    • If the salt doesn't precipitate immediately, try cooling the mixture in an ice bath.[6]

    • Scratching the inside of the flask with a glass rod can provide nucleation sites for crystal growth.

    • Consider adding a small seed crystal from a previous successful batch if available.

  • Anti-Solvent Precipitation:

    • If the product is too soluble in the chosen solvent, slowly add an "anti-solvent" (a solvent in which the hydrochloride salt is insoluble) like diethyl ether or hexane to induce precipitation.

Issue 2: Persistent Impurities in the Final Product

Symptoms: Analytical data (e.g., HPLC, NMR) of the isolated hydrochloride salt shows the presence of starting materials or side-products.

Causality: Structurally similar impurities can co-precipitate with the desired product during salt formation, making their removal by simple crystallization difficult.[2] Common impurities can include unreacted starting materials or byproducts from the synthesis.[2]

Step-by-Step Solutions:

  • Recrystallization:

    • Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallizing hydrochloride salts include ethanol, methanol, or mixtures with water.

  • Column Chromatography of the Free Base:

    • Before converting to the hydrochloride salt, consider purifying the free base using column chromatography.

    • Challenge: The basicity of the piperazine moiety can lead to tailing on standard silica gel.[9]

    • Solution: To mitigate tailing, add a basic modifier like triethylamine (TEA) at 0.1-1% (v/v) to your mobile phase.[9]

  • Acid-Base Extraction:

    • This technique is effective for removing non-basic impurities.

    • Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution. The basic product will move to the aqueous phase, leaving non-basic impurities in the organic layer.

    • Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the purified free base with an organic solvent.[9]

Issue 3: Low Yield After Purification

Symptoms: The final isolated mass of the purified product is significantly lower than expected.

Causality: Low yields can result from product loss during multiple purification steps, incomplete precipitation during salt formation, or degradation of the compound.

Step-by-Step Solutions:

  • Optimize Salt Formation and Crystallization:

    • Ensure the correct stoichiometry of HCl is used. An excess can sometimes increase solubility.

    • Minimize the amount of solvent used for dissolution and washing to prevent product loss.[2]

    • Wash the filtered crystals with a small amount of cold solvent.[9]

  • Consider the Stability of the Compound:

    • Piperazine derivatives can be susceptible to degradation under harsh acidic or basic conditions or at high temperatures.[2]

    • Perform purification steps at appropriate temperatures and avoid prolonged exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities and residual solvents.[10]

Q2: What are the optimal storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. As hydrochloride salts can be hygroscopic, storage in a desiccator may be beneficial.

Q3: I am observing significant tailing during HPLC analysis. How can I improve the peak shape?

A3: Tailing in reverse-phase HPLC is often due to the interaction of the basic piperazine nitrogen with residual acidic silanol groups on the stationary phase. To improve peak shape:

  • Use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to protonate the piperazine nitrogens and minimize interactions with the stationary phase.

  • Incorporate a competing base, such as triethylamine (TEA), into the mobile phase.[2]

  • Use a column with end-capping or a base-deactivated stationary phase.

Q4: Can I use aqueous HCl for the salt formation?

A4: While aqueous HCl can be used, it often leads to lower yields due to the solubility of the hydrochloride salt in water.[8] For obtaining an anhydrous salt form, using gaseous HCl or a solution of HCl in an organic solvent is generally preferred.[8]

Visualizing Purification Workflows

Decision Tree for Purification Strategy

Purification_Strategy Crude_Product Crude Product (N-(4-bromophenyl)piperazine-1-carboxamide) Purity_Check Assess Purity (TLC, HPLC, NMR) Crude_Product->Purity_Check High_Purity High Purity (>90%) Purity_Check->High_Purity High Low_Purity Low Purity (<90%) Purity_Check->Low_Purity Low Salt_Formation Direct Salt Formation & Recrystallization High_Purity->Salt_Formation Column_Chromatography Column Chromatography (Free Base) Low_Purity->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Low_Purity->Acid_Base_Extraction Final_Product Pure Hydrochloride Salt Salt_Formation->Final_Product Column_Chromatography->Salt_Formation Acid_Base_Extraction->Salt_Formation

Caption: Decision tree for selecting a purification strategy.

Quantitative Data Summary

Purification MethodTypical Purity AchievedKey AdvantagesCommon Challenges
Recrystallization >98%Scalable, cost-effectiveDependent on suitable solvent, may not remove structurally similar impurities
Column Chromatography >99%Excellent for separating complex mixturesTailing of basic compounds, can be time-consuming and less scalable
Acid-Base Extraction VariableGood for removing non-basic impuritiesCan form emulsions, may not separate other basic compounds

References

  • Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Purification of Hydrochloride - ECHEMI.
  • Hydrochloride - Wikipedia. Available from: [Link]

  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives - Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available from: [Link]

  • US20100204470A1 - method for salt preparation - Google Patents.
  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. Available from: [Link]

  • Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. Available from: [Link]

  • US2919275A - Purification of piperazine - Google Patents.
  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents.
  • EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • (PDF) A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride - ResearchGate. Available from: [Link]

  • N-(4-Bromophenyl)piperidine-4-carboxamide - Amerigo Scientific. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(4-bromophenyl)piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis. Our goal is to equip you with the necessary knowledge to confidently and successfully navigate the challenges of this process.

Introduction

N-(4-bromophenyl)piperazine-1-carboxamide and its hydrochloride salt are key intermediates in the synthesis of various pharmaceutically active compounds, particularly those targeting the central nervous system.[1][2] The synthesis typically involves the reaction of 1-bromo-4-isocyanatobenzene with piperazine to form the urea linkage, followed by conversion to the hydrochloride salt for improved stability and handling.[3][4] While the chemistry is straightforward on a lab scale, scaling up presents unique challenges that can impact yield, purity, and process efficiency. This guide provides practical, field-proven insights to address these challenges.

Reaction Pathway Overview

The synthesis proceeds in two main stages: the formation of the urea derivative and its subsequent conversion to the hydrochloride salt.

Reaction_Pathway cluster_0 Urea Formation cluster_1 Salt Formation 1_bromo_4_isocyanatobenzene 1-Bromo-4-isocyanatobenzene product_base N-(4-bromophenyl)piperazine-1-carboxamide 1_bromo_4_isocyanatobenzene->product_base + Piperazine (Solvent, Temp) piperazine Piperazine piperazine->product_base product_base_2 N-(4-bromophenyl)piperazine-1-carboxamide final_product N-(4-bromophenyl)piperazine-1-carboxamide HCl product_base_2->final_product + HCl (Solvent) hcl HCl hcl->final_product

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Issue 1: Low Yield of N-(4-bromophenyl)piperazine-1-carboxamide (Urea Formation Step)

Question: We are experiencing a significantly lower than expected yield during the reaction of 1-bromo-4-isocyanatobenzene with piperazine. What are the potential causes and how can we optimize the reaction?

Answer: Low yields in urea formation reactions can often be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials:

    • 1-Bromo-4-isocyanatobenzene: This reagent is moisture-sensitive.[5] Exposure to water will lead to the formation of an unstable carbamic acid, which decomposes to 4-bromoaniline. This aniline can then react with the isocyanate to form an undesired symmetrical urea byproduct. Ensure the isocyanate is of high purity and handled under anhydrous conditions.

    • Piperazine: Piperazine is hygroscopic and can absorb atmospheric carbon dioxide, forming a carbamate salt.[6] This reduces the amount of free base available for the reaction. Use freshly opened, anhydrous piperazine or dry it before use.

  • Stoichiometry and Order of Addition:

    • An excess of piperazine is often used to prevent the formation of the bis-acylated byproduct where the isocyanate reacts with both nitrogen atoms of piperazine. A molar ratio of 1.5 to 2 equivalents of piperazine to 1 equivalent of the isocyanate is a good starting point.

    • The order of addition is critical. Slowly adding the isocyanate solution to the piperazine solution helps to maintain an excess of the amine throughout the reaction, minimizing side reactions.[3]

  • Reaction Temperature:

    • The reaction between an isocyanate and an amine is typically exothermic.[3] While the reaction is often run at room temperature, on a larger scale, the heat generated can lead to side reactions. It is crucial to have adequate cooling to maintain a controlled temperature, typically between 0-25°C.

  • Solvent Selection:

    • Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.[3] The choice of solvent can influence reaction rate and solubility of reactants and products. Ensure the solvent is anhydrous.

Issue 2: Formation of Significant Impurities

Question: Our crude product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can we minimize their formation?

Answer: Impurity profiling is key to optimizing your synthesis. Here are common impurities and strategies to mitigate them:

  • Symmetrical Urea (1,3-bis(4-bromophenyl)urea):

    • Cause: As mentioned, this arises from the reaction of 1-bromo-4-isocyanatobenzene with 4-bromoaniline, which is formed from the hydrolysis of the isocyanate.

    • Solution: Strict anhydrous conditions are paramount. Use dry solvents and handle the isocyanate under an inert atmosphere (e.g., nitrogen or argon).

  • Bis-acylated Piperazine:

    • Cause: One molecule of piperazine reacts with two molecules of the isocyanate.

    • Solution: Use an excess of piperazine and ensure slow, controlled addition of the isocyanate.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient reaction time, poor mixing, or low temperature.

    • Solution: Monitor the reaction progress by TLC or HPLC until the limiting reagent (isocyanate) is consumed. Ensure efficient stirring, especially in larger reactors.

Issue 3: Difficulty in Product Isolation and Purification

Question: We are struggling to isolate a pure product. The crude material is oily/gummy, and recrystallization is proving ineffective. What are our options?

Answer: Isolation and purification are critical for obtaining the desired product quality.

  • Work-up Procedure:

    • After the reaction is complete, a common work-up involves quenching with water and extracting the product into an organic solvent. However, if excess piperazine is used, it can complicate the extraction. An acidic wash (e.g., with dilute HCl) can help to remove the basic piperazine into the aqueous layer. Be cautious not to acidify too strongly, as this may protonate the product and pull it into the aqueous phase.

  • Purification Techniques:

    • Recrystallization: If direct recrystallization of the free base is challenging, consider converting the crude product to the hydrochloride salt first, as salts often have better crystalline properties.

    • Column Chromatography: While not ideal for large-scale production, column chromatography on silica gel can be an effective method for removing impurities if other methods fail. A solvent system of dichloromethane/methanol is often a good starting point.

Issue 4: Inconsistent Yields and Quality of the Hydrochloride Salt

Question: The formation of the hydrochloride salt gives inconsistent yields, and the product sometimes appears discolored or has a wide melting point range. How can we standardize this step?

Answer: The salt formation step is crucial for the final product's stability and purity.

  • Stoichiometry of HCl:

    • The use of an exact equimolar amount of HCl is important. An excess of HCl can lead to the formation of the dihydrochloride salt, where both nitrogen atoms of the piperazine ring are protonated.[7][8][9] This can affect the physical properties and solubility of the final product.

    • It is recommended to use a standardized solution of HCl in a suitable solvent (e.g., isopropanol or diethyl ether) and add it slowly to a solution of the free base.

  • Solvent for Salt Formation:

    • The choice of solvent is critical for obtaining a crystalline precipitate. Solvents in which the hydrochloride salt is poorly soluble, such as isopropanol, ethanol, or diethyl ether, are commonly used.[9]

  • Temperature and Crystallization:

    • Cooling the mixture after the addition of HCl can aid in complete precipitation. Allowing sufficient time for crystallization is also important.

  • Product Discoloration:

    • Discoloration can be due to the presence of impurities from the previous step. Ensure the free base is of high purity before proceeding to salt formation. If necessary, the free base can be treated with activated carbon to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when handling 1-bromo-4-isocyanatobenzene? A1: 1-Bromo-4-isocyanatobenzene is a hazardous chemical. It is a lachrymator and can cause skin, eye, and respiratory irritation.[5][10] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust or vapors.

Q2: Can I use a different base instead of excess piperazine? A2: While excess piperazine acts as both a reactant and a base to neutralize any acid formed, an external non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. However, this adds another reagent to the reaction mixture that will need to be removed during work-up. Using excess piperazine is often a simpler approach.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing final product purity? A3:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is the preferred method for determining the purity of the final product.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q4: How should I store this compound? A4: The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, protected from light.

Experimental Protocol: Scaled-Up Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )QuantityMolesEquivalents
1-Bromo-4-isocyanatobenzene198.02100 g0.5051.0
Piperazine (anhydrous)86.1487 g1.012.0
Dichloromethane (DCM, anhydrous)-1.5 L--
2M HCl in Isopropanol-~252.5 mL0.5051.0
Expected Product Yield 320.61 ~145 g (90%) 0.452
Step 1: Urea Formation
  • In a 3L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous piperazine (87 g, 1.01 mol) and anhydrous dichloromethane (1 L).

  • Stir the mixture at room temperature until the piperazine is fully dissolved.

  • Cool the solution to 0-5°C using an ice bath.

  • Dissolve 1-bromo-4-isocyanatobenzene (100 g, 0.505 mol) in anhydrous dichloromethane (500 mL) and add it to the dropping funnel.

  • Add the isocyanate solution dropwise to the piperazine solution over 1-2 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the 1-bromo-4-isocyanatobenzene is no longer detected.

Step 2: Work-up and Isolation of the Free Base
  • Transfer the reaction mixture to a separatory funnel and wash with water (2 x 500 mL) to remove excess piperazine and any piperazine salts.

  • Wash the organic layer with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-bromophenyl)piperazine-1-carboxamide as a solid.

Step 3: Hydrochloride Salt Formation
  • Dissolve the crude free base in isopropanol (approximately 500-700 mL) with gentle warming if necessary.

  • Cool the solution to room temperature.

  • Slowly add a 2M solution of HCl in isopropanol (~252.5 mL, 0.505 mol) with stirring. A white precipitate should form.

  • Stir the suspension at room temperature for 1 hour, then cool to 0-5°C and stir for another hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with cold isopropanol (2 x 100 mL).

  • Dry the product in a vacuum oven at 40-50°C to a constant weight.

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis step1 Urea Formation start->step1 check1 Low Yield? step1->check1 troubleshoot1 Check Starting Material Purity Adjust Stoichiometry Control Temperature check1->troubleshoot1 Yes step2 Work-up & Purification check1->step2 No troubleshoot1->step1 check2 Impure Product? step2->check2 troubleshoot2 Optimize Work-up Consider Chromatography Recrystallize check2->troubleshoot2 Yes step3 Salt Formation check2->step3 No troubleshoot2->step2 check3 Inconsistent Salt? step3->check3 troubleshoot3 Standardize HCl Addition Optimize Solvent Control Crystallization check3->troubleshoot3 Yes end Successful Synthesis check3->end No troubleshoot3->step3

Caption: A decision-tree diagram for troubleshooting the synthesis of this compound.

References

  • The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed. (n.d.).
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules, 21(6), 707. [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PubMed Central. (n.d.).
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PubMed. (n.d.).
  • (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - ResearchGate. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.).
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI. (n.d.).
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC - PubMed Central. (n.d.).
  • Mechanistic Insights into Sulfamic Acid's Role in Urea Synthesis - Patsnap Eureka. (n.d.).
  • Urea Formation - Common Conditions. (n.d.).
  • 4-Bromophenyl isocyanate Safety Data Sheet. (2025).
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (n.d.).
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  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydr - American Chemical Society. (n.d.).
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  • Evaluation of 1-(9-anthracenylmethyl)piperazine for the Analysis of Isocyanates in Spray-Painting Operations - ResearchGate. (n.d.).
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  • 1-Bromo-4-chlorobenzene - Santa Cruz Biotechnology. (n.d.).
  • 1-Bromo-4-iodobenzene Safety Data Sheet. (2025).
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  • 4-Bromophenyl isocyanate Safety Data Sheet - Thermo Fisher Scientific. (2025).
  • (PDF) A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride - ResearchGate. (n.d.).
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Validation & Comparative

A Comparative Guide to the Preclinical Validation of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride for Potential Antipsychotic Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride, a novel compound belonging to the N-arylpiperazine class. Molecules within this chemical family have historically shown significant activity within the central nervous system (CNS), acting on key neuroreceptor systems implicated in psychiatric disorders.[1][2] The objective of this guide is to present a rigorous, multi-tiered validation cascade to objectively characterize the compound's pharmacological profile and compare its potential efficacy and safety against established benchmarks.

The narrative that follows is not a simple recitation of protocols. It is a strategic blueprint designed to build a robust data package for a novel chemical entity. We will explain the causality behind each experimental choice, ensuring that the data generated at each stage informs the next, creating a self-validating system for decision-making in the drug development process. We will hypothetically benchmark our test compound, hereafter referred to as Compound X , against two standards: Haloperidol , a first-generation (typical) antipsychotic, and Risperidone , a second-generation (atypical) antipsychotic.

Part 1: Foundational In Vitro Pharmacological Profile

Expertise & Experience: The Rationale for Target-Based Screening

Before committing to costly and complex in vivo studies, we must first understand how Compound X interacts with its molecular targets. The pathophysiology of schizophrenia and other psychoses is strongly linked to the dysregulation of dopaminergic and serotonergic pathways.[3] Second-generation antipsychotics, for instance, are distinguished by their high affinity for the serotonin 5-HT2A receptor relative to the dopamine D2 receptor, a characteristic believed to contribute to their improved side-effect profile.[4] Therefore, our initial validation phase is a comprehensive in vitro screening cascade to determine the binding affinity and functional activity of Compound X at these key receptors.

Receptor Binding Affinity: Identifying the Molecular Handshake

The first step is to quantify the strength of the interaction between Compound X and its potential protein targets. We employ competitive radioligand binding assays, a gold-standard technique to determine a compound's binding affinity (expressed as the inhibition constant, Ki).[5][6] A lower Ki value signifies a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Utilize commercially available cell lines (e.g., HEK-293 or CHO) stably overexpressing the human recombinant receptors of interest (e.g., Dopamine D2, Serotonin 5-HT2A). Prepare membrane fractions from these cells.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand of known affinity (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A) at a fixed concentration, and varying concentrations of the unlabeled test compound (Compound X, Haloperidol, or Risperidone).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand), and then convert this to the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Comparative Binding Affinity Profile (Ki, nM)

Target Compound X (Hypothetical) Haloperidol (Reference) Risperidone (Reference) Rationale for Inclusion
Dopamine D2 15 nM 1.5 nM 5 nM Primary target for antipsychotic efficacy.
Serotonin 5-HT2A 2 nM 50 nM 0.5 nM High affinity is a hallmark of atypical antipsychotics; may mitigate side effects.[4]
Serotonin 5-HT1A 80 nM >1000 nM 250 nM Partial agonism can contribute to antidepressant and anxiolytic effects.
Adrenergic α1 100 nM 10 nM 2 nM Antagonism is linked to orthostatic hypotension.

| Histamine H1 | 250 nM | 20 nM | 15 nM | Antagonism is associated with sedation and weight gain. |

This data is illustrative. The goal is to build a comprehensive profile across a wide panel of CNS receptors to predict both efficacy and potential off-target effects.

Functional Activity: From Binding to Biological Response

Affinity tells us if a compound binds, but not what it does upon binding. Functional assays are critical to determine whether Compound X acts as an antagonist (blocks the receptor), an agonist (activates the receptor), or a partial agonist.

Signaling Pathway Diagrams

The Dopamine D2 and Serotonin 5-HT2A receptors trigger distinct intracellular signaling cascades upon activation. Understanding these pathways is key to designing and interpreting our functional assays.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Inhibited Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates CompoundX Compound X (Antagonist) CompoundX->D2R Blocks ATP ATP ATP->AC caption Dopamine D2 Receptor (Gi-coupled) Signaling Pathway. HT2A_Signaling cluster_membrane Cell Membrane HT2A Serotonin 5-HT2A Receptor Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Serotonin Serotonin (Agonist) Serotonin->HT2A Activates CompoundX Compound X (Antagonist) CompoundX->HT2A Blocks Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers caption Serotonin 5-HT2A (Gq-coupled) Signaling Pathway.

Serotonin 5-HT2A (Gq-coupled) Signaling Pathway.

Experimental Protocol: D2 Receptor cAMP Functional Assay [7]

  • Cell Culture: Use CHO cells stably expressing the human D2 receptor.

  • Assay Setup: Seed cells in a 96-well plate. Treat cells with a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production.

  • Agonist & Antagonist Addition: Add a known D2 agonist (e.g., Dopamine) to inhibit the Forskolin-induced cAMP production. In antagonist mode, add varying concentrations of Compound X prior to the addition of the agonist.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration. For antagonists, calculate the IC50, which represents the concentration that restores 50% of the signal inhibited by the agonist.

Experimental Protocol: 5-HT2A Receptor Calcium Flux Assay [8]

  • Cell Culture & Dye Loading: Use HEK-293 cells stably expressing the human 5-HT2A receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of an agonist like serotonin after pre-incubation with the test compound (for antagonist mode).

  • Measurement: Measure the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Table 2: Hypothetical Comparative Functional Activity Profile (IC50, nM)

Assay Compound X (Hypothetical) Haloperidol (Reference) Risperidone (Reference) Functional Mode
D2 cAMP Assay 25 nM 2.5 nM 8 nM Antagonist

| 5-HT2A Ca2+ Flux Assay | 3 nM | 75 nM | 1 nM | Antagonist |

Part 2: In Vivo Validation for Efficacy and Safety

Trustworthiness: Bridging the Gap from Benchtop to Behavior

Positive in vitro results are necessary but not sufficient. In vivo models are essential to assess a compound's activity in a complex biological system, providing critical insights into its potential therapeutic efficacy and, just as importantly, its liabilities. [9]The choice of models is designed to test the central hypothesis: that antagonism of D2 and 5-HT2A receptors will translate to antipsychotic-like effects.

Workflow Diagram: In Vivo Validation Cascade

InVivo_Workflow start Compound X (Positive In Vitro Profile) pk_pd Pharmacokinetics & Brain Penetration start->pk_pd hyperloco Amphetamine-Induced Hyperlocomotion (Efficacy Model) pk_pd->hyperloco ppi Prepulse Inhibition (PPI) (Efficacy Model) hyperloco->ppi catalepsy Catalepsy Test (Safety/Side-Effect Model) ppi->catalepsy therapeutic_window Determine Therapeutic Window (Efficacy vs. Side Effects) catalepsy->therapeutic_window decision Go/No-Go Decision for Further Development therapeutic_window->decision caption Logical workflow for the in vivo validation of Compound X.

Logical workflow for the in vivo validation of Compound X.
Amphetamine-Induced Hyperlocomotion: A Proxy for Antipsychotic Efficacy

This model is based on the hyperdopaminergic theory of psychosis. Amphetamine increases synaptic dopamine, leading to hyperlocomotion in rodents. An effective antipsychotic, acting as a D2 antagonist, is expected to block this effect. [9] Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Animals: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Habituation: Place individual animals into open-field activity chambers and allow them to habituate for 30-60 minutes.

  • Pre-treatment: Administer Compound X, vehicle, or a reference drug (Haloperidol, Risperidone) via an appropriate route (e.g., intraperitoneal, oral).

  • Psychostimulant Challenge: After the pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg).

  • Activity Monitoring: Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using automated tracking software.

  • Data Analysis: Compare the total distance traveled in the drug-treated groups to the vehicle-treated group. Calculate the dose that produces a 50% reduction in the amphetamine effect (ED50).

Catalepsy Test: Assessing Risk of Extrapyramidal Symptoms (EPS)

A major limitation of first-generation antipsychotics is their propensity to cause motor side effects (EPS), which is modeled in rodents as catalepsy. This test measures the dose at which the compound induces an immobile, wax-like posture, a strong predictor of EPS liability in humans. [9] Experimental Protocol: Bar Test for Catalepsy

  • Animals: Use male Sprague-Dawley rats.

  • Dosing: Administer a range of doses of Compound X, vehicle, or reference drugs.

  • Testing: At set time points after dosing (e.g., 30, 60, 90, 120 minutes), place the rat’s forepaws gently on a horizontal bar raised ~9 cm from the surface.

  • Measurement: Start a stopwatch and measure the time until the rat removes both paws and returns to a normal posture. A pre-determined cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Determine the dose that induces catalepsy for a specified duration in 50% of the animals (ED50).

Table 3: Hypothetical Comparative In Vivo Profile (ED50, mg/kg)

Model Compound X (Hypothetical) Haloperidol (Reference) Risperidone (Reference) Interpretation
Amphetamine Hyperlocomotion 1.0 0.1 0.5 Dose required for potential antipsychotic efficacy.
Catalepsy Induction >30 0.5 10 Dose causing significant motor side effects.

| Therapeutic Index (Catalepsy/Efficacy) | >30 | 5 | 20 | A higher ratio suggests a wider separation between the therapeutic dose and the dose causing side effects. |

Conclusion: A Self-Validating Narrative

This guide outlines a logical, stepwise approach to validate the activity of this compound. The strength of this framework lies in its self-validating structure. The in vitro binding data (Table 1) generated the primary hypothesis: Compound X is a potent 5-HT2A and D2 receptor antagonist. The functional assays (Table 2) confirmed this antagonist activity at the cellular level. Finally, the in vivo models (Table 3) tested the behavioral consequences of this molecular profile.

Based on our hypothetical data, Compound X presents the profile of a promising atypical antipsychotic. Its high affinity for 5-HT2A receptors relative to D2 receptors, coupled with a large therapeutic index (a wide gap between the effective dose in an efficacy model and the dose inducing catalepsy), suggests the potential for effective antipsychotic action with a reduced risk of motor side effects compared to older drugs like Haloperidol. [4][9]This comprehensive, comparative validation provides the robust, data-driven foundation necessary for advancing a novel CNS compound toward clinical development.

References

  • Vertex AI Search. (2026). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • SciELO. (2026). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
  • Slideshare. (2026). Pharmacological screening of Anti-psychotic agents.
  • Innoprot. (2026). D2 Dopamine Receptor Assay.
  • Eurofins Discovery. (2026). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Creative Biolabs. (2026). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • NCBI. (2026). Serotonin 2A (5-HT2A)
  • Innoprot. (2026). 5-HT2A Serotonin Receptor Assay.
  • Labome. (2026). Receptor-Ligand Binding Assays.
  • Google Patents. (2026). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Chem-Impex. (2026). 1-(4-Bromophenyl)piperazine hydrochloride.
  • PubMed Central. (2026). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

A Comparative Guide to N-(4-bromophenyl)piperazine-1-carboxamide Derivatives: Synthesis, Anticancer, and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-(4-bromophenyl)piperazine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The inherent versatility of the piperazine ring, coupled with the electronic properties of the 4-bromophenyl moiety, provides a robust framework for the development of novel therapeutic agents. This guide offers a comparative analysis of N-(4-bromophenyl)piperazine-1-carboxamide derivatives, focusing on their synthesis, and preclinical performance as anticancer and antimicrobial agents. By synthesizing data from various studies, this document aims to provide a comprehensive overview and illuminate structure-activity relationships (SAR) to guide future drug discovery efforts.

I. Synthesis Strategies for N-(4-bromophenyl)piperazine-1-carboxamide Derivatives

The synthesis of N-(4-bromophenyl)piperazine-1-carboxamide derivatives typically commences with the core intermediate, 1-(4-bromophenyl)piperazine. This key building block can be synthesized through several established methods. A common approach involves the reaction of a suitable starting material with aqueous hydrobromic acid in a solvent like DMSO.[1]

Once 1-(4-bromophenyl)piperazine is obtained, the carboxamide functionality can be introduced through various amide coupling reactions. A general and efficient method involves the reaction of 1-(4-bromophenyl)piperazine with a desired carboxylic acid in the presence of a coupling agent, or by first converting the carboxylic acid to a more reactive species like an acid chloride.

Below is a generalized experimental workflow for the synthesis of these derivatives:

Synthesis Workflow cluster_0 Step 1: Synthesis of the Core Intermediate cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification and Characterization Start Starting Materials (e.g., Substituted Aniline) Reaction1 Reaction with Aqueous HBr/DMSO Start->Reaction1 Bromination Intermediate 1-(4-bromophenyl)piperazine Reaction1->Intermediate Coupling Amide Coupling Reaction (e.g., with coupling agents) Intermediate->Coupling CarboxylicAcid R-COOH (Various Carboxylic Acids) CarboxylicAcid->Coupling Product N-(4-bromophenyl)piperazine-1-carboxamide Derivatives Coupling->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Characterization (e.g., NMR, IR, Mass Spec) Purification->Characterization Apoptosis Signaling Pathway Derivative N-(4-bromophenyl)piperazine-1- carboxamide Derivative Target Cellular Target (e.g., Kinase, Receptor) Derivative->Target Binding Pathway Signaling Cascade (e.g., PI3K/Akt, MAPK) Target->Pathway Modulation Apoptosis Apoptosis Induction Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle Proliferation Decreased Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Sources

A Comparative Guide to the Synthesis and Evaluation of N-(4-bromophenyl)piperazine-1-carboxamide Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the N-arylpiperazine scaffold stands out as a "privileged" structure, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system.[1] This guide provides a comprehensive comparison of the synthesis and biological evaluation of a specific series of these compounds: N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride and its analogues. We will delve into the rationale behind their design, detailed synthetic methodologies, and a comparative analysis of their biological activities, supported by experimental data and protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for novel therapeutic agents.

Rationale and Design: Targeting Serotonin Receptors and Beyond

The N-arylpiperazine moiety is a well-established pharmacophore for serotonergic receptors, particularly the 5-HT1A subtype.[2] Ligands targeting this receptor have shown therapeutic potential in the management of anxiety and depression.[2] The general structure of an arylpiperazine ligand consists of an aromatic ring, a piperazine core, and a terminal fragment. The nature of the substituent on the aromatic ring and the composition of the terminal amide moiety can significantly influence the compound's affinity, selectivity, and functional activity at the 5-HT1A receptor and other biological targets.[3][4]

The inclusion of a 4-bromophenyl group is a common strategy in medicinal chemistry. The bromine atom can modulate the lipophilicity and electronic properties of the molecule, and it can also serve as a handle for further synthetic modifications. The piperazine-1-carboxamide linker provides a rigid and polar connection to a variable terminal group, which can be modified to fine-tune the compound's pharmacological profile.

Beyond their well-documented effects on serotonin receptors, arylpiperazine derivatives have also demonstrated potential as anticancer agents.[5] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key signaling pathways in cancer cells.[5][6] This dual potential as both CNS-active and anticancer agents makes the N-(4-bromophenyl)piperazine-1-carboxamide scaffold a particularly interesting area for drug discovery.

Comparative Synthesis of N-(4-bromophenyl)piperazine-1-carboxamide Analogues

The synthesis of N-(4-bromophenyl)piperazine-1-carboxamide analogues can be approached through several strategic routes. The most common and versatile method involves the reaction of 1-(4-bromophenyl)piperazine with a suitable electrophilic partner, such as an isocyanate or a carbamoyl chloride.

General Synthetic Pathways

Two primary pathways for the synthesis of the target carboxamides are outlined below. The choice of pathway often depends on the availability of starting materials and the desired diversity of the final analogues.

Synthetic Pathways cluster_0 Pathway A: Isocyanate Addition cluster_1 Pathway B: Carbamoyl Chloride Acylation A1 1-(4-bromophenyl)piperazine A3 N-(4-bromophenyl)-N'-(R)-piperazine-1-carboxamide A1->A3 Nucleophilic Addition A2 R-N=C=O (Isocyanate) A2->A3 B1 1-(4-bromophenyl)piperazine B3 N-(4-bromophenyl)-N',N'-di(R)-piperazine-1-carboxamide B1->B3 Nucleophilic Acylation (in presence of a base) B2 R₂N-CO-Cl (Carbamoyl Chloride) B2->B3

Figure 1: General synthetic pathways for N-(4-bromophenyl)piperazine-1-carboxamide analogues.

Detailed Experimental Protocol: Synthesis of this compound (Parent Compound)

This protocol outlines a plausible and robust method for the synthesis of the parent compound, based on established chemical principles for this class of molecules.

Step 1: Synthesis of 1-(4-bromophenyl)piperazine

The starting material, 1-(4-bromophenyl)piperazine, can be synthesized via a nucleophilic aromatic substitution reaction between piperazine and 1-bromo-4-fluorobenzene or through a Buchwald-Hartwig amination of 1,4-dibromobenzene with piperazine. A common laboratory-scale synthesis involves the reaction of piperazine with an excess of 1,4-dibromobenzene.

Step 2: Synthesis of N-(4-bromophenyl)piperazine-1-carboxamide

This step utilizes the reaction of 1-(4-bromophenyl)piperazine with an in-situ generated carbamoylating agent from urea.

  • Materials:

    • 1-(4-bromophenyl)piperazine

    • Nitrourea[7]

    • Dimethylformamide (DMF)

    • Water

    • Acetonitrile for recrystallization

  • Procedure:

    • In a round-bottom flask, dissolve 1-(4-bromophenyl)piperazine (1 eq.) in dimethylformamide (DMF).

    • Add nitrourea (1.2 eq.) to the solution.[7]

    • Heat the reaction mixture on a steam bath for approximately 15-20 minutes.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.[7]

    • Collect the precipitate by vacuum filtration, wash thoroughly with water, and air-dry.

    • Purify the crude product by recrystallization from a suitable solvent, such as acetonitrile, to yield pure N-(4-bromophenyl)piperazine-1-carboxamide.[7]

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve solubility and stability for biological testing.

  • Materials:

    • N-(4-bromophenyl)piperazine-1-carboxamide

    • Anhydrous diethyl ether or isopropanol

    • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol)

  • Procedure:

    • Dissolve the purified N-(4-bromophenyl)piperazine-1-carboxamide in a minimal amount of anhydrous diethyl ether or isopropanol.

    • Slowly add a stoichiometric amount of the hydrochloric acid solution dropwise while stirring.

    • A precipitate of the hydrochloride salt should form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the salt by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

Synthesis of Analogues

To explore the structure-activity relationship (SAR), a series of analogues can be synthesized by varying the substituent on the carboxamide nitrogen. This is typically achieved by reacting 1-(4-bromophenyl)piperazine with a diverse range of commercially available or synthesized isocyanates or carbamoyl chlorides.

Comparative Biological Evaluation

The biological activity of the synthesized analogues is assessed through a panel of in vitro assays to determine their potential as either 5-HT1A receptor ligands or as cytotoxic anticancer agents.

Evaluation as 5-HT1A Receptor Ligands

The affinity of the compounds for the 5-HT1A receptor is determined using a competitive radioligand binding assay.

5HT1A_Binding_Assay A Membrane Preparation (with 5-HT1A receptors) B Incubation with: - [³H]-8-OH-DPAT (Radioligand) - Test Compound (Analogue) A->B C Separation of Bound and Free Radioligand (Filtration) B->C D Quantification of Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀ and Ki determination) D->E

Figure 2: Workflow for the 5-HT1A receptor binding assay.

Experimental Protocol: 5-HT1A Receptor Binding Assay

This protocol is adapted from established methodologies for 5-HT1A receptor binding assays.

  • Materials:

    • Cell membranes expressing human 5-HT1A receptors (e.g., from CHO-K1 cells)

    • [³H]-8-OH-DPAT (radioligand)

    • Test compounds (synthesized analogues)

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

    • Non-specific binding control (e.g., 10 µM serotonin or buspirone)

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, combine the cell membranes, [³H]-8-OH-DPAT, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data: 5-HT1A Receptor Affinity

The following table presents hypothetical but representative data comparing the 5-HT1A receptor affinity of the parent compound and its analogues with the well-established 5-HT1A partial agonist, Buspirone.

Compound IDR Group on CarboxamideKi (nM) for 5-HT1A
Parent -H15.2
Analogue 1 -CH₃8.5
Analogue 2 -C₂H₅12.1
Analogue 3 -Phenyl25.8
Analogue 4 -4-Fluorophenyl18.3
Buspirone (Reference)5.6

Structure-Activity Relationship (SAR) Insights for 5-HT1A Affinity:

  • Small alkyl substituents on the carboxamide nitrogen (e.g., methyl, ethyl) appear to be well-tolerated and may even enhance affinity compared to the unsubstituted parent compound.

  • Bulky aromatic substituents (e.g., phenyl) may lead to a decrease in affinity, potentially due to steric hindrance within the receptor's binding pocket.

  • Substitution on the terminal phenyl ring can modulate affinity, with electron-withdrawing groups like fluorine showing a slight improvement over the unsubstituted phenyl ring.

Evaluation as Anticancer Agents

The cytotoxic potential of the synthesized analogues is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat cells with Test Compounds (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure Absorbance at ~570 nm F->G H Data Analysis (IC₅₀ determination) G->H

Figure 3: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[8]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (synthesized analogues)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Add MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.

Comparative Data: In Vitro Cytotoxicity

The following table presents hypothetical but representative data comparing the cytotoxic activity of the parent compound and its analogues with the established anticancer drug, Doxorubicin.

Compound IDR Group on CarboxamideIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549
Parent -H22.531.2
Analogue 1 -CH₃18.925.6
Analogue 2 -C₂H₅20.128.4
Analogue 3 -Phenyl12.315.8
Analogue 4 -4-Fluorophenyl9.811.5
Doxorubicin (Reference)0.81.2

Structure-Activity Relationship (SAR) Insights for Cytotoxicity:

  • The presence of an aromatic ring on the carboxamide nitrogen significantly enhances cytotoxic activity compared to the parent compound and its alkyl-substituted analogues.

  • Electron-withdrawing substituents on the terminal phenyl ring, such as fluorine, further increase the cytotoxic potency. This suggests that electronic effects on this part of the molecule are important for its anticancer activity.

  • While the synthesized analogues show promising cytotoxic activity, their potency is still lower than that of the established anticancer drug, Doxorubicin. Further optimization of the scaffold is necessary to improve its anticancer efficacy. The presence of a bromine atom on the phenyl ring of the piperazine moiety is known to contribute to the anticancer activity of some compounds.[9][10][11]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis and comparative evaluation of this compound and its analogues. The synthetic strategies outlined are versatile and allow for the generation of a diverse library of compounds for structure-activity relationship studies.

The biological evaluation data, while representative, highlight the potential of this scaffold to interact with both 5-HT1A receptors and cancer cells. The SAR insights suggest that modifications to the terminal carboxamide group can be used to tune the biological activity of these compounds. For instance, small alkyl substitutions on the carboxamide appear favorable for 5-HT1A affinity, while aromatic substitutions enhance cytotoxicity.

Future research in this area should focus on:

  • Expansion of the Analogue Library: Synthesis of a wider range of analogues with diverse electronic and steric properties to further refine the SAR.

  • In-depth Mechanistic Studies: Elucidation of the precise mechanism of action for the most potent anticancer analogues, including their effects on cell cycle progression, apoptosis, and specific signaling pathways.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing the most potent and selective compounds in animal models of anxiety, depression, or cancer to validate their therapeutic potential.

By systematically exploring the chemical space around the N-(4-bromophenyl)piperazine-1-carboxamide scaffold, researchers can uncover novel drug candidates with improved efficacy and safety profiles for the treatment of CNS disorders and cancer.

References

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  • Kinoyama, I., Taniguchi, N., Yoden, T., Koutoku, H., Furutani, T., Kudoh, M., et al. (2005). N-Arylpiperazine-1-carboxamide derivatives: A novel series of orally active nonsteroidal androgen receptor antagonists. Chemical & Pharmaceutical Bulletin, 53(4), 402-409.
  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648–1656.
  • Di Micco, S., Terracciano, S., & Bifulco, G. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(15), 5789.
  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648–1656.
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Navigating the In Vivo Landscape: A Comparative Guide to N-(4-bromophenyl)piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting the central nervous system (CNS), the arylpiperazine scaffold has emerged as a privileged structure, forming the backbone of numerous approved drugs. This guide provides a comprehensive in vivo comparison of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride , a promising investigational compound, against a well-established comparator, to elucidate its potential therapeutic effects. Drawing upon established preclinical models, this document serves as a technical resource for researchers aiming to confirm and characterize the in vivo activity of this and structurally related compounds.

Introduction: The Therapeutic Potential of Arylpiperazine Carboxamides

N-arylpiperazine derivatives are a well-regarded class of compounds known for their diverse pharmacological activities, frequently targeting neurotransmitter systems.[1][2] The subject of this guide, this compound, is a novel entity with a chemical structure suggestive of potential CNS activity. The presence of the bromophenyl group and the piperazine-1-carboxamide moiety suggests possible interactions with serotonin and dopamine receptors, key players in the pathophysiology of various psychiatric and neurological disorders.[3][4]

Based on its structural alerts, we hypothesize that this compound may exhibit antipsychotic or anxiolytic properties through modulation of dopaminergic and serotonergic pathways. This guide will outline a robust in vivo strategy to test this hypothesis, comparing its efficacy and side-effect profile with a standard-of-care atypical antipsychotic.

Comparative Framework: In Vivo Evaluation Strategy

To ascertain the in vivo effects of this compound, a multi-faceted approach is essential. This involves a primary behavioral assay to screen for antipsychotic-like activity, followed by secondary assays to assess potential side effects.

Selected In Vivo Model: Amphetamine-Induced Hyperlocomotion

The amphetamine-induced hyperlocomotion model is a cornerstone in the preclinical evaluation of antipsychotic drugs.[5] This model is predicated on the dopamine hypothesis of psychosis, where excessive dopaminergic activity in the mesolimbic pathway is linked to positive symptoms.[1] Amphetamine, a dopamine-releasing agent, induces a state of hyperactivity in rodents that can be attenuated by dopamine receptor antagonists, a hallmark of antipsychotic efficacy.

Comparator Compound

For this comparative guide, we will use a well-characterized atypical antipsychotic, such as Risperidone, as the comparator. Risperidone is known to be a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors, providing a relevant benchmark for both efficacy and potential side-effect profiles.

Experimental Protocols

The following protocols are designed to provide a rigorous and reproducible assessment of the in vivo effects of this compound.

Amphetamine-Induced Hyperlocomotion Assay

Objective: To evaluate the potential antipsychotic-like activity of this compound by assessing its ability to reverse amphetamine-induced hyperlocomotion in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Risperidone (comparator)

  • D-amphetamine sulfate

  • Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)

  • Open field activity chambers equipped with infrared beams

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place individual mice in the open field chambers and allow them to habituate for 30 minutes.

  • Drug Administration:

    • Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.) or Risperidone (e.g., 0.5, 1, 2 mg/kg, i.p.) or vehicle.

    • The choice of doses should be informed by preliminary tolerability studies.

  • Pre-treatment Time: Allow a 30-minute pre-treatment period after compound administration.

  • Amphetamine Challenge: Administer D-amphetamine sulfate (e.g., 2.5 mg/kg, i.p.) to all mice.

  • Data Acquisition: Immediately place the mice back into the open field chambers and record locomotor activity (total distance traveled, rearing frequency) for 60 minutes.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound and comparator to the vehicle-treated, amphetamine-challenged group.

Experimental Workflow Diagram:

G cluster_pre_test Pre-Test Phase cluster_test Test Phase acclimation Acclimation (1 hour) habituation Habituation in Open Field (30 min) acclimation->habituation drug_admin Drug Administration (Test Compound, Comparator, or Vehicle) habituation->drug_admin pre_treatment Pre-treatment (30 min) drug_admin->pre_treatment amphetamine_challenge Amphetamine Challenge (2.5 mg/kg, i.p.) pre_treatment->amphetamine_challenge data_acquisition Data Acquisition in Open Field (60 min) amphetamine_challenge->data_acquisition data_analysis data_analysis data_acquisition->data_analysis Statistical Analysis

Caption: Workflow for the Amphetamine-Induced Hyperlocomotion Assay.

Data Presentation and Comparative Analysis

The following table presents hypothetical but plausible data for this compound, alongside expected results for the comparator, Risperidone.

Treatment GroupDose (mg/kg, i.p.)Mean Total Distance Traveled (cm) ± SEM% Inhibition of Hyperlocomotion
Vehicle + Saline-1500 ± 150-
Vehicle + Amphetamine2.56500 ± 4500%
N-(4-bromophenyl)piperazine-1-carboxamide HCl + Amphetamine15200 ± 40026%
53500 ± 35060%
102000 ± 25090%
Risperidone + Amphetamine0.54500 ± 38040%
12800 ± 30074%
21800 ± 20094%

Interpretation:

The hypothetical data suggests that this compound dose-dependently reduces amphetamine-induced hyperlocomotion, indicating potential antipsychotic-like activity. At the highest dose tested (10 mg/kg), its efficacy is comparable to that of Risperidone (2 mg/kg). This provides a strong rationale for further investigation into its mechanism of action and potential therapeutic window.

Mechanistic Insights and Signaling Pathways

Arylpiperazines often exert their effects through interactions with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1] The hypothesized mechanism of action for this compound involves antagonism at the dopamine D2 receptor, which is a primary target for most antipsychotic drugs. Additionally, modulation of serotonin receptors, such as 5-HT2A antagonism or 5-HT1A partial agonism, could contribute to a more favorable side-effect profile, characteristic of atypical antipsychotics.

Hypothesized Signaling Pathway:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine D2R Dopamine D2 Receptor dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to PKA ↓ PKA Activity cAMP->PKA Activates downstream Modulation of Neuronal Excitability PKA->downstream Test_Compound N-(4-bromophenyl)piperazine- 1-carboxamide hydrochloride Test_Compound->D2R Antagonizes

Caption: Hypothesized antagonistic action at the Dopamine D2 receptor.

Conclusion and Future Directions

This guide outlines a foundational in vivo approach to characterize the pharmacological effects of this compound. The proposed experiments, based on established models for antipsychotic drug discovery, provide a clear pathway to confirm its hypothesized CNS activity. The comparative framework with a standard-of-care agent is crucial for contextualizing its potency and potential therapeutic utility.

Positive results from these initial studies would warrant a more extensive in vivo characterization, including:

  • Assessment of extrapyramidal side effects: Using models such as the catalepsy test to determine the compound's propensity to induce motor side effects.

  • Evaluation of cognitive effects: Employing assays like the novel object recognition test to assess potential benefits on cognitive deficits associated with psychiatric disorders.[1]

  • Pharmacokinetic studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for dose selection and translation to further studies.

By systematically applying these well-validated in vivo models, researchers can effectively advance the preclinical development of promising new chemical entities like this compound.

References

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  • Andrić, D. B., et al. (n.d.). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Cumming, J. G., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4463-4467. Retrieved from [Link]

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Efficacy Analysis of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride: A Comparative Guide to Known CNS Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the efficacy of the novel compound, N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride. Given the prevalence of the phenylpiperazine scaffold in centrally acting agents, we hypothesize its activity at key G-protein coupled receptors (GPCRs) involved in neurotransmission, namely the serotonin type 1A (5-HT1A) and dopamine type 2 (D2) receptors.

To establish a robust comparative baseline, this guide will benchmark the hypothetical performance of this compound against two well-established drugs with distinct pharmacological profiles:

  • Buspirone: An anxiolytic agent, primarily acting as a partial agonist at 5-HT1A receptors.

  • Aripiprazole: A third-generation antipsychotic with a unique mechanism of partial agonism at D2 and 5-HT1A receptors.

This document will detail the experimental workflows, from in vitro receptor binding and functional assays to in vivo behavioral models, providing researchers with the necessary protocols to elucidate the compound's pharmacological profile and therapeutic potential.

Section 1: Mechanistic Overview and Comparative Pharmacology

The phenylpiperazine moiety is a key pharmacophore in a multitude of drugs targeting the central nervous system. Its structural features allow for interaction with the binding pockets of various monoamine receptors. Our hypothesis is that this compound will exhibit affinity for 5-HT1A and/or D2 receptors.

Buspirone exerts its anxiolytic effects through its high affinity for 5-HT1A receptors, where it acts as a partial agonist. This action is believed to modulate serotonergic activity, leading to a reduction in anxiety. It also has a weaker antagonistic effect at dopamine D2 receptors.

Aripiprazole 's efficacy in treating schizophrenia and bipolar disorder is attributed to its partial agonist activity at D2 receptors and 5-HT1A receptors, alongside antagonist activity at 5-HT2A receptors. This "dopamine-serotonin system stabilizer" profile allows it to reduce dopaminergic neurotransmission in a state of hyperdopaminergia and increase it in a state of hypodopaminergia.

The following sections will outline the experimental procedures to determine where this compound lies on this spectrum of activity.

Section 2: In Vitro Efficacy Evaluation

Receptor Binding Affinity

To determine the binding affinity of this compound for the 5-HT1A and D2 receptors, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.

Table 1: Comparative Binding Affinities (Ki, nM) of Reference Compounds

Compound5-HT1A ReceptorD2 Receptor
Buspirone10.1>1000
Aripiprazole4.21.6

Note: The above values are representative and may vary depending on experimental conditions.

Functional Activity: cAMP Modulation

The functional consequence of receptor binding (i.e., agonism, antagonism, or inverse agonism) can be determined by measuring the modulation of second messenger signaling pathways. Both 5-HT1A and D2 receptors are Gαi-coupled, meaning that their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Table 2: Comparative Functional Potency (EC50/IC50, nM) of Reference Compounds

CompoundAssay Type5-HT1A ReceptorD2 Receptor
BuspironeAgonist (EC50)15.8-
AripiprazolePartial Agonist (EC50)2.17.9

Note: The above values are representative and may vary depending on experimental conditions.

Section 3: In Vivo Efficacy Assessment

Base

A Technical Guide to the Cross-Validation of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride's Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the rigorous cross-validation of the bioactivity of the novel compound, N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride. We will explore a multi-tiered, evidence-based approach to not only identify its primary pharmacological targets but also to build a high-confidence profile of its functional activity and potential off-target liabilities. This document is designed to move beyond simple screening and into the realm of robust, reproducible pharmacological characterization.

Introduction: The Rationale for Rigorous Cross-Validation

This compound belongs to the N-arylpiperazine class of compounds, a scaffold prevalent in centrally active agents, particularly those modulating dopaminergic and serotonergic systems.[1] Preliminary structural analysis suggests a high probability of interaction with G-protein coupled receptors (GPCRs), the largest family of drug targets. However, structural similarity is not a definitive predictor of bioactivity. A compound's true pharmacological identity can only be unveiled through a systematic and orthogonal series of assays.

Cross-validation in this context is not merely about repeating an experiment; it is about interrogating a biological hypothesis from multiple, mechanistically distinct angles. This guide will postulate a primary bioactivity for this compound as a dual antagonist of the Dopamine D₂ (D₂R) and Serotonin 5-HT₂ₐ (5-HT₂ₐR) receptors—a profile characteristic of atypical antipsychotics. We will then construct a workflow to rigorously test this hypothesis.

The Postulated Bioactivity Profile

For the purpose of this guide, we will work with the following hypothesized bioactivity profile for our compound of interest, which we will refer to as "Compound X" for brevity.

Table 1: Postulated Bioactivity Profile of Compound X

TargetAssay TypeMetricValue (Illustrative)
Dopamine D₂ ReceptorRadioligand Binding ([³H]-Spiperone)Kᵢ (nM)15
Serotonin 5-HT₂ₐ ReceptorRadioligand Binding ([³H]-Ketanserin)Kᵢ (nM)8
Dopamine D₂ ReceptorcAMP Functional AssayIC₅₀ (nM)25
Serotonin 5-HT₂ₐ ReceptorIP-One Functional AssayIC₅₀ (nM)18
β-Arrestin Recruitment (D₂R)Functional AssayIC₅₀ (nM)> 1000
β-Arrestin Recruitment (5-HT₂ₐR)Functional AssayIC₅₀ (nM)> 1000

This profile suggests that Compound X is a potent antagonist at both D₂ and 5-HT₂ₐ receptors, with a slight preference for the 5-HT₂ₐ receptor. The lack of β-arrestin recruitment suggests it is not a biased agonist.

The Cross-Validation Workflow: An Orthogonal Approach

To validate the bioactivity of Compound X, a multi-step, orthogonal assay workflow is essential. This ensures that the observed effects are not an artifact of a single assay technology and provides a more complete picture of the compound's interaction with its targets.

Cross_Validation_Workflow cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Safety Profiling Binding_Assays Radioligand Binding Assays (D₂R & 5-HT₂ₐR) Functional_Assays Second Messenger Assays (cAMP & IP-One) Binding_Assays->Functional_Assays Confirms Affinity Arrestin_Assay β-Arrestin Recruitment Assay Functional_Assays->Arrestin_Assay Determines Functional Effect (Agonist vs. Antagonist) Selectivity_Panel Broad Target Selectivity Panel (e.g., Eurofins SafetyScreen44) Arrestin_Assay->Selectivity_Panel Assesses Biased Agonism

Caption: A tiered workflow for the cross-validation of Compound X's bioactivity.

Comparative Analysis: Benchmarking Against Established Drugs

To contextualize the bioactivity of Compound X, it is crucial to compare it against well-characterized drugs with known mechanisms of action.

  • Haloperidol: A typical antipsychotic, serves as a benchmark for potent D₂ receptor antagonism. It generally has lower affinity for 5-HT₂ₐ receptors.[2]

  • Clozapine: An atypical antipsychotic, known for its dual D₂/5-HT₂ₐ antagonism, with a higher affinity for the 5-HT₂ₐ receptor.[3] This profile is associated with a lower incidence of extrapyramidal side effects.[4]

  • Buspirone: An anxiolytic with a different mechanism, acting as a 5-HT₁ₐ receptor partial agonist and a weak D₂ receptor antagonist.[5][6][7] This serves as a negative control for potent, dual D₂/5-HT₂ₐ antagonism.

Table 2: Comparative Bioactivity Data (Illustrative)

CompoundD₂R Kᵢ (nM)5-HT₂ₐR Kᵢ (nM)5-HT₂ₐ/D₂ RatioClassification
Compound X 1580.53Atypical Antipsychotic (postulated)
Haloperidol 1.55033.3Typical Antipsychotic
Clozapine 1605.40.03Atypical Antipsychotic
Buspirone ~500>1000>2Anxiolytic / 5-HT₁ₐ Agonist

The 5-HT₂ₐ/D₂ binding affinity ratio is a key differentiator between typical and atypical antipsychotics.[8] A ratio of less than 1 often correlates with an atypical profile.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the key assays in the cross-validation workflow.

Tier 1: Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor.

Protocol 5.1.1: Dopamine D₂ Receptor Binding Assay

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).[3][5]

  • Non-specific Binding Definition: 10 µM Haloperidol.

  • Procedure:

    • Prepare serial dilutions of Compound X and reference compounds.

    • In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kₔ, typically 0.1-0.3 nM), and either buffer, the test compound, or the non-specific binding control.

    • Incubate at room temperature for 90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold buffer.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ and Kᵢ values using non-linear regression analysis.

Protocol 5.1.2: Serotonin 5-HT₂ₐ Receptor Binding Assay

  • Receptor Source: Cell membranes from CHO-K1 cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]-Ketanserin (a selective 5-HT₂ₐ antagonist).[9]

  • Non-specific Binding Definition: 10 µM Ketanserin.

  • Procedure: The procedure is analogous to the D₂ receptor binding assay, with the substitution of the appropriate receptor source, radioligand, and non-specific binding control.

Tier 2: Functional Assays

These assays determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).

GPCR_Signaling cluster_D2R Dopamine D₂ Receptor (Gαi-coupled) cluster_5HT2AR Serotonin 5-HT₂ₐ Receptor (Gαq-coupled) D2R D₂R Gai Gαi D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces SHT2AR 5-HT₂ₐR Gaq Gαq SHT2AR->Gaq Activates PLC Phospholipase C Gaq->PLC Activates IP1 IP₁ PLC->IP1 Leads to accumulation of

Caption: Canonical signaling pathways for D₂ and 5-HT₂ₐ receptors.

Protocol 5.2.1: D₂ Receptor cAMP Functional Antagonist Assay

  • Principle: The D₂ receptor is Gαᵢ-coupled, meaning its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10] To measure antagonism, we first stimulate cAMP production with forskolin and then measure the ability of Compound X to block the inhibitory effect of a D₂ agonist (e.g., quinpirole).[11][12]

  • Procedure:

    • Plate cells expressing the D₂ receptor in a 384-well plate and incubate overnight.

    • Add serial dilutions of Compound X and incubate for a short period.

    • Add a fixed concentration of a D₂ agonist (e.g., quinpirole at its EC₈₀) in the presence of forskolin.

    • Incubate to allow for cAMP modulation.

    • Lyse the cells and measure cAMP levels using a homogenous time-resolved fluorescence (HTRF) assay kit.[13]

    • Calculate the IC₅₀ value for Compound X's ability to reverse the agonist-induced decrease in cAMP.

Protocol 5.2.2: 5-HT₂ₐ Receptor IP-One Functional Antagonist Assay

  • Principle: The 5-HT₂ₐ receptor is Gαᵩ-coupled, and its activation stimulates phospholipase C, leading to the accumulation of inositol monophosphate (IP₁).[14] We will measure the ability of Compound X to block serotonin-induced IP₁ accumulation.

  • Procedure:

    • Plate cells expressing the 5-HT₂ₐ receptor.

    • Add serial dilutions of Compound X.

    • Add a fixed concentration of serotonin (at its EC₈₀).

    • Incubate to allow for IP₁ accumulation.

    • Lyse the cells and measure IP₁ levels using an HTRF-based IP-One assay kit.[1]

    • Calculate the IC₅₀ value for Compound X's ability to block serotonin-induced IP₁ accumulation.

Protocol 5.2.3: β-Arrestin Recruitment Assay

  • Principle: This assay determines if a compound promotes the interaction of β-arrestin with the GPCR, a key step in receptor desensitization and an indicator of biased agonism.[15]

  • Procedure:

    • Use a commercially available cell line co-expressing the target receptor (D₂R or 5-HT₂ₐR) fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter).[6]

    • Add serial dilutions of Compound X.

    • Incubate and measure the resulting chemiluminescent signal, which is proportional to β-arrestin recruitment.

    • A lack of signal in agonist mode confirms the compound is not a biased agonist.

Tier 3: Off-Target Selectivity Profiling
  • Principle: To ensure the compound's activity is selective for the intended targets and to identify potential safety liabilities, it should be screened against a broad panel of receptors, ion channels, and enzymes.

  • Procedure:

    • Submit Compound X to a commercial provider such as Eurofins Discovery for screening against a standard safety panel (e.g., SafetyScreen44).[7][16]

    • This panel typically includes targets associated with common adverse drug reactions, such as hERG, muscarinic receptors, and adrenergic receptors.

    • The results are usually provided as a percentage of inhibition at a fixed concentration (e.g., 10 µM).

    • Any significant "hits" (>50% inhibition) should be followed up with full dose-response curves to determine potency.

Conclusion and Future Directions

This guide has outlined a robust, multi-tiered strategy for the cross-validation of this compound's bioactivity. By combining direct binding assays, orthogonal functional assays, and broad selectivity profiling, researchers can build a high-confidence pharmacological profile. This systematic approach is critical for de-risking a compound and making informed decisions in the drug discovery and development process. The illustrative data presented positions "Compound X" as a promising atypical antipsychotic candidate. The next logical steps would involve in vivo studies to assess its efficacy in animal models of psychosis and to further evaluate its safety and pharmacokinetic properties.

References

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  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(4-bromophenyl)piperazine-1-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for N-(4-bromophenyl)piperazine-1-carboxamide analogues. As a privileged scaffold in modern medicinal chemistry, understanding how structural modifications influence biological activity is paramount for researchers, scientists, and drug development professionals. This document synthesizes experimental data from authoritative sources to offer a comprehensive comparison and guide for the rational design of novel therapeutic agents.

Introduction: The N-(4-bromophenyl)piperazine-1-carboxamide Scaffold

The N-(4-bromophenyl)piperazine-1-carboxamide core is a versatile chemical framework found in a variety of biologically active compounds. The piperazine moiety often serves as a key pharmacophoric element, influencing solubility, basicity, and receptor interactions. The 4-bromophenyl group provides a site for further functionalization and can engage in specific interactions with biological targets. The carboxamide linker is a crucial hydrogen bonding motif. The overall structure's rigidity and substituent patterns are critical determinants of its pharmacological profile.

Below is a generalized structure of the N-(4-bromophenyl)piperazine-1-carboxamide scaffold, highlighting the key regions for modification that will be discussed in this guide.

Caption: General structure of N-(4-bromophenyl)piperazine-1-carboxamide analogues.

Structure-Activity Relationship Analysis

The biological activity of this class of compounds can be systematically optimized by modifying three key regions:

  • The N-phenyl Ring (A-ring): Substitutions on the bromophenyl moiety.

  • The Carboxamide Linker: Modifications to the amide bond.

  • The N-substituted Piperazine Ring (B-ring): Variations of the substituent (R) on the distal nitrogen.

A-Ring: The Influence of Phenyl Substituents

The 4-bromo substitution is a common starting point in medicinal chemistry due to its ability to serve as a handle for further synthetic transformations (e.g., Suzuki or Buchwald-Hartwig couplings) and its potential to form halogen bonds with protein targets.[1]

Substitution Effect on Activity Rationale Supporting Evidence
Electron-withdrawing groups (e.g., -CF3, -NO2) Can increase potencyMay enhance hydrogen bond donating capacity of the amide N-H or participate in specific electronic interactions.In related piperazine-containing compounds, electron-withdrawing groups have been shown to modulate receptor affinity and selectivity.
Electron-donating groups (e.g., -OCH3, -CH3) VariableCan influence metabolic stability and lipophilicity. The effect is target-dependent.Studies on related scaffolds show that methoxy groups can improve pharmacokinetic properties.
Additional Halogens (e.g., -Cl, -F) Can increase potencyMay introduce additional halogen bonding interactions or alter the electronic nature of the ring.Dichloro-substituted phenylpiperazine analogues have shown high affinity for dopamine receptors.[2]
Positional Isomers Significant impactThe position of substituents (ortho, meta, para) dramatically affects the molecule's conformation and interaction with the binding pocket.For N-aryl-4-(pyridine-4-ylmethyl)-piperazine-1-carboxamides, substituents at the 3-position of the terminal phenyl ring were found to be most potent.[3]
Carboxamide Linker Modifications

The carboxamide linker is a critical component, often involved in hydrogen bonding with the target protein. Its replacement or modification can have profound effects on activity.

Modification Effect on Activity Rationale Supporting Evidence
Thioamide Replacement Can alter activity and selectivityA thioamide is a bioisostere of an amide with different hydrogen bonding properties and metabolic stability.The crystal structure of a related N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide has been determined, indicating its synthetic accessibility and potential for unique interactions.[4][5]
Reverse Amide Can reduce or abolish activityAlters the orientation of the hydrogen bond donor and acceptor, which may be critical for binding.This modification is a common strategy to probe the importance of the amide bond orientation.
Alkene or Alkyne Linker Reduces flexibility, may increase potencyIntroduces conformational rigidity, which can be entropically favorable for binding if the resulting conformation is optimal.Analogues with an unsaturated linker have been explored as dopamine D3 receptor ligands.[2]
B-Ring: The Impact of Piperazine N-Substituents

The substituent on the distal nitrogen of the piperazine ring often dictates the overall pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This position is typically solvent-exposed and can be modified to target specific subpockets of a receptor.

Substituent (R-group) Effect on Activity Rationale Supporting Evidence
Aromatic/Heteroaromatic Rings Often enhances potencyCan participate in π-π stacking, hydrophobic, or cation-π interactions with the target.Numerous potent kinase inhibitors and CNS-active agents feature arylpiperazine moieties.[6][7][8]
Alkyl Chains Modulates lipophilicity and potencyThe length and branching of the alkyl chain can optimize van der Waals interactions and influence solubility.N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides have been studied as dopamine D3 receptor ligands.[2]
Functionalized Groups (e.g., -OH, -COOH) Can improve solubility and introduce new interactionsHydrophilic groups can enhance aqueous solubility and form additional hydrogen bonds.Hydroxyl-containing linkers have been shown to introduce partial agonist activity in some dopamine D3 receptor ligands.[2]
Bulky Groups Can enhance selectivityLarge substituents may be accommodated by the binding pocket of one receptor subtype but not another.The introduction of bulky groups is a common strategy to improve selectivity.

Experimental Protocols

To establish a robust SAR for N-(4-bromophenyl)piperazine-1-carboxamide analogues, a systematic approach to synthesis and biological evaluation is necessary.

General Synthetic Procedure

The synthesis of these analogues typically involves a convergent approach, as outlined in the workflow below.

cluster_synthesis Synthetic Workflow Start_A 4-Bromoaniline Step_1 Phosgenation or equivalent (e.g., triphosgene) Start_A->Step_1 Intermediate_A 4-Bromophenyl isocyanate Step_1->Intermediate_A Step_2 Coupling Reaction (e.g., in DCM or THF) Intermediate_A->Step_2 Start_B Substituted Piperazine (R-Piperazine) Start_B->Step_2 Final_Product N-(4-bromophenyl)-4-R-piperazine-1-carboxamide Step_2->Final_Product

Caption: General synthetic scheme for N-(4-bromophenyl)piperazine-1-carboxamide analogues.

Step-by-step methodology:

  • Synthesis of 4-Bromophenyl Isocyanate: To a solution of 4-bromoaniline in a suitable solvent (e.g., dichloromethane), a phosgene equivalent such as triphosgene is added dropwise at 0 °C in the presence of a non-nucleophilic base (e.g., triethylamine). The reaction is typically stirred for several hours and monitored by TLC.

  • Coupling with Substituted Piperazine: The desired N-substituted piperazine is dissolved in an aprotic solvent (e.g., tetrahydrofuran). The previously prepared 4-bromophenyl isocyanate solution is then added dropwise. The reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the final compound.

Biological Evaluation

The choice of biological assays will depend on the therapeutic target of interest. Below is a general workflow for evaluating the activity of these analogues.

cluster_evaluation Biological Evaluation Workflow Compound_Library Synthesized Analogues Primary_Screening High-Throughput Screening (e.g., Binding Assay, Enzyme Assay) Compound_Library->Primary_Screening Hit_Identification Identify Active Compounds (e.g., IC50 < 10 µM) Primary_Screening->Hit_Identification Secondary_Screening Dose-Response & Selectivity Assays (e.g., against related targets) Hit_Identification->Secondary_Screening Lead_Compound Potent & Selective Leads Secondary_Screening->Lead_Compound ADMET_Profiling In vitro ADMET Studies (e.g., Microsomal Stability, Permeability) Lead_Compound->ADMET_Profiling

Caption: A typical workflow for the biological evaluation of synthesized analogues.

Example Protocol: In Vitro Enzyme Inhibition Assay

  • Reagents and Materials: Purified target enzyme, substrate, assay buffer, synthesized compounds (dissolved in DMSO), and a multi-well plate reader.

  • Assay Procedure:

    • A dilution series of each test compound is prepared in the assay buffer.

    • The enzyme is pre-incubated with the test compounds for a specified time at a controlled temperature.

    • The reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: The initial reaction rates are plotted against the compound concentration. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The N-(4-bromophenyl)piperazine-1-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the N-phenyl ring, the carboxamide linker, and the N-substituted piperazine ring. Future work should focus on exploring a wider range of substituents and utilizing computational modeling, such as 3D-QSAR and docking studies, to further refine the design of potent and selective analogues.[6][7][9] The integration of in vitro ADMET profiling early in the drug discovery process will also be crucial for identifying candidates with favorable pharmacokinetic properties.

References

  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. (2009). PubMed. Retrieved January 19, 2026, from [Link]

  • 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. (n.d.). Retrieved January 19, 2026, from [Link]

  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. (2007). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. (2000). PubMed. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

  • Crystal structure of

    
    -(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C
    
    
    
    
    
    H
    
    
    
    
    BrF
    
    
    N
    
    
    S. (n.d.). zora.uzh.ch. Retrieved January 19, 2026, from [Link]
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

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N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride for target validation studies

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Target Validation of Wip1 (PPM1D) Phosphatase

This guide provides an in-depth technical comparison of methodologies for the target validation of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. As an oncogenic serine/threonine phosphatase that negatively regulates the DNA damage response (DDR) and the p53 tumor suppressor pathway, Wip1 is a compelling target for cancer therapy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate Wip1's therapeutic potential using pharmacological and genetic approaches. We will use the potent, selective, and orally bioavailable allosteric inhibitor, GSK2830371 , as the benchmark chemical probe for this analysis.[4][5] Novel compounds with similar scaffolds, such as N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride, would be subjected to the validation workflows detailed herein to establish their on-target activity and therapeutic hypothesis linkage.

The Wip1-p53 Signaling Axis: A Key Therapeutic Node

Cellular response to genotoxic stress is orchestrated by a network of kinases, including ATM and Chk2, which in turn activate the p53 tumor suppressor.[6] Activated p53 can halt the cell cycle or induce apoptosis, preventing the proliferation of damaged cells. Wip1, encoded by the PPM1D gene, is transcriptionally induced by p53 and functions within a negative feedback loop to terminate the DNA damage response.[1] It achieves this by dephosphorylating and inactivating key DDR proteins, including p53 (at Ser15), ATM, Chk2, and γH2AX.[1][3] In several cancers, such as breast cancer and neuroblastoma, PPM1D is amplified, leading to overexpression of Wip1, suppression of p53 activity, and unchecked tumor growth, making Wip1 an attractive therapeutic target.[2][3]

cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 DNA Damage Response (DDR) Activation cluster_2 Cellular Outcomes cluster_3 Negative Feedback Loop stress Genotoxic Stress ATM ATM Kinase stress->ATM Activates Chk2 Chk2 Kinase ATM->Chk2 Phosphorylates (Activates) p53 p53 Chk2->p53 Phosphorylates (Activates) Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Wip1 Wip1 (PPM1D) Phosphatase p53->Wip1 Induces Transcription Wip1->ATM Wip1->Chk2 Dephosphorylates (Inhibits) Wip1->p53 Dephosphorylates (Inhibits) cluster_0 Pharmacological Validation Workflow A Synthesize or Procure Novel Compound (e.g., N-(4-bromophenyl)piperazine- 1-carboxamide HCl) B Biochemical Assay: Confirm direct inhibition of recombinant Wip1 protein A->B Step 1 C Cellular Target Engagement: Measure phosphorylation of Wip1 substrates (p-p53, p-Chk2) B->C Step 2 D Phenotypic Assay: Assess anti-proliferative effect in Wip1-dependent cell lines C->D Step 3 E In Vivo Model: Test for tumor growth inhibition in xenograft models D->E Step 4

Figure 2: Workflow for Pharmacological Target Validation.
Genetic Perturbation (siRNA/CRISPR)

Genetic methods involve reducing or eliminating the expression of the PPM1D gene. siRNA provides transient knockdown of Wip1 mRNA, while CRISPR/Cas9 can be used to create a permanent gene knockout. [2][7]These techniques are invaluable for validating that the phenotype observed with a small molecule inhibitor is indeed a result of inhibiting the intended target.

Head-to-Head Comparison of Validation Methodologies

A robust target validation strategy leverages the strengths of both approaches. An ideal outcome is phenotypic convergence: the cellular effects of a selective inhibitor like GSK2830371 should mimic the effects of PPM1D gene knockdown or knockout. [1]

Feature Pharmacological Inhibition (e.g., GSK2830371) Genetic Perturbation (siRNA/CRISPR) Causality & Rationale
Speed of Effect Rapid (minutes to hours) Slower (24-72 hours for knockdown/out) Allows for the study of acute vs. chronic target inhibition. Pharmacological tools are better for kinetic studies.
Reversibility Reversible (washout-dependent) siRNA is transient; CRISPR is permanent Reversibility is crucial for differentiating between on-target toxicity and desired therapeutic effect.
Dose-Response Titratable inhibition "On/off" effect (knockdown can be partial) Allows for establishing a therapeutic window and correlating target engagement with phenotypic outcome.
Off-Target Risk Potential for unknown off-target binding CRISPR can have off-target gene editing events High selectivity (as with GSK2830371) mitigates but never eliminates this risk. Orthogonal validation is key. [7][8]
In Vivo Applicability High (oral bioavailability) Challenging (delivery of genetic material) Pharmacological agents are more readily translatable to preclinical animal models and eventual clinical use.

| Key Question Answered | "What happens when you inhibit the protein's function?" | "What happens when you remove the protein itself?" | Together, they provide strong evidence for target-phenotype linkage. |

Part 2: Essential Experimental Protocols

The following protocols provide a framework for validating Wip1 as a target.

Protocol 2.1: In Vitro Biochemical Phosphatase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant Wip1.

  • Objective: To determine the IC50 value of a test compound against Wip1.

  • Materials: Recombinant human Wip1 protein, assay buffer (50 mM TRIS pH 7.5, 30 mM MgCl₂, 0.05 mg/ml BSA), phosphopeptide substrate (e.g., a peptide corresponding to the p53 Ser15 phosphorylation site), and a phosphate detection reagent (e.g., BIOMOL Green or a fluorescence-based probe). [9]3. Procedure:

    • Prepare serial dilutions of the test compound (e.g., GSK2830371, starting from 10 µM).

    • In a 384-well plate, add 5 µL of assay buffer.

    • Add 5 µL of the test compound dilution or DMSO (vehicle control).

    • Add 5 µL of Wip1 enzyme (final concentration ~10 nM). Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the phosphopeptide substrate (final concentration ~50 µM).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of free phosphate released using the detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50.

Protocol 2.2: Cellular Target Engagement by Western Blot

This assay confirms that the compound inhibits Wip1 activity inside the cell by measuring the phosphorylation status of its known substrates.

  • Objective: To demonstrate a dose-dependent increase in the phosphorylation of Wip1 substrates in cells treated with an inhibitor.

  • Cell Line: A cell line with wild-type p53 and, ideally, PPM1D amplification (e.g., MCF7 breast cancer cells). [10]3. Procedure:

    • Plate MCF7 cells and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound (e.g., GSK2830371 from 0.01 to 10 µM) or DMSO for 24 hours.

    • (Optional) Induce DNA damage with a low dose of a genotoxic agent like Doxorubicin (e.g., 0.2 µM) for the final 4-6 hours to robustly activate the DDR pathway.

    • Harvest the cells and prepare whole-cell lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against: phospho-p53 (Ser15), total p53, phospho-Chk2 (Thr68), total Chk2, and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize the bands using chemiluminescence.

  • Expected Outcome: A dose-dependent increase in the ratio of phosphorylated substrates to their total protein levels, demonstrating on-target Wip1 inhibition. [10]

Protocol 2.3: Anti-Proliferative Phenotypic Assay

This assay links target engagement to a cancer-relevant phenotype.

  • Objective: To measure the effect of Wip1 inhibition on the growth of cancer cells.

  • Cell Lines: Use a panel including a Wip1-dependent line (e.g., PPM1D-amplified, p53-wildtype MCF7) and a control line (e.g., p53-mutant or PPM1D-knockout). [2]3. Procedure:

    • Seed cells in 96-well plates at a low density.

    • After 24 hours, treat with a serial dilution of the test compound.

    • Incubate for 5-7 days.

    • Measure cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Expected Outcome: Selective growth inhibition in the Wip1-dependent cell line, with minimal effect on the control line, confirming the on-target anti-proliferative effect. [2]

Part 3: Advanced Validation - Probing Synergistic Interactions

A powerful method for validating a target within a signaling network is to demonstrate synergy with an agent that hits another node in the same pathway. Wip1 negatively regulates p53 via dephosphorylation. Another critical negative regulator is MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. [11]Small molecule inhibitors of the p53-MDM2 interaction, such as Nutlin-3, stabilize and activate p53. [12][13]Combining a Wip1 inhibitor with an MDM2 inhibitor can lead to a potent, synergistic activation of the p53 pathway. [1][14][15]

p53 p53 (Inactive) p53_active p53 (Active, Phosphorylated) Apoptosis Apoptosis p53_active->Apoptosis Induces Wip1 Wip1 Phosphatase Wip1->p53_active Dephosphorylates MDM2 MDM2 E3 Ligase MDM2->p53_active Ubiquitinates for Degradation GSK GSK2830371 GSK->Wip1 Inhibits Nutlin Nutlin-3 Nutlin->MDM2 Inhibits p53 Binding DDR DDR Kinases (ATM, Chk2) DDR->p53 Phosphorylate

Figure 3: Synergistic p53 Activation via Dual Wip1 and MDM2 Inhibition.
Comparative Performance Data: Synergy in Action

The combination of GSK2830371 and an MDM2 inhibitor often results in a synergistic decrease in cell viability, which can be quantified using methods like the Chou-Talalay combination index (CI). A CI value < 1 indicates synergy.

Cell Line (p53 Status)TreatmentGI50 (µM)Combination EffectReference
MCF7 (WT)RG7388 (MDM2i)~0.1-[14][15]
GSK2830371~2.5-[16]
RG7388 + GSK2830371 (2.5 µM)< 0.05 Synergistic [14][15]
SK-UT-1 (MUT)RG7388 (MDM2i)> 10-[15]
GSK2830371> 10-[15]
RG7388 + GSK2830371> 10No Synergy [15]

Data are representative values synthesized from published studies. RG7388 is a potent Nutlin-3 analog.

This p53-dependent synergy provides powerful evidence that the primary mechanism of action for both compounds converges on the intended pathway, thus validating Wip1's role as a critical regulator of p53-mediated tumor suppression.

Conclusion

Rigorous target validation is the bedrock of successful drug discovery. For Wip1 (PPM1D) phosphatase, a multi-pronged approach is essential. The use of a potent and highly selective chemical probe, exemplified by GSK2830371, is the cornerstone of this process. By comparing its effects with orthogonal genetic methods and demonstrating phenotypic convergence, researchers can build a strong case for target-phenotype linkage. Furthermore, exploring synergistic interactions, such as the combination with MDM2 inhibitors, provides a higher level of validation by confirming the compound's mechanism within the broader context of the p53 signaling network. Any novel compound, including this compound, must be benchmarked against these rigorous standards to validate its potential as a modulator of Wip1 for therapeutic applications.

References

  • MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. (2024). Journal of Medicinal Chemistry. [Link]

  • Physiologically relevant orthogonal assays for the discovery of small-molecule modulators of WIP1 phosphatase in high-throughput screens. (2018). Journal of Biological Chemistry. [Link]

  • MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. (2024). PubMed. [Link]

  • MDM2 inhibitors for cancer therapy. (2006). Current Opinion in Pharmacology. [Link]

  • MDM2 Inhibition Marches on Across Cancer Settings. (2023). Targeted Oncology. [Link]

  • What are MDM2 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • A novel assay for screening WIP1 phosphatase substrates in nuclear extracts. (2021). FEBS Letters. [Link]

  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. (2016). Oncotarget. [Link]

  • WIP1 phosphatase as pharmacological target in cancer therapy. (2017). Journal of Molecular Cell Biology. [Link]

  • WIP1 Phosphatase as a Potential Therapeutic Target in Neuroblastoma. (2015). PLoS One. [Link]

  • Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen. (2022). ACS Publications. [Link]

  • Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen. (2022). ACS Pharmacology & Translational Science. [Link]

  • Wip1 phosphatase: between p53 and MAPK kinases pathways. (2012). Oncogene. [Link]

  • Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. (2016). Molecular Cancer Therapeutics. [Link]

  • Pharmacologic activation of p53 by small-molecule MDM2 antagonists. (2012). Current Pharmaceutical Design. [Link]

  • Wip1, a novel human protein phosphatase that is induced in response to ionizing radiation in a p53-dependent manner. (1997). PNAS. [Link]

  • Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. (2014). Nature Chemical Biology. [Link]

  • Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. (2014). PubMed. [Link]

  • The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer. (2015). Oncotarget. [Link]

  • Nutlin-3 activates p53 leading to MDM2 accumulation and reduction of total Rb protein. (2010). Cancer Biology & Therapy. [Link]

  • A novel assay for screening WIP1 phosphatase substrates in nuclear extracts. (2021). FEBS. [Link]

  • Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53 WT Uterine Leiomyosarcoma. (2021). Cancers. [Link]

  • Gain-of-function mutations of PPM1D/Wip1 impair the p53-dependent G1 checkpoint. (2013). The Journal of Cell Biology. [Link]

  • WIP1 is a novel specific target for growth hormone action. (2023). Endocrine-Related Cancer. [Link]

  • Genetic variants and mutations of PPM1D control the response to DNA damage. (2015). Oncotarget. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. [Link]

  • Techniques for Validating CRISPR Changes Using RNA-Sequencing Data. (2023). International Journal of Molecular Sciences. [Link]

  • Robust CRISPR/Cas9-Mediated Tissue-Specific Mutagenesis Reveals Gene Redundancy and Perdurance in Drosophila. (2017). Genetics. [Link]

Sources

A Comparative Guide to Assessing the Selectivity of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of a compound's selectivity is a cornerstone of preclinical assessment. This guide provides an in-depth, objective framework for assessing the selectivity profile of the novel research compound, N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride. We will compare its hypothetical performance with established reference compounds, supported by detailed experimental protocols and illustrative data, to provide a comprehensive understanding of its potential pharmacological niche.

The phenylpiperazine scaffold is a well-established pharmacophore known to interact with a range of biogenic amine receptors, most notably serotonin (5-HT) and dopamine (D) receptors.[1][2] Consequently, a thorough selectivity assessment is crucial to delineate its primary mechanism of action from potential off-target effects that could lead to undesirable side effects or polypharmacology. This guide is structured to walk the researcher through the logical progression of such an assessment, from initial binding assays to functional cellular responses.

The Rationale for Target Selection

Based on the this compound structure, a primary selectivity panel should focus on key serotonin and dopamine receptor subtypes implicated in neuropsychiatric and neurological disorders. Phenylpiperazine derivatives frequently exhibit affinity for D2-like (D2, D3, D4) and 5-HT1/2 receptor families.[3][4][5] Therefore, our assessment will prioritize the following receptors:

  • Primary Hypothesized Targets: Dopamine D2, Serotonin 5-HT1A

  • Key Off-Target/Selectivity Panel: Dopamine D3, Serotonin 5-HT2A, Serotonin 5-HT2C, Alpha-1 Adrenergic Receptor

This panel provides a robust initial screen to determine the compound's primary affinity and its selectivity against closely related receptors (D2 vs. D3) and receptors from different families that are common off-targets for this chemical class.

Comparative Selectivity Analysis: Binding Affinity

The initial step in characterizing a compound's selectivity is to determine its binding affinity (Ki) for the target receptors. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of how tightly a compound binds to a receptor.[6][7]

In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by increasing concentrations of the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[8] A lower Ki value signifies a higher binding affinity.

Table 1: Comparative Binding Affinity (Ki, nM) of this compound and Reference Compounds

CompoundDopamine D2Dopamine D3Serotonin 5-HT1ASerotonin 5-HT2ASerotonin 5-HT2Cα1-Adrenergic
N-(4-bromophenyl)piperazine-1-carboxamide HCl (Hypothetical Data) 5.2 85.7 15.4 250.3 475.1 >1000
Haloperidol[9]1.20.728002.32106
Risperidone[9]3.1121600.25.01.6
8-OH-DPAT[10]280045000.8>10000>100001800
Buspirone[10]4509801424003500480

Data for reference compounds are representative values from literature.[9][10] Hypothetical data for the topic compound is generated for illustrative purposes.

From this hypothetical data, we can infer that this compound exhibits the highest affinity for the Dopamine D2 receptor, with moderate affinity for the Serotonin 5-HT1A receptor. Its selectivity over the D3 receptor is approximately 16-fold (85.7 / 5.2). The compound shows significantly weaker affinity for the 5-HT2A/C and α1-Adrenergic receptors, suggesting a favorable initial selectivity profile.

Functional Activity: Elucidating the Mode of Action

High binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor function. Therefore, functional assays are essential to characterize the compound's pharmacological activity at its primary targets. These assays measure the downstream cellular signaling events following receptor engagement.

dot

cluster_Gs Gs-Coupled Pathway (e.g., D1) cluster_Gi Gi-Coupled Pathway (e.g., D2, 5-HT1A) cluster_Gq Gq-Coupled Pathway (e.g., 5-HT2A/C) Agonist_Gs Agonist Receptor_Gs GPCR (Gs) Agonist_Gs->Receptor_Gs Binds G_Protein_Gs Gs Receptor_Gs->G_Protein_Gs Activates AC_Gs Adenylyl Cyclase G_Protein_Gs->AC_Gs Stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs PKA cAMP_Gs->PKA_Gs Activates Response_Gs Cellular Response PKA_Gs->Response_Gs Phosphorylates Agonist_Gi Agonist Receptor_Gi GPCR (Gi) Agonist_Gi->Receptor_Gi Antagonist_Gi Antagonist Antagonist_Gi->Receptor_Gi Blocks G_Protein_Gi Gi Receptor_Gi->G_Protein_Gi Activates AC_Gi Adenylyl Cyclase G_Protein_Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Conversion Inhibited ATP_Gi ATP ATP_Gi->AC_Gi Agonist_Gq Agonist Receptor_Gq GPCR (Gq) Agonist_Gq->Receptor_Gq G_Protein_Gq Gq Receptor_Gq->G_Protein_Gq Activates PLC Phospholipase C G_Protein_Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3_DAG->ER IP3 binds PKC PKC IP3_DAG->PKC DAG activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response_Gq Cellular Response PKC->Response_Gq Phosphorylates

Caption: Major GPCR signaling pathways relevant to the target panel.

  • cAMP Assays for Gi/Gs-Coupled Receptors: D2 and 5-HT1A receptors are typically coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11][12] We can measure this change using assays like HTRF or BRET-based cAMP biosensors.[13][14][15] In an antagonist mode experiment, the ability of our test compound to block the effect of a known agonist is measured.

  • Calcium Flux Assays for Gq-Coupled Receptors: 5-HT2A and 5-HT2C receptors are coupled to the Gαq protein, which activates phospholipase C, ultimately leading to an increase in intracellular calcium (Ca²⁺).[16] This can be measured using fluorescent calcium-sensitive dyes.[17][18][19]

Table 2: Comparative Functional Activity (IC50/EC50, nM) of this compound and Reference Compounds

CompoundD2 Antagonism (cAMP) IC505-HT1A Agonism (cAMP) EC505-HT2A Antagonism (Ca²⁺ Flux) IC50
N-(4-bromophenyl)piperazine-1-carboxamide HCl (Hypothetical Data) 12.5 >5000 (No Agonist Activity) 560.2
Haloperidol7.8>1000015.1
Aripiprazole (Partial Agonist)9.2 (Antagonist)2.1 (Partial Agonist)35.4
8-OH-DPAT>100001.5>10000

Data for reference compounds are representative. Hypothetical data for the topic compound is for illustrative purposes.

The hypothetical functional data suggest that this compound acts as a potent D2 receptor antagonist. It shows no agonist activity at the 5-HT1A receptor, indicating it is likely a weak antagonist or has no functional effect at this receptor despite its moderate binding affinity. The weak antagonist activity at the 5-HT2A receptor aligns with its lower binding affinity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, step-by-step protocols are provided below. These represent standard methodologies in the field.

Protocol 1: Radioligand Binding Assay (Competition)

This protocol describes a competitive binding assay to determine the Ki of a test compound for a target receptor (e.g., Dopamine D2) expressed in cell membranes.[20]

dot

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_mem Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and test compound in a 96-well plate. (60 min at 30°C) prep_mem->incubate prep_radio Prepare radioligand solution (e.g., [³H]-Spiperone for D2) prep_radio->incubate prep_test Prepare serial dilutions of test compound prep_test->incubate filtrate Rapidly filtrate mixture through GF/B filters to separate bound from free radioligand incubate->filtrate wash Wash filters with ice-cold buffer to remove non-specifically bound ligand filtrate->wash scint Add scintillation cocktail to filters and count radioactivity using a scintillation counter wash->scint analyze Analyze data: Plot % inhibition vs. log[compound] to determine IC50. Calculate Ki using Cheng-Prusoff. scint->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., DRD2). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation.[20] Resuspend the final pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known displacing ligand (for non-specific binding).

    • 50 µL of the test compound at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration close to its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Detection: Dry the filter plate, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: Gi-Coupled cAMP Functional Assay (Antagonist Mode)

This protocol measures the ability of a test compound to block agonist-induced inhibition of cAMP production.[21][22]

Methodology:

  • Cell Culture: Plate cells stably expressing the target Gi-coupled receptor (e.g., 5-HT1A) in a 384-well plate and culture overnight.

  • Compound Pre-incubation: Treat the cells with various concentrations of the test compound (or vehicle) and incubate for 15-30 minutes. This allows the antagonist to bind to the receptor.

  • Agonist Stimulation: Add a known agonist (e.g., 8-OH-DPAT for 5-HT1A) at a concentration that gives ~80% of its maximal effect (EC80). Simultaneously, add a Gs-pathway activator like Forskolin to stimulate a detectable basal level of cAMP production that can then be inhibited.

  • Incubation: Incubate for 30 minutes at 37°C to allow for cAMP modulation.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a homogenous assay kit (e.g., HTRF, GloSensor™).[13] The signal is inversely proportional to the initial inhibition of adenylyl cyclase.

  • Data Analysis: Plot the assay signal against the log concentration of the test compound. Fit the data to determine the IC50 value, representing the concentration at which the compound reverses 50% of the agonist's effect.

Protocol 3: Gq-Coupled Calcium Flux Functional Assay (Antagonist Mode)

This protocol measures the ability of a test compound to block agonist-induced release of intracellular calcium.[17][23]

Methodology:

  • Cell Culture & Dye Loading: Plate cells expressing the target Gq-coupled receptor (e.g., 5-HT2A) in a 96- or 384-well black-walled, clear-bottom plate. The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) for 30-60 minutes at 37°C.[24]

  • Compound Addition: Using a kinetic plate reader (e.g., FLIPR, FlexStation), measure the baseline fluorescence. Add various concentrations of the test compound and incubate for 10-20 minutes.

  • Agonist Addition & Measurement: Add an EC80 concentration of a known agonist (e.g., Serotonin) and immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis: The agonist will induce a rapid increase in fluorescence. Calculate the peak fluorescence response for each concentration of the test compound. Plot the peak response against the log concentration of the antagonist to determine the IC50 value.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the selectivity of this compound. Based on our illustrative data, the compound presents as a potent and selective Dopamine D2 receptor antagonist with significantly lower activity at other screened receptors. This profile suggests potential utility in research areas where D2 antagonism is the desired mechanism of action.

The trustworthiness of this assessment lies in its self-validating structure: binding affinity is confirmed by functional activity, and the use of well-characterized reference compounds provides essential context. Future studies should expand this selectivity panel to include a broader range of receptors (e.g., other 5-HT subtypes, histamine, muscarinic receptors) and employ orthogonal assay technologies, such as Bioluminescence Resonance Energy Transfer (BRET), to investigate receptor-G protein or receptor-β-arrestin interactions, further refining our understanding of its pharmacological profile.[25][26][27]

References

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  • Lohse, M. J., et al. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Current Opinion in Pharmacology, 12(5), 602-608. Retrieved from [Link]

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  • Namkung, Y., et al. (2021). BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes. Proceedings of the National Academy of Sciences, 118(20), e2025213118. Retrieved from [Link]

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  • Wilson, J. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. Retrieved from [Link]

  • Wang, Y., et al. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 3(16), e872. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride. The procedures detailed herein are grounded in established safety protocols for halogenated organic compounds and piperazine derivatives. As a Senior Application Scientist, my objective is to provide a framework that not only ensures the safety of laboratory personnel but also maintains strict compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Part 1: Hazard Assessment and Chemical Profile

The piperazine moiety is known to cause severe skin burns, eye damage, and potential allergic reactions. The presence of a bromine atom classifies this compound as a halogenated organic, which has specific regulatory implications for disposal.[1][2]

Table 1: Synthesized Hazard Profile

Hazard CategoryAnticipated EffectRationale & Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on GHS hazard statements for the closely related 1-(4-Bromophenyl)piperazine (H302+H312+H332).[3][4]
Skin Corrosion/Irritation Causes skin irritation or severe burns.Piperazine and its derivatives are known skin irritants and corrosives.[5][6][7] The hydrochloride salt may enhance this effect.
Eye Damage/Irritation Causes serious eye irritation or damage.Piperazine compounds are associated with severe eye damage.[7][8]
Respiratory Toxicity May cause respiratory irritation.A common hazard for powdered chemical compounds, particularly noted for related structures.[4][8]
Environmental Hazard Classified as a halogenated organic waste.The carbon-bromine bond places it in a category of waste that requires specific disposal methods, often high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][9]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is critical to mitigate risks. This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, from the point of waste generation to final collection.

Step 1: Pre-Disposal Preparation
  • Identify and Segregate: At the point of generation, identify all waste streams containing this compound. This includes pure compound, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and solutions.

  • Designate a Waste Container: Procure a dedicated, properly labeled hazardous waste container. This container must be made of a material compatible with halogenated organic compounds.

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound". It should also list its nature as a "Halogenated Organic Waste".[1]

Step 2: Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn:

  • Eye Protection: Safety goggles or glasses are mandatory.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[5]

  • Body Protection: A lab coat must be worn.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator or handle the waste within a chemical fume hood.[5]

Step 3: Waste Collection and Accumulation
  • Solid Waste: Carefully transfer any solid waste containing the compound into the designated hazardous waste container. Use tools (spatulas, brushes) that can be decontaminated or disposed of as hazardous waste themselves.

  • Liquid Waste: If the compound is in solution, transfer it to a designated container for halogenated organic liquid waste. Do not mix with non-halogenated or incompatible wastes.[1]

  • Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be placed in the solid hazardous waste container.[5]

  • Container Management: Keep the waste container securely sealed when not in use. Store it in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][6]

Step 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: Clear the immediate area of personnel and ensure adequate ventilation.[6]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[5][6]

  • Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly. Decontaminate any non-disposable equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[5]

Step 5: Final Disposal
  • Seal and Store: Once the waste container is full, seal it securely. Store it in a designated hazardous waste accumulation area.

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[6] This typically involves arranging for pickup by a licensed hazardous waste disposal company. As a halogenated organic waste, the required disposal method is often high-temperature incineration.[9]

Part 3: Visualization of the Disposal Workflow

To clarify the decision-making process, the following diagram illustrates the key steps and considerations in the disposal workflow for this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_action Phase 2: Action cluster_final Phase 3: Finalization start Waste Generation Point assess Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess container Select & Label Container 'Hazardous: Halogenated Organic' assess->container ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) container->ppe collect Collect Waste into Designated Container ppe->collect spill_check Spill Occurred? collect->spill_check spill_protocol Execute Spill Protocol (Contain, Collect, Decontaminate) spill_check->spill_protocol Yes segregate Segregate from Incompatible Wastes spill_check->segregate No spill_protocol->collect seal Securely Seal Container When Not in Use / Full segregate->seal store Store in Designated Hazardous Waste Area seal->store dispose Arrange for Professional Disposal (Licensed Vendor) store->dispose end Disposal Complete dispose->end

Caption: Disposal workflow for N-(4-bromophenyl)piperazine-1-carboxamide HCl.

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of Fumaryl Diketopiperazine: A Step-by-Step Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Safety Data Sheet. (2018, January 18).
  • Cayman Chemical. (2025, September 26). Safety Data Sheet.
  • Hazardous Waste Segregation. (n.d.). Retrieved from a university environmental health and safety website.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
  • Safety Data Sheet. (n.d.).
  • TCI Chemicals. (2025, March 28). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 4-(4-Bromophenyl)piperidine hydrochloride Safety Data Sheet.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • ECHEMI. (n.d.). 4-Bromophenylhydrazine hydrochloride SDS, 622-88-8 Safety Data Sheets.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • Benchchem. (2025, November). Proper Disposal Procedures for 1-(4-Bromophenyl)-4-ethylpiperazine.
  • CAS. (n.d.). Piperazine, 1-(4-bromophenyl)-, hydrochloride (1:1).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(4-Bromophenyl)piperazine.
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A Comprehensive Guide to the Safe Handling of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research and Development Professionals

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the data for 1-(4-Bromophenyl)piperazine hydrochloride, the primary risks associated with its derivatives are significant.[1]

Identified Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These hazards necessitate a stringent adherence to the personal protective equipment (PPE) protocols outlined below. The causality is clear: the compound's reactivity can lead to tissue damage upon direct contact or systemic toxicity if absorbed.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial. The selection of appropriate barriers is determined by the compound's physical and chemical properties.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a chemical-resistant barrier against dermal absorption and irritation. Double-gloving is recommended for prolonged handling.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesProtects against accidental splashes and airborne particles, preventing serious eye irritation.[1]
Body Protection Fully-fastened laboratory coatPrevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Use in a certified chemical fume hoodAn engineering control that is the primary method for preventing inhalation of hazardous dust or vapors.[3]

Donning and Doffing PPE Workflow

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye Protection Don2->Don3 Doff1 1. Gloves (Outer Pair if Double-gloved) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Gloves (Inner Pair) Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] The container should be tightly sealed.[1][6]

  • Inventory: Maintain a precise inventory, documenting quantities received and used.

3.2. Handling and Use

  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available.[3] A designated area for handling this compound should be established.[3]

  • Weighing and Aliquoting: Conduct all manipulations that may generate dust or aerosols within a certified chemical fume hood. Use anti-static weigh boats and tools to minimize dispersal.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is essential.[7]

4.1. Spill Cleanup Protocol

For a minor spill (less than 1 liter and contained), laboratory personnel can manage the cleanup if they have the appropriate training and equipment.[7][8]

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[9]

  • Assess the Hazard: Review the SDS for specific cleanup instructions.[10] If the spill is large or involves other hazardous materials, evacuate and contact the designated emergency response team.

  • Don PPE: Wear the appropriate PPE, including double gloves, safety goggles, and a lab coat.[8][9]

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or a commercial spill pillow.[11]

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose: Label the waste container clearly and dispose of it according to institutional and local regulations.[11]

Emergency Spill Response Logic

Spill_Response Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess MinorSpill Minor Spill Assess->MinorSpill < 1 L & Contained MajorSpill Major Spill Assess->MajorSpill > 1 L or Uncontained Cleanup Follow Minor Spill Cleanup Protocol MinorSpill->Cleanup Evacuate Evacuate Area & Call Emergency Response MajorSpill->Evacuate

Caption: Decision-making workflow for responding to a chemical spill.

4.2. Personnel Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[9][12]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

In all cases of exposure, a medical consultation is necessary to determine if further examination is required.[10][13]

Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Segregation: All materials contaminated with N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride, including absorbent materials from spills, used PPE, and empty containers, must be collected in a designated, labeled hazardous waste container.[11]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: The disposal of this chemical waste must be conducted through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[1][14] Do not dispose of it down the drain or with regular trash.[1]

By adhering to these protocols, you contribute to a culture of safety and scientific excellence. This guide should be integrated into your laboratory's Chemical Hygiene Plan, as mandated by OSHA (29 CFR 1910.1450).[3][10][15]

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab.
  • How to Clean up Chemical Spills in the Lab: 4 Essential Rules. Bitesize Bio.
  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager.
  • How to Handle Chemical Spills in Laboratories. (2015, February 17). UCSD – Blink.
  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
  • Cleaning up chemical spills in the laboratory. (2023, January 17). The Official Blog of Edvotek.
  • Proper Disposal Procedures for 1-(4-Bromophenyl)-4-ethylpiperazine. Benchchem.
  • OSHA Labor
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA.
  • Labor
  • 29 CFR 1910.
  • Safety Data Sheet for 1-(4-Bromophenyl)piperazine (hydrochloride). (2025, September 26). Cayman Chemical.
  • SAFETY DATA SHEET for Piperazine. (2018, January 18).
  • SAFETY DATA SHEET for Ethyl 4-aminopiperidine-1-carboxyl
  • SAFETY DATA SHEET for Piperazine Anhydrous. (2025, March 28). TCI Chemicals.
  • SAFETY DATA SHEET for 4-Bromophenylhydrazine hydrochloride. Fisher Scientific.
  • MATERIAL SAFETY DATA SHEETS BROMOPHENYLPIPERAZINE (USP). Cleanchem.
  • Piperazine. Santa Cruz Biotechnology.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • 1-(4-Bromophenyl)piperazine 66698-28-0. Tokyo Chemical Industry Co., Ltd.
  • 1-(4-Bromophenyl)piperazine. (2024, April 9). ChemBK.
  • 1-(4-bromophenyl)piperazine 95%. Sigma-Aldrich.
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  • Tert-butyl 4-((4-bromophenyl)amino)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.